molecular formula C37H76O7 B1205813 Precirol CAS No. 8067-32-1

Precirol

Cat. No.: B1205813
CAS No.: 8067-32-1
M. Wt: 633 g/mol
InChI Key: FETSQPAGYOVAQU-UHFFFAOYSA-N
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Description

Precirol, also known as this compound, is a useful research compound. Its molecular formula is C37H76O7 and its molecular weight is 633 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

8067-32-1

Molecular Formula

C37H76O7

Molecular Weight

633 g/mol

IUPAC Name

hexadecanoic acid;octadecanoic acid;propane-1,2,3-triol

InChI

InChI=1S/C18H36O2.C16H32O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;4-1-3(6)2-5/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);3-6H,1-2H2

InChI Key

FETSQPAGYOVAQU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O

Other CAS No.

8067-32-1

Synonyms

glyceryl palmitostearate
precirol
precirol ATO 5

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Precirol® ATO 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precirol® ATO 5, with the non-proprietary name glyceryl palmitostearate, is a highly versatile lipid excipient utilized extensively in the pharmaceutical and cosmetic industries.[1][2] Manufactured by Gattefossé, it is a mixture of mono-, di-, and triglycerides of C16 (palmitic) and C18 (stearic) fatty acids, with the diester fraction being predominant.[1][3][4] This white, fine powder with a faint odor is recognized for its utility as a lubricant, coating agent for taste masking, and as a matrix former in modified-release oral solid dosage forms.[1][3][5][6] Its lipophilic nature, characterized by a low Hydrophile-Lipophile Balance (HLB), makes it a key ingredient in various drug delivery systems, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1][2] This technical guide provides an in-depth overview of the physicochemical properties of this compound® ATO 5, complete with experimental methodologies and graphical representations of key processes.

Physicochemical Properties

The functional performance of this compound® ATO 5 in pharmaceutical formulations is dictated by its distinct physicochemical characteristics. These properties have been characterized using various analytical techniques, and the key quantitative data are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound® ATO 5
PropertyValueReferences
Chemical Name Glyceryl Palmitostearate[1][5]
EP Name Glycerol Distearate (Type I)[7]
USFDA Name Glyceryl Palmitostearate[1]
Molecular Formula C37H76O7[1][8]
Molecular Weight 633.0 g/mol [1][8]
Appearance Fine white powder with a faint odor[1]
HLB Value 2[1]
Particle Size (D50) 51 µm[9]
Table 2: Thermal and Rheological Properties of this compound® ATO 5
PropertyValueReferences
Melting Point 52-55 °C[1][10]
Boiling Point 200 °C[1][10]
Storage Condition 51-58 °C (Should not be stored above 35°C for extended periods)[1][10]
Table 3: Solubility Profile of this compound® ATO 5
SolventSolubilityReferences
Chloroform Freely Soluble[1][10]
Dichloromethane Freely Soluble[1][10]
Ethanol (95%) Practically Insoluble[1][10]
Mineral Oil Practically Insoluble[1][10]
Water Practically Insoluble[1][10]
Table 4: Pharmacopeial Specifications of this compound® ATO 5 (Glyceryl Palmitostearate)
ParameterSpecificationReferences
Acid Value < 6.0[10]
Iodine Value < 3.0[10]
Saponification Value 175-195[10]
Free Glycerin < 1.0%[10]
1-Monoglycerides 8.0-17.0%[10]
Water Content < 1.0%[10]
Sulfated Ash < 0.1%[10]
Heavy Metals < 10 ppm[10]

Experimental Protocols

The characterization of this compound® ATO 5 involves several analytical techniques to determine its thermal behavior, crystalline structure, and particle size. Below are detailed methodologies for these key experiments.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is employed to determine the melting point and thermal behavior of this compound® ATO 5.

  • Objective: To determine the melting point and thermal profile of this compound® ATO 5.

  • Instrumentation: A differential scanning calorimeter (e.g., DSC 25, TA Instruments).

  • Methodology:

    • Accurately weigh approximately 5 mg of this compound® ATO 5 into a standard aluminum DSC pan.

    • Seal the pan hermetically. An empty sealed aluminum pan is used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample from room temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 200 °C) at a constant heating rate of 10 °C/min.

    • Maintain a continuous purge of an inert gas, such as nitrogen, at a flow rate of 50 mL/min throughout the experiment.

    • The endothermic peak corresponding to the melting of the material is recorded and analyzed to determine the onset temperature and the peak melting temperature.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is used to investigate the crystalline structure and polymorphic forms of this compound® ATO 5.

  • Objective: To characterize the crystalline nature and identify the polymorphic form of this compound® ATO 5.

  • Instrumentation: An X-ray diffractometer (e.g., Mini-Flex II, Rigaku Corp.).

  • Methodology:

    • Prepare a uniform powder sample of this compound® ATO 5.

    • Mount the sample onto the sample holder of the diffractometer.

    • The sample is irradiated with monochromatic Cu Kα radiation (at 30 kV and 15 mA).

    • The diffraction pattern is recorded over an angular range (2θ) from 3° to 60°.

    • The scan is performed at a specific rate, for example, 2 seconds per step.

    • The resulting diffractogram, which shows diffraction peaks at specific 2θ angles, is analyzed to determine the crystalline structure. Aged this compound® ATO 5 typically shows several peaks between 15° and 25° 2θ.

Particle Size Analysis by Laser Diffraction

Laser diffraction is a common method for determining the particle size distribution of this compound® ATO 5 powder.

  • Objective: To measure the particle size distribution of this compound® ATO 5.

  • Instrumentation: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Beckman Coulter, or Sympatec).

  • Methodology (Dry Dispersion):

    • Ensure the sample is dry and free-flowing.

    • Utilize a dry powder feeder to introduce the sample into the measurement zone.

    • Disperse the powder using a jet of compressed air at a defined pressure. The dispersion pressure is a critical parameter and should be optimized to ensure complete deagglomeration without causing particle fracture.

    • A laser beam is passed through the dispersed sample.

    • The light scattered by the particles is measured by a series of detectors at various angles.

    • The particle size distribution is calculated from the scattering pattern using the Mie or Fraunhofer theory. The result is typically reported as a volume-based distribution, with parameters such as D10, D50, and D90.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships relevant to the application of this compound® ATO 5.

experimental_workflow_dsc cluster_sample_prep Sample Preparation cluster_dsc_analysis DSC Analysis cluster_data_analysis Data Analysis weigh Weigh ~5mg of This compound® ATO 5 seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference into DSC seal->load heat Heat at 10°C/min under Nitrogen Purge load->heat record Record Heat Flow vs. Temperature heat->record analyze Determine Melting Point and Enthalpy record->analyze

DSC Experimental Workflow for this compound® ATO 5.

experimental_workflow_pxrd cluster_sample_prep Sample Preparation cluster_pxrd_analysis PXRD Analysis cluster_data_analysis Data Analysis prepare_sample Prepare Uniform Powder Sample mount_sample Mount Sample on Holder prepare_sample->mount_sample irradiate Irradiate with Cu Kα Radiation mount_sample->irradiate scan Scan from 3° to 60° (2θ) irradiate->scan detect Detect Diffracted X-rays scan->detect generate_diffractogram Generate Diffractogram detect->generate_diffractogram analyze_peaks Analyze Peak Positions and Intensities generate_diffractogram->analyze_peaks determine_structure Determine Crystalline Structure analyze_peaks->determine_structure

PXRD Experimental Workflow for this compound® ATO 5.

hot_melt_extrusion_workflow cluster_pre_extrusion Pre-Extrusion cluster_extrusion_process Hot-Melt Extrusion cluster_post_extrusion Post-Extrusion Processing cluster_final_dosage_form Final Dosage Form blend Blend API and This compound® ATO 5 feed Feed Blend into Extruder blend->feed melt Melt and Mix in Heated Barrel feed->melt extrude Extrude through Die melt->extrude cool Cool and Solidify Extrudate extrude->cool pelletize Pelletize or Mill Extrudate cool->pelletize compress Compress into Tablets or Fill into Capsules pelletize->compress

Hot-Melt Extrusion Workflow using this compound® ATO 5.

Conclusion

This compound® ATO 5 is a well-characterized lipid excipient with a unique set of physicochemical properties that make it invaluable in pharmaceutical formulation development. Its defined melting range, hydrophobicity, and particle size contribute to its effectiveness as a lubricant, taste-masking agent, and sustained-release matrix former. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this excipient, ensuring its optimal performance in various drug delivery applications. The provided workflows for key manufacturing processes, such as hot-melt extrusion, further illustrate its practical application in creating advanced dosage forms. For researchers and drug development professionals, a thorough understanding of these properties and methodologies is crucial for harnessing the full potential of this compound® ATO 5 in developing safe, effective, and patient-centric medicines.

References

Precirol® ATO 5: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Precirol® ATO 5, a widely used lipid excipient in the pharmaceutical industry. This document consolidates critical information regarding its material properties, safety data, and relevant experimental protocols to support researchers and drug development professionals in their formulation and safety assessment endeavors.

Chemical Identity and Composition

This compound® ATO 5 is the commercial name for Glyceryl Distearate, also known as Glyceryl Palmitostearate. It is a mixture of mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) fatty acids, with the diester fraction being predominant.[1][2] Its safety for use in pharmaceutical products is inferred from its "Generally Recognized as Safe" (GRAS) status and its precedence of use in approved drug products.[1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound® ATO 5 is presented in the table below. This data is essential for understanding its behavior in various formulation processes.

PropertyValueReferences
Synonyms Glyceryl Distearate, Glyceryl Palmitostearate[2][3]
Appearance Fine white to off-white powder[2]
Melting Range 50 - 60 °C[2][4]
Particle Size (Typical) 51 µm
HLB Value ~2
Solubility Practically insoluble in water; Soluble in methylene chloride; Sparingly soluble in acetone and ethanol.
Molecular Formula C37H72O5 (for Glyceryl Distearate)

Pharmaceutical Applications

This compound® ATO 5 is a versatile excipient with multiple functionalities in oral solid dosage forms.[3] Its primary applications include:

  • Lubricant and Flow Aid: It is used in powder blends for filling capsules and in tablet manufacturing to improve powder flowability and reduce friction during tablet compression.[1][2][3]

  • Taste Masking: It serves as a coating agent to mask the unpleasant taste of active pharmaceutical ingredients (APIs).[1][2][3][5]

  • Modified Release Matrix Former: It can be used to create sustained-release solid dosage forms.[3]

  • Lipid-Based Formulations: It is a key component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for enhanced drug delivery.

Safety and Toxicology

For a comprehensive safety assessment of any new excipient, a standard battery of toxicological studies is typically performed according to international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity

The assessment of acute oral toxicity is crucial for understanding the potential hazards of a substance upon a single ingestion. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance into a toxicity category.[1][7]

Dermal Irritation and Sensitization

To evaluate the potential for skin irritation, in vitro methods using reconstructed human epidermis models are now widely accepted and are described in OECD Test Guideline 439.[8][9][10] These tests assess cell viability after exposure to the test substance to classify it as an irritant or non-irritant. For skin sensitization, a guinea pig maximization test or a murine local lymph node assay (LLNA) would be conducted.

Inhalation Toxicity

As this compound® ATO 5 is a fine powder, the potential for inhalation exposure during manufacturing and handling exists. A comprehensive safety evaluation would include an assessment of acute inhalation toxicity.

The following diagram illustrates a logical workflow for assessing the safety of a pharmaceutical excipient like this compound® ATO 5.

ExcipientSafetyAssessment cluster_0 Initial Assessment cluster_1 Toxicological Testing (as per OECD Guidelines) cluster_2 Risk Assessment & Final Report Literature_Review Literature Review & Physicochemical Characterization GRAS_Status GRAS Status Assessment Literature_Review->GRAS_Status Oral_Toxicity Acute Oral Toxicity (OECD 423) GRAS_Status->Oral_Toxicity Dermal_Toxicity Dermal Irritation/Corrosion (OECD 439) Oral_Toxicity->Dermal_Toxicity In_Vitro_Cytotoxicity In Vitro Cytotoxicity Dermal_Toxicity->In_Vitro_Cytotoxicity Risk_Assessment Risk Assessment In_Vitro_Cytotoxicity->Risk_Assessment Safety_Data_Sheet Material Safety Data Sheet (MSDS) Compilation Risk_Assessment->Safety_Data_Sheet

A logical workflow for assessing the safety of a pharmaceutical excipient.

Handling and Storage

Proper handling and storage of this compound® ATO 5 are essential to maintain its quality and ensure personnel safety.

  • Storage: Store in a well-closed container in a cool, dry place, protected from light. Avoid temperatures above 35°C.[6]

  • Handling: As with any fine powder, handling should be carried out in a well-ventilated area to minimize dust generation. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended.[11][12][13][14] For operations with a high potential for dust generation, respiratory protection should be considered.

The following diagram outlines a standard workflow for the safe handling of powdered pharmaceutical excipients in a laboratory setting.

SafeHandlingWorkflow Start Receiving Receiving & Quarantine Start->Receiving QC_Testing Quality Control Testing Receiving->QC_Testing Storage Approved Storage QC_Testing->Storage Dispensing Dispensing (in ventilated booth) Storage->Dispensing Formulation Formulation & Processing Dispensing->Formulation Waste_Disposal Waste Disposal Formulation->Waste_Disposal End Waste_Disposal->End CytotoxicityWorkflow Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate for cell attachment Cell_Seeding->Incubation1 Treatment Treat cells with This compound ATO 5 Incubation1->Treatment Incubation2 Incubate for 24/48 hours Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for formazan formation MTT_Addition->Incubation3 Solubilization Add solubilizing agent Incubation3->Solubilization Absorbance Measure absorbance Solubilization->Absorbance Data_Analysis Data Analysis & IC50 Determination Absorbance->Data_Analysis

References

A Technical Guide to the Mechanism of Action of Glyceryl Palmitostearate in Modified Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Glyceryl palmitostearate (GPS), commercially known as Precirol® ATO 5, is a highly versatile lipid excipient utilized extensively in the pharmaceutical industry.[1][2][3] It is a mixture of mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) acids, existing as a fine, white, waxy powder with a melting range of approximately 50-60°C.[1][3][4] While it serves multiple functions, including as a tablet and capsule lubricant, its primary application in advanced drug delivery is as a lipophilic matrix former for creating sustained- and controlled-release oral solid dosage forms.[1][3][4][] Its hydrophobic nature and physiological inertness make it an ideal candidate for modulating the release of a wide range of active pharmaceutical ingredients (APIs).

2.0 Core Mechanism of Action: The Hydrophobic Matrix System

The fundamental mechanism by which glyceryl palmitostearate controls drug release is through the formation of an inert, non-swellable, hydrophobic matrix that entraps the API.[4][] Unlike hydrophilic matrices that swell to form a gel layer, the lipid matrix largely maintains its structural integrity in the gastrointestinal tract. Drug release from this system is governed by two primary, often simultaneous, processes: diffusion and erosion .

  • Diffusion: Upon ingestion, aqueous gastrointestinal fluid penetrates the matrix through a network of pores and capillaries. The API dissolved within this penetrating fluid then diffuses out of the matrix down a concentration gradient. The tortuosity and porosity of the matrix are critical determinants of the diffusion rate.[6][7][8]

  • Erosion: The lipid matrix undergoes slow surface erosion, potentially aided by lipolytic enzymes in the GI tract.[9][10] This process gradually exposes new layers of the drug-loaded matrix to the surrounding fluid, contributing to the overall release profile, especially for poorly water-soluble drugs.

The interplay between these two mechanisms dictates the drug's release kinetics. For water-soluble drugs, diffusion is often the dominant mechanism, while for poorly soluble drugs, release is more dependent on the rate of matrix erosion.

Mechanism_of_Action cluster_0 In Vivo Environment (GI Tract) cluster_1 Release Mechanisms ingestion Dosage Form Ingestion penetration Aqueous Fluid Penetration into Matrix ingestion->penetration Hydration dissolution API Dissolution (within matrix pores) penetration->dissolution erosion Matrix Erosion (slow surface degradation) penetration->erosion diffusion API Diffusion (through porous network) dissolution->diffusion release Drug Release into GI Lumen diffusion->release erosion->release

Fig. 1: Core mechanism of drug release from a GPS hydrophobic matrix.

3.0 Key Factors Modulating Drug Release

The release profile from a glyceryl palmitostearate matrix is not fixed and can be precisely engineered by manipulating several formulation and process variables.

3.1 Formulation Variables

  • GPS Concentration: The release rate is inversely proportional to the concentration of GPS in the matrix. Higher lipid content results in a denser, less porous matrix structure, which increases the diffusional path length for the drug and slows its release.[3][4]

  • Hydrophilic Pore-Formers: The incorporation of water-soluble excipients, such as mannitol, lactose, or hydrophilic polymers like hydroxypropyl methylcellulose (HPMC), is a common strategy to accelerate drug release.[6][11] These agents dissolve in the GI fluid, creating a network of channels within the lipid matrix, thereby increasing its effective porosity and facilitating faster drug diffusion.[7][11]

  • Surfactants: The addition of surfactants can improve the wetting of the hydrophobic matrix, allowing for more rapid penetration of the dissolution medium and potentially increasing the release rate.[7]

3.2 Process Variables

  • Manufacturing Method: The technique used to prepare the dosage form significantly impacts the matrix structure.

    • Melt Granulation/Extrusion: These hot-melt techniques involve melting the GPS to incorporate the drug, followed by cooling and solidification. This process typically creates a very dense, uniform matrix, leading to a slower, more controlled release.[2][3][12]

    • Direct Compression: Simple blending of powdered GPS with the API and other excipients followed by compression results in a more porous matrix compared to melt granulation, generally yielding a faster release profile.[3][4]

  • Compression Force: In direct compression, higher compression forces reduce the porosity of the matrix tablet, which can slow the ingress of fluid and subsequently decrease the rate of drug release.[3][8]

3.3 API Properties

  • Drug Solubility: The intrinsic solubility of the API is a critical factor. The release of highly water-soluble drugs is primarily controlled by diffusion through the matrix pores. In contrast, the release of poorly water-soluble drugs is often limited by their slow dissolution rate within the matrix itself.[8][9][13]

Influencing_Factors cluster_formulation Formulation Factors cluster_process Process Factors cluster_api API Properties center Drug Release Rate from GPS Matrix gps_conc GPS Concentration center->gps_conc inversely proportional pore_formers Pore-Formers (e.g., Mannitol, HPMC) center->pore_formers directly proportional surfactants Surfactants center->surfactants directly proportional method Manufacturing Method center->method dependent force Compression Force center->force inversely proportional solubility Drug Solubility center->solubility dependent

Fig. 2: Key factors influencing the rate of drug release from a GPS matrix.

4.0 Quantitative Analysis of Drug Release

The effects of formulation variables can be quantified through in vitro dissolution studies. The following tables summarize representative data on how different factors influence drug release from a GPS matrix.

Table 1: Effect of GPS Concentration on Drug Release

Time (hours) 10% GPS (% Released) 30% GPS (% Released) 50% GPS (% Released)
1 45 25 15
4 75 50 35
8 95 70 55
12 >99 85 70

Note: Data is illustrative, based on the principle that increased GPS content decreases the release rate.[3][4]

Table 2: Effect of Pore-Former (Mannitol) on Theophylline Release from a GPS Matrix

Time (hours) 0% Mannitol (% Released) 15% Mannitol (% Released) 45% Mannitol (% Released)
1 20 35 50
4 45 65 85
8 60 90 >99

Note: Data is representative of studies showing that incorporating a soluble excipient like mannitol increases the drug release rate.[6][7]

5.0 Standard Experimental Protocols

To characterize the performance and mechanism of GPS-based formulations, a series of standard analytical techniques are employed.

5.1 In Vitro Dissolution Testing This is the most critical experiment for assessing the drug release profile.

  • Apparatus: USP Apparatus 2 (Paddle) is commonly used.

  • Method:

    • Place the tablet in a vessel containing 900 mL of a specified dissolution medium (e.g., pH 6.8 phosphate buffer) maintained at 37 ± 0.5°C.

    • Rotate the paddle at a constant speed, typically 50 or 75 RPM.

    • Withdraw aliquots of the medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours).

    • Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

    • Analyze the samples for drug concentration using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.[7]

5.2 Thermal Analysis (Differential Scanning Calorimetry - DSC) DSC is used to assess the physical state of the API within the matrix and to detect potential drug-excipient interactions.

  • Method:

    • Accurately weigh 3-5 mg of the sample (pure drug, GPS, physical mixture, or final formulation) into an aluminum pan.

    • Seal the pan and place it in the DSC cell alongside an empty reference pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen purge.

    • Record the heat flow to detect thermal events such as melting (endotherms) or crystallization (exotherms). A shift or disappearance of the drug's melting peak in the formulation can indicate its dissolution or amorphization within the lipid matrix.[14][15][16]

5.3 Structural and Morphological Analysis

  • X-Ray Powder Diffraction (XRPD): This technique provides information on the crystalline state of the components. A disappearance of characteristic crystalline peaks of the drug in the final formulation suggests conversion to an amorphous or molecularly dispersed state.[15]

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface and cross-sectional morphology of the matrix tablet, both before and after dissolution. This allows for direct observation of the matrix porosity and the changes that occur during the drug release process.[14]

Experimental_Workflow cluster_mfg Manufacturing cluster_char Physicochemical Characterization start Formulation Design (API + GPS + Excipients) mfg_method Melt Granulation or Direct Compression start->mfg_method dsc DSC Analysis (Thermal Properties) mfg_method->dsc xrd XRPD Analysis (Crystallinity) mfg_method->xrd sem SEM Analysis (Morphology) mfg_method->sem dissolution In Vitro Dissolution Testing mfg_method->dissolution analysis Data Analysis & Kinetic Modeling dissolution->analysis

Fig. 3: Typical experimental workflow for developing and characterizing a GPS-based matrix.

Glyceryl palmitostearate is a key functional excipient for developing oral sustained-release dosage forms. Its mechanism of action is centered on the formation of a hydrophobic, non-swelling matrix from which drug release is controlled primarily by diffusion through a porous network and slow surface erosion. The remarkable utility of GPS lies in the tunability of this system; by carefully selecting the GPS concentration, incorporating functional excipients like pore-formers, and choosing an appropriate manufacturing process, formulators can precisely engineer a wide array of drug release profiles to meet specific therapeutic objectives.

References

An In-depth Technical Guide on Precirol's HLB Value and its Impact on Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of pharmaceutical sciences and drug delivery, the formulation of stable emulsions and lipid-based carriers is paramount for the effective delivery of active pharmaceutical ingredients (APIs). A key parameter governing the formation and stability of these systems is the Hydrophile-Lipophile Balance (HLB) of the excipients used. This technical guide provides a comprehensive examination of Precirol® ATO 5, a widely utilized lipid excipient, focusing on its specific HLB value and the consequential impact on the stability of emulsion and nanoparticle systems. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage the properties of this compound for robust formulation design.

Section 1: Understanding the Hydrophile-Lipophile Balance (HLB) System

The HLB system is a semi-empirical scale that quantifies the degree of hydrophilicity or lipophilicity of a surfactant or emulsifying agent. The scale typically ranges from 0 to 20. A lower HLB value indicates a more lipophilic (oil-loving) nature, making the substance more soluble in oil and suitable for forming water-in-oil (W/O) emulsions. Conversely, a higher HLB value signifies a more hydrophilic (water-loving) character, indicating better solubility in water and suitability for creating oil-in-water (O/W) emulsions.

The stability of an emulsion is critically dependent on the choice of emulsifier. Maximum stability is often achieved when the HLB value of the emulsifier system closely matches the "required HLB" of the oil phase.[1][2][3] This alignment ensures that the emulsifier positions itself effectively at the oil-water interface, reducing interfacial tension and creating a stable barrier against droplet coalescence.

Caption: Role of HLB value in determining the type of emulsion formed.

Section 2: this compound® ATO 5: Properties and HLB Value

This compound® ATO 5, with the non-proprietary name Glyceryl Palmitostearate, is a lipid excipient composed of a mixture of mono-, di-, and triglycerides of C16 (palmitic) and C18 (stearic) fatty acids.[4][5] It is a fine, white powder with a faint odor and is widely used in oral solid dosage formulations.

The defining characteristic of this compound® ATO 5 in the context of emulsions is its very low HLB value, which is approximately 2 .[4][6] This value firmly places it in the lipophilic category of excipients. Due to this pronounced hydrophobic character, this compound® ATO 5 is not used as a primary emulsifier for stabilizing conventional oil-in-water emulsions. Instead, its utility is found in its role as a lipid matrix former, particularly in the development of advanced drug delivery systems like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[7][8]

Table 1: Physicochemical Properties of this compound® ATO 5

PropertyValueReference
Chemical Name Glyceryl Palmitostearate[4]
HLB Value ~2[4][6]
Melting Point 52-55°C[5]
Appearance Fine, white powder[4]
Functional Category Lubricant, Coating Agent, Modified Release Matrix[8][9][10]
Particle Size (Typical) 51 µm[7]

Section 3: Impact of this compound's Low HLB on Emulsion Stability

The low HLB of this compound dictates its function within emulsion-like systems. It does not act to stabilize oil droplets in water by itself. Rather, it constitutes the solid lipid core of nanoparticles. The stability of these dispersions is therefore not dependent on this compound's emulsifying properties, but on the co-formulation with appropriate surfactants and emulsifiers that provide the required surface activity. The overall stability of an emulsion or nanoparticle dispersion is threatened by several physical instability mechanisms.

Emulsion_Instability Start Stable Emulsion (Dispersed Droplets) Flocculation Flocculation (Reversible Aggregation) Start->Flocculation Creaming Creaming / Sedimentation (Density Difference) Start->Creaming Ostwald Ostwald Ripening (Droplet Growth) Start->Ostwald Coalescence Coalescence (Irreversible Fusion) Flocculation->Coalescence Creaming->Coalescence PhaseSep Phase Separation (Broken Emulsion) Coalescence->PhaseSep Ostwald->PhaseSep

Caption: Key mechanisms leading to the physical instability of emulsions.

In this compound-based SLNs, stability is achieved by selecting surfactants (e.g., Poloxamers, Tweens, Gelucires) that adsorb onto the surface of the solid lipid nanoparticle. These surfactants provide either steric hindrance or electrostatic repulsion (or both), preventing the nanoparticles from aggregating (flocculation) and eventually fusing (coalescence). The choice of surfactant and its concentration is critical to achieving a stable final formulation with a long shelf-life.

Section 4: Quantitative Analysis of this compound-Based Formulations

The stability of this compound-based nanoparticle dispersions is assessed through various quantitative measures, primarily particle size, polydispersity index (PDI), and zeta potential. A small particle size and a low PDI (typically < 0.3) are desirable, indicating a narrow size distribution. The zeta potential provides an indication of the surface charge; a higher absolute value (e.g., > |20| mV) generally correlates with better electrostatic stability.

Table 2: Influence of Formulation Parameters on the Stability of this compound-based Nanoparticle Dispersions

Formulation BaseSurfactant(s)Particle Size (nm)PDIZeta Potential (mV)Key FindingReference
This compound ATO 5Not specified259 ± 2Not specified-12.3 ± 0.6Optimized hot homogenization process yielded nanoparticles of this size.[11][12]
This compound ATO 5 (5%)Gelucire® 44/14 (3.5%)95 - 75< 0.25Not specifiedGelucire® 44/14 was superior to Pluronic F68 or Tween 80, markedly reducing particle size.[13]
This compound ATO 5 (5%)Pluronic® F68 (1.5%)~600 - 400> 0.3Not specifiedPluronic F68 resulted in significantly larger particle sizes compared to Gelucire.[13]
This compound ATO 5 + Gelucire® 50/13Not specified139 - 283Not specified+25.6 to +43.4The combination of lipids yielded stable nanoparticles with a positive surface charge.[14]

Section 5: Experimental Protocols

Detailed and reproducible experimental methods are crucial for developing and characterizing stable this compound-based formulations.

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) using this compound by Hot Homogenization

This is a widely adopted method for producing SLNs.[11][12][13]

Methodology:

  • Preparation of Lipid Phase: Weigh the required amount of this compound® ATO 5 and, if applicable, the lipophilic API. Heat the mixture approximately 5-10°C above the melting point of this compound (i.e., to 65-70°C) under constant stirring until a clear, homogenous lipid melt is obtained.

  • Preparation of Aqueous Phase: In a separate vessel, dissolve the chosen surfactant(s) (e.g., Poloxamer 188, Gelucire® 44/14) in purified water. Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase (or vice versa) and immediately homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed (e.g., 10,000 - 16,000 rpm) for a short period (e.g., 3-10 minutes). This forms a coarse oil-in-water pre-emulsion.

  • High-Energy Homogenization: Subject the hot pre-emulsion to a high-energy homogenization process to reduce the droplet size to the nanometer range. This can be achieved by:

    • High-Pressure Homogenization (HPH): Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a defined pressure.

    • Ultrasonication: Immerse a probe sonicator into the pre-emulsion and apply high-intensity ultrasound for a specific duration (e.g., 3-5 minutes) and amplitude.

  • Cooling and Solidification: Cool the resulting nanoemulsion down to room temperature or below while stirring. The lipid droplets solidify, forming the solid lipid nanoparticles.

  • Storage: Store the final SLN dispersion under controlled conditions (e.g., 4°C) for further analysis.

Hot_Homogenization_Workflow cluster_phases Lipid 1. Lipid Phase (this compound + API) Heat to ~70°C PreEmulsion 3. Pre-emulsion Formation (High-Shear Homogenization) Lipid->PreEmulsion Aqueous 2. Aqueous Phase (Water + Surfactant) Heat to ~70°C Aqueous->PreEmulsion NanoEmulsion 4. Nanoemulsion Formation (Ultrasonication or HPH) PreEmulsion->NanoEmulsion Cooling 5. Cooling & Solidification (Formation of SLNs) NanoEmulsion->Cooling Final 6. Final SLN Dispersion Cooling->Final

Caption: Experimental workflow for SLN preparation via hot homogenization.

Protocol 2: Characterization of Emulsion/Dispersion Stability

Methodology:

  • Particle Size and Polydispersity Index (PDI) Analysis:

    • Technique: Dynamic Light Scattering (DLS).

    • Procedure: Dilute a sample of the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects. Place the diluted sample in a cuvette and measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer). Perform measurements in triplicate at a controlled temperature (e.g., 25°C).

  • Zeta Potential Measurement:

    • Technique: Laser Doppler Velocimetry.

    • Procedure: Dilute the SLN dispersion in an appropriate medium (often 10 mM NaCl solution to maintain constant ionic strength). Inject the sample into a specialized zeta potential cell. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.

  • Entrapment Efficiency (EE%) and Drug Loading (DL%):

    • Technique: Indirect method using ultracentrifugation.

    • Procedure: Place a known amount of the SLN dispersion into a centrifuge tube with a filter unit (e.g., Amicon® Ultra). Centrifuge at high speed to separate the nanoparticles from the aqueous medium containing the free, unentrapped drug. Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry). Calculate EE% and DL% using the following formulas:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL% = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

  • Physical Stability Assessment:

    • Procedure: Store the SLN dispersion at different temperatures (e.g., 4°C, 25°C, 40°C) for an extended period (e.g., 1-6 months). At regular intervals, withdraw samples and visually inspect for any signs of instability such as aggregation, sedimentation, or creaming.[11] Concurrently, measure the particle size, PDI, and zeta potential to monitor any changes over time.

Conclusion

This compound® ATO 5 is a highly lipophilic excipient, characterized by a low HLB value of approximately 2. This property makes it unsuitable as a primary emulsifier for traditional emulsions. However, it is this very lipophilicity that establishes its critical role as a solid lipid matrix in the formulation of advanced drug delivery systems like Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. The stability of these this compound-based dispersions is not derived from its own surface activity but is conferred by the judicious selection of co-emulsifiers and surfactants that provide a robust stabilizing layer at the nanoparticle-water interface. A thorough understanding of this compound's HLB value allows formulation scientists to effectively utilize it in creating stable, high-performance lipid nanoparticle systems for enhanced drug delivery.

References

Unveiling the Solubility Profile of Precirol ATO 5 in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precirol® ATO 5, with the chemical name glyceryl palmitostearate, is a versatile lipid excipient widely utilized in the pharmaceutical industry.[1] Composed of a mixture of mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) acids, it serves various functions, including as a lubricant, binder, and a matrix former for sustained-release formulations.[1] A thorough understanding of its solubility in common organic solvents is paramount for effective formulation development, particularly in processes such as solvent granulation, coating, and the preparation of solid lipid nanoparticles. This technical guide provides a comprehensive overview of the solubility characteristics of this compound ATO 5, details experimental protocols for its determination, and offers a logical workflow for solubility assessment.

Physicochemical Properties of this compound ATO 5

This compound ATO 5 is a fine, white to off-white powder with a waxy texture. Its lipophilic nature, stemming from the long hydrocarbon chains of palmitic and stearic acids, is the primary determinant of its solubility behavior. The general principle of "like dissolves like" is central to understanding its interaction with various solvents.

Solubility of this compound ATO 5 in Organic Solvents

Table 1: Qualitative Solubility of this compound ATO 5 in Common Solvents

Solvent ClassificationSolventSolubility ProfileReference
Halogenated ChloroformFreely Soluble[2][]
DichloromethaneFreely Soluble[2][]
Alcohols Ethanol (95%)Practically Insoluble[2][4]
MethanolData not available
Ketones AcetoneData not available
Esters Ethyl AcetateData not available
Ethers Tetrahydrofuran (THF)Data not available
Alkanes HexaneData not available
Oils Mineral OilPractically Insoluble[2]
Aqueous WaterPractically Insoluble[2][4]

Note: "Freely soluble" generally implies that 1 part of solute dissolves in 1 to 10 parts of solvent. "Practically insoluble" suggests that more than 10,000 parts of solvent are required to dissolve 1 part of solute. The lack of specific quantitative data highlights the necessity for experimental determination for precise formulation work.

Experimental Protocol for Determining the Solubility of this compound ATO 5

For a precise quantitative determination of this compound ATO 5 solubility in a specific organic solvent, a gravimetric method can be employed. This method is straightforward and relies on the accurate measurement of mass.

Objective: To determine the saturation solubility of this compound ATO 5 in a given organic solvent at a specific temperature.

Materials and Equipment:

  • This compound ATO 5 powder

  • Selected organic solvent(s) of appropriate purity

  • Analytical balance (readability to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with airtight caps (e.g., 20 mL screw-cap glass vials)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven for drying

  • Glassware: beakers, graduated cylinders, pipettes

  • Spatula

Procedure:

  • Preparation of Saturated Solution:

    • Add a known volume of the selected organic solvent (e.g., 10 mL) to a series of vials.

    • Add an excess amount of this compound ATO 5 to each vial to ensure that a saturated solution is formed, with undissolved solid remaining.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended, with intermittent vigorous shaking.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (e.g., 5 mL) using a pre-warmed pipette to avoid precipitation due to temperature changes.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microparticles.

  • Solvent Evaporation and Gravimetric Analysis:

    • Accurately weigh the collection vial containing the filtered solution.

    • Place the vial in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound ATO 5 (e.g., 60-70 °C). Ensure the oven is in a well-ventilated area or under a fume hood.

    • Continue drying until a constant weight of the dried this compound ATO 5 is achieved. This indicates that all the solvent has been removed.

    • Allow the vial to cool to room temperature in a desiccator before final weighing.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound ATO 5 by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solid.

    • The solubility can then be expressed in various units, such as mg/mL or g/100g of solvent.

    Solubility (mg/mL) = (Mass of dried this compound ATO 5 in mg) / (Volume of the filtered supernatant in mL)

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound ATO 5, a critical process in pharmaceutical formulation and development.

G Workflow for Determining this compound ATO 5 Solubility A Start: Define Solvent and Temperature B Prepare Supersaturated Mixture (Excess this compound in Solvent) A->B C Equilibrate at Constant Temperature (e.g., 24-48h with agitation) B->C D Allow Sedimentation C->D E Withdraw and Filter Supernatant D->E F Gravimetric Analysis: Evaporate Solvent E->F G Calculate Solubility (mg/mL or g/100g) F->G H End: Solubility Data G->H

Caption: A logical workflow for the experimental determination of this compound ATO 5 solubility.

Conclusion

The solubility of this compound ATO 5 is a critical parameter for its successful application in pharmaceutical formulations. While it is known to be freely soluble in halogenated solvents like chloroform and dichloromethane and practically insoluble in polar solvents like ethanol and water, precise quantitative data for a broader range of organic solvents is not widely published.[2][][4] Therefore, experimental determination using methods such as the gravimetric protocol detailed in this guide is essential for formulation scientists. The provided workflow and experimental details offer a solid foundation for researchers to accurately assess the solubility of this compound ATO 5 and optimize their formulation processes.

References

Navigating the Formulation Landscape with Precirol ATO 5: A Technical Guide to its Regulatory Status and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Regulatory Standing and Multifaceted Applications of Precirol ATO 5 in Pharmaceutical Formulations.

This in-depth guide offers a thorough examination of this compound ATO 5 (Glyceryl Distearate/Palmitostearate), a versatile lipid excipient, and its role in modern drug delivery systems. It provides a detailed overview of its regulatory acceptance in key global markets, presents its physicochemical properties in a clear, comparative format, and outlines detailed experimental protocols for its principal applications.

Regulatory Status: A Global Perspective

This compound ATO 5 enjoys a favorable regulatory status across major pharmaceutical markets, underscoring its safety and utility in a wide range of dosage forms. Its acceptance is primarily based on its chemical identity as Glyceryl Distearate or Glyceryl Palmitostearate, which is recognized by major pharmacopoeias.

United States: In the United States, this compound ATO 5 is considered a well-established excipient. It is listed in the US Pharmacopeia-National Formulary (USP-NF).[1] The Food and Drug Administration (FDA) has assigned it the UNII code 73071MW2KM, with the preferred substance name being GLYCERYL DISTEARATE.[2] Crucially, it holds Generally Regarded as Safe (GRAS) status, which signifies a high degree of confidence in its safety for use in pharmaceutical products.[1][3] Its precedence of use in numerous approved drug products further solidifies its standing with the FDA.[1][3]

Europe: Similarly, in Europe, this compound ATO 5 conforms to the European Pharmacopoeia (Ph. Eur.) monograph for Glycerol Distearate (Type I).[1][2] This compliance ensures that it meets the quality and purity standards required for use in medicinal products across the European Union.

Canada: Health Canada's Natural Health Products Ingredients Database lists Glyceryl Distearate as an approved non-medicinal ingredient for topical use as a lubricant and emollient.[4] While a specific entry for its use in oral pharmaceuticals in the main Drug Product Database is not readily available through public search, its recognition as a USP/NF and Ph. Eur. compliant excipient generally facilitates its acceptance in Canadian drug formulations.

Japan: In Japan, the registration of pharmaceutical excipients can be managed through the Drug Master File (DMF) system, which is overseen by the Pharmaceuticals and Medical Devices Agency (PMDA).[5][6] While a direct search for "this compound ATO 5" or "Glyceryl Palmitostearate" in the English version of the Japanese Pharmacopoeia (JP) does not yield an immediate monograph, there are chemical suppliers that explicitly offer Glyceryl Palmitostearate conforming to JP standards.[7] This indicates a clear pathway for its use in pharmaceutical products intended for the Japanese market, contingent on the necessary DMF registration by the manufacturer.[5][6]

Physicochemical and Functional Properties

This compound ATO 5 is a multi-functional lipid excipient valued for its versatility in pharmaceutical manufacturing.[8] It is a mixture of mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) acids, with the diester fraction being predominant.[1][2]

PropertyValueReference(s)
Chemical Name Glyceryl Distearate, Glyceryl Palmitostearate[2][9]
Appearance Fine white powder with a faint odor[8]
Melting Range 50 - 60 °C[2]
HLB Value 2[8]
Particle Size (typical) 51 µm
Acid Value ≤ 6.0[9]
Saponification Value 175 - 195[9]
Iodine Value ≤ 3.0[9]
Free Glycerin ≤ 1.0%[9]
Solubility Freely soluble in chloroform and dichloromethane; practically insoluble in ethanol, mineral oil, and water.[]

Functional Applications and Typical Concentrations:

ApplicationTypical Concentration (% w/w)Reference(s)
Tablet and Capsule Lubricant 0.5 - 5%[9]
Sustained-Release Matrix Former 10 - 50%[9]
Taste Masking Coating Agent 20% (in binary mixture with API)[4][11][12]
Binder in Orally Disintegrating Tablets ≤ 5%[13]

Experimental Protocols

This section provides detailed methodologies for key applications of this compound ATO 5 in pharmaceutical formulation development.

Taste Masking via High Shear Coating

This protocol describes a solvent-free method for taste masking active pharmaceutical ingredients (APIs) using this compound ATO 5 in a high shear mixer.[4][12]

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API) with an undesirable taste

  • This compound® ATO 5

  • High shear coater/mixer with impeller and chopper

Procedure:

  • Homogenization: Prepare a binary mixture of 80% API and 20% this compound® ATO 5. Homogenize the mixture in the high shear coater at a low impeller speed (e.g., 50 rpm) for 3 minutes at ambient temperature.[12]

  • Heating via Friction: Increase the impeller speed to a high setting (e.g., 900 rpm) to generate friction and heat within the powder bed.[12]

  • Coating: Continue mixing at high speed until the temperature of the mixture reaches approximately 45°C. At this point, reduce the impeller speed (e.g., to 450 rpm) and start the chopper (e.g., at 500 rpm). Maintain these conditions for approximately 3 minutes as the partially molten this compound® ATO 5 coats the API particles. The ideal coating temperature is around 48°C, where about 15% of the this compound® ATO 5 is in a molten state.[4][12]

  • Cooling and Solidification: Reduce the impeller speed to a low setting (e.g., 50 rpm) to decrease friction and allow the mixture to cool. The chopper speed can also be reduced (e.g., to 100 rpm) to prevent agglomeration.[4]

  • Final Product: Continue mixing at low speed until the temperature drops to approximately 35°C, at which point the this compound® ATO 5 will have fully recrystallized, forming a solid, homogeneous film on the API particles. The taste-masked granules are then ready for further processing.[4]

Melt Granulation for Orally Disintegrating Tablets (ODTs)

This protocol outlines the use of this compound ATO 5 as a binder in the preparation of ODTs via melt granulation.[13]

Materials and Equipment:

  • Active Pharmaceutical Ingredient (e.g., Acetaminophen)

  • This compound® ATO 5 (as a meltable binder)

  • Superdisintegrant (e.g., Sodium Starch Glycolate)

  • Filler (e.g., Microcrystalline Cellulose)

  • Glidant (e.g., Colloidal Silicon Dioxide)

  • Lubricant (e.g., Magnesium Stearate)

  • Granulator with heating capabilities

  • Tablet press

Procedure:

  • Premixing: Dry blend the API, a portion of the filler, and the superdisintegrant in the granulator.

  • Melt Granulation: Add this compound® ATO 5 to the powder blend. Heat the mixture to a temperature above the melting point of this compound® ATO 5 (e.g., 75°C) while continuously mixing.[13] The molten this compound® ATO 5 will act as a binder, causing the powder particles to agglomerate into granules.

  • Cooling: Allow the granules to cool to room temperature while mixing at a lower speed to prevent the formation of large clumps.

  • Sizing: If necessary, pass the cooled granules through a sieve to obtain a uniform particle size distribution.

  • Final Blending: Add the remaining filler, glidant, and lubricant to the granules and blend until a homogenous mixture is achieved.

  • Tableting: Compress the final blend into tablets using a suitable tablet press. A study on ODTs found that an optimal concentration of 4.5-5% this compound ATO 5, combined with 8% sodium starch glycolate, provided good tablet hardness, friability, and disintegration time.[13]

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Melt Encapsulation

This protocol details the fabrication of drug-loaded SLNs using this compound ATO 5.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (e.g., 5-Fluorouracil)

  • This compound® ATO 5 (as the solid lipid)

  • Surfactant (e.g., Poloxamer 188)

  • Co-surfactant (e.g., Tween 80)

  • Ethanol

  • Deionized water

  • Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)

  • Homogenizer (e.g., high-speed stirrer or ultrasonicator)

Procedure:

  • Lipid Phase Preparation: Melt the this compound® ATO 5 at a temperature approximately 5°C above its melting point. Add the API to the molten lipid and stir for 5 minutes. An aliquot of ethanol can be added to facilitate the homogeneous mixing of the drug in the lipid phase.

  • Aqueous Phase Preparation: In a separate vessel, dissolve the surfactant and co-surfactant in deionized water. Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-speed homogenization or ultrasonication for a specified period to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath while stirring to allow the lipid to solidify and form SLNs.

  • Purification (Optional): The SLN dispersion can be purified by methods such as dialysis or centrifugation to remove any unentrapped drug and excess surfactant.

Visualizing Processes and Relationships

The following diagrams, rendered in DOT language, illustrate key experimental workflows and logical relationships involving this compound ATO 5.

Hot_Melt_Coating_Workflow cluster_prep Preparation cluster_process High Shear Coating Process cluster_output Output API API Mix Binary Mixture (80% API, 20% this compound) API->Mix This compound This compound ATO 5 This compound->Mix Homogenize Homogenize (Low Speed) Mix->Homogenize Load into High Shear Coater Heat Heat via Friction (High Speed) Homogenize->Heat Increase Impeller Speed Coat Coat Particles (Reduced Speed) Heat->Coat Reach ~45-48°C Cool Cool & Solidify (Low Speed) Coat->Cool 3 min coating TM_Granules Taste-Masked Granules Cool->TM_Granules Reach ~35°C Melt_Granulation_Workflow Start Start: Powder Blending Premix API + Filler + Superdisintegrant Start->Premix MeltGranulate Add this compound ATO 5 Heat (> Melting Point) Mix to Agglomerate Premix->MeltGranulate Cool Cool to Solidify Binder MeltGranulate->Cool Sizing Sieve Granules (Optional) Cool->Sizing FinalBlend Add Lubricant & Glidant Sizing->FinalBlend Tableting Compress into Tablets FinalBlend->Tableting End Final ODTs Tableting->End SLN_Preparation_Workflow cluster_phases Phase Preparation LipidPhase Lipid Phase: Melt this compound ATO 5 + API Heat Heat Both Phases (T > Melting Point of Lipid) LipidPhase->Heat AqueousPhase Aqueous Phase: Water + Surfactants AqueousPhase->Heat Emulsify Combine Phases with High-Speed Stirring Heat->Emulsify Homogenize Reduce Particle Size (Ultrasonication) Emulsify->Homogenize Cool Cool in Ice Bath to form SLNs Homogenize->Cool SLNs Solid Lipid Nanoparticles Cool->SLNs Tablet_Properties_Relationship cluster_properties Tablet Properties Precirol_Conc This compound ATO 5 Concentration Hardness Hardness Precirol_Conc->Hardness Increases Friability Friability Precirol_Conc->Friability Decreases DisintegrationTime Disintegration Time Precirol_Conc->DisintegrationTime Increases (at higher conc.) DissolutionRate Drug Dissolution Rate Precirol_Conc->DissolutionRate Decreases (Sustained Release)

References

Precirol® ATO 5 for Oral Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precirol® ATO 5, with the non-proprietary name Glyceryl Distearate (EP) or Glyceryl Palmitostearate (USFDA), is a highly versatile lipid excipient utilized extensively in the pharmaceutical industry for the development of oral drug delivery systems.[1][2] It is a mixture of mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) acids, with the diester fraction being predominant.[1][2] Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value of 2, makes it an excellent candidate for various formulation strategies aimed at modifying drug release, enhancing bioavailability, and improving patient compliance.[1] This technical guide provides a comprehensive overview of this compound® ATO 5, including its physicochemical properties, formulation techniques, and mechanisms of action in oral drug delivery.

Physicochemical Properties

This compound® ATO 5 is a fine, white powder with a faint odor.[1] Its key physicochemical properties are summarized in the table below, providing essential data for formulation development.

PropertyValueReferences
Chemical Name Glycerin palmitostearate, glycerol palmitostearate[1]
Molecular Formula C37H76O7 (representative)[1]
Appearance Fine white powder[1]
Melting Range 50 - 60 °C[2]
HLB Value 2[1]
Particle Size (D50) 51.8 µm[3]
Solubility Freely soluble in chloroform and dichloromethane; practically insoluble in ethanol (95%), mineral oil, and water.[4]
Regulatory Status GRAS listed, included in the FDA Inactive Ingredients Guide (oral preparations).[2][4]

Applications in Oral Drug Delivery

This compound® ATO 5 is a multifunctional excipient with a wide range of applications in oral solid dosage forms.[1]

  • Modified Release Matrix Former: Its hydrophobic nature allows for the formation of a lipid matrix that can sustain the release of drugs.[1][5] The drug release rate can be modulated by varying the concentration of this compound® ATO 5 in the formulation.[1]

  • Lubricant and Flow Aid: It is used as a lubricant in tablet and capsule formulations, reducing friction during manufacturing processes.[1][2]

  • Taste Masking: this compound® ATO 5 can be used as a coating agent to mask the unpleasant taste of active pharmaceutical ingredients (APIs).[2][6]

  • Bioavailability Enhancement: As a lipid-based excipient, it can enhance the oral bioavailability of poorly water-soluble drugs by promoting their absorption.[1]

  • Nanoparticle Formulation: It is a key component in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which are advanced drug delivery systems for targeted and controlled release.[2][7]

Formulation Technologies and Experimental Protocols

This compound® ATO 5 is amenable to various formulation technologies, including melt processes and nanoparticle preparation.

Hot-Melt Extrusion (HME)

HME is a solvent-free process used to create solid dispersions and matrix systems. This compound® ATO 5 is a suitable lipid for HME due to its low melting point and rapid recrystallization.[8]

Experimental Protocol for Hot-Melt Extrusion of a Niacin-Precirol® ATO 5 Matrix:

  • Blending: Dry blend the desired ratio of niacin and this compound® ATO 5 (e.g., 60:40 w/w).

  • Extrusion:

    • Use a co-rotating twin-screw extruder (e.g., Pharma 11 HME).

    • Set the barrel temperature profile. For a 60:40 niacin:this compound® ATO 5 blend, a suitable profile could be 45-45-50-53-50-53-54-54 °C from the feeding zone to the die.[8]

    • Set the screw speed (e.g., 50-200 rpm) and feed rate (e.g., 10-40 g/min ).[8]

    • Extrude the blend through a die (e.g., 1 mm).

  • Cooling and Milling: Allow the extrudates to cool and solidify at room temperature. Mill the extrudates to a suitable particle size for tableting.

  • Tableting: Compress the milled extrudates into tablets using a tablet press.

Quantitative Data: Niacin Release from HME Tablets

Formulation (Niacin:this compound® ATO 5)Time (hours)Cumulative Drug Release (%)
60:401~20
60:404~45
60:408~65
60:4012~80

Note: Data is estimated from graphical representations in the cited literature and may vary based on specific experimental conditions.[8]

Experimental Workflow for Hot-Melt Extrusion

HME_Workflow A Blending (API + this compound® ATO 5) B Hot-Melt Extrusion A->B C Cooling & Solidification B->C D Milling C->D E Tableting D->E

Caption: Workflow for preparing sustained-release tablets using HME.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, offering advantages like controlled release and improved stability.

Experimental Protocol for Preparation of 5-Fluorouracil (5-FU) loaded SLNs by Hot Melt Encapsulation: [9]

  • Lipid Phase Preparation:

    • Melt this compound® ATO 5 at a temperature 5°C above its melting point.

    • Add 5-FU to the molten lipid and stir for 5 minutes.

    • Add a small amount of ethanol to ensure homogenous mixing of the drug in the lipid phase.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a surfactant (e.g., 1-3% Poloxamer 188) and a co-surfactant (e.g., 0.5% Tween 80).

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the lipid phase dropwise to the aqueous phase under continuous stirring.

    • Homogenize the mixture at high speed (e.g., 12,000 rpm for 3 minutes) to form a hot oil-in-water emulsion.

  • Nanoparticle Formation:

    • Allow the hot emulsion to cool to room temperature under continuous stirring.

    • Further reduce the particle size by sonication for 5 minutes.

  • Purification and Lyophilization:

    • Centrifuge the SLN dispersion (e.g., at 14,000 rpm for 20 minutes) and wash with deionized water.

    • Lyophilize the purified SLNs at -45°C under reduced pressure for 24 hours to obtain a dry powder.

Quantitative Data: Physicochemical Characterization of 5-FU-loaded SLNs

Formulation (this compound® ATO 5 : Surfactant)Particle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)
SLN4 (Optimized)100.3 ± 2.86-18.2 ± 1.8676.08 ± 2.42
SLN588.54 ± 2.12-14.7 ± 1.5471.34 ± 1.98
SLN676.82 ± 1.48-11.3 ± 2.1168.52 ± 2.15

Note: Data extracted from a study by Yasir et al. (2023).[9]

Preparation of Solid Lipid Nanoparticles (SLNs)

SLN_Preparation cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase A Melt this compound® ATO 5 B Add API A->B E Hot Homogenization B->E C Prepare Surfactant Solution D Heat to same temperature C->D D->E F Cooling & Nanoparticle Formation E->F G Purification & Lyophilization F->G

Caption: General workflow for the preparation of SLNs.

Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which can lead to higher drug loading and reduced drug expulsion.

Experimental Protocol for Preparation of Levosulpiride (LSP)-loaded NLCs: [10]

  • Lipid and Aqueous Phase Preparation:

    • Select a suitable solid lipid (this compound® ATO 5) and liquid lipid (Labrasol) based on drug solubility and miscibility studies.

    • Melt the solid lipid and add the liquid lipid and the drug (LSP).

    • Separately, prepare an aqueous solution of surfactants (e.g., Tween 80 and Span 80).

    • Heat both phases to approximately 70°C.

  • Emulsification and Homogenization:

    • Add the aqueous phase to the lipid phase and homogenize at high speed to form a pre-emulsion.

    • Further reduce the particle size using a high-pressure homogenizer.

  • NLC Formation and Characterization:

    • Cool the nanoemulsion to room temperature to allow for the solidification of the lipid matrix and the formation of NLCs.

    • Characterize the NLCs for particle size, polydispersity index (PDI), and entrapment efficiency.

Quantitative Data: Pharmacokinetic Parameters of LSP-NLCs vs. LSP Dispersion in Rats

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)
LSP Dispersion185.2 ± 21.42.0632.8 ± 75.1100
LSP-NLCs811.5 ± 92.74.02164.5 ± 248.3342

Note: Data from a study by Al-Haj et al. (2022).[10]

Preparation of Nanostructured Lipid Carriers (NLCs)

NLC_Preparation cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase A Melt Solid Lipid (this compound®) B Add Liquid Lipid & API A->B E High Shear Homogenization B->E C Prepare Surfactant Solution D Heat to same temperature C->D D->E F High-Pressure Homogenization E->F G Cooling & NLC Formation F->G

Caption: General workflow for the preparation of NLCs.

Mechanisms of Bioavailability Enhancement

This compound® ATO 5-based formulations can enhance the oral bioavailability of drugs through several mechanisms.

  • Improved Solubilization: The lipid matrix can solubilize lipophilic drugs in the gastrointestinal tract, increasing their concentration gradient for absorption.

  • Protection from Degradation: Encapsulating the drug within the lipid matrix can protect it from enzymatic and pH-dependent degradation in the gastrointestinal tract.

  • Lymphatic Uptake: For highly lipophilic drugs, formulation with lipids can promote their absorption into the lymphatic system, thereby bypassing first-pass metabolism in the liver.[11] This is particularly advantageous for drugs that are extensively metabolized by the liver.

  • Interaction with Enterocytes: Lipid-based nanoparticles like SLNs and NLCs can be taken up by enterocytes through endocytosis (clathrin- and caveolae-mediated pathways), facilitating the intracellular delivery of the encapsulated drug.[1][2]

Proposed Cellular Uptake and Transport of Lipid Nanoparticles

Cellular_Uptake cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte LNP Lipid Nanoparticle (SLN/NLC) Endocytosis Endocytosis (Clathrin/Caveolae-mediated) LNP->Endocytosis Transcytosis Transcytosis Endocytosis->Transcytosis DrugRelease Intracellular Drug Release Endocytosis->DrugRelease Lymphatics Lymphatic System (Bypasses Liver) Transcytosis->Lymphatics PortalVein Portal Vein (to Liver) DrugRelease->PortalVein

References

Unveiling the Solid-State Complexity: An In-depth Technical Guide to the Polymorphic Behavior of Precirol ATO 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Precirol® ATO 5, a glyceryl palmitostearate, is a widely utilized lipid excipient in the pharmaceutical industry, valued for its role in taste masking, lubrication, and the formulation of sustained-release solid dosage forms. Its functionality, however, is intrinsically linked to its solid-state properties, particularly its polymorphic behavior. This technical guide delves into the complex world of this compound's crystalline forms, providing a comprehensive overview of its thermal behavior, crystallographic characteristics, and the analytical techniques employed for their investigation. Understanding and controlling the polymorphism of this compound ATO 5 is paramount for ensuring product performance, stability, and batch-to-batch consistency in drug development.

The Polymorphic Nature of this compound ATO 5

Triglycerides, the primary components of this compound ATO 5, are known to exist in different crystalline forms, or polymorphs, most commonly designated as α, β', and β. These polymorphs exhibit distinct melting points, thermodynamic stabilities, and crystallographic arrangements. The stable β form is characterized by a more ordered, triclinic sub-cell packing, leading to a higher melting point and greater stability. In contrast, the α form is the least stable, with a hexagonal sub-cell, while the β' form, with an orthorhombic sub-cell, possesses intermediate stability.

The polymorphic state of this compound ATO 5 is highly dependent on its thermal history, including heating and cooling rates, as well as storage conditions (aging). Upon solidification from a melt, this compound tends to crystallize in a less stable form, which can then transition to more stable forms over time. This transformation can significantly impact the physicochemical properties of the final drug product.

Quantitative Thermal and Crystallographic Data

The polymorphic behavior of this compound ATO 5 can be quantitatively assessed using various analytical techniques. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are the primary tools for elucidating its thermal transitions and crystalline structure.

Differential Scanning Calorimetry (DSC) Data

DSC analysis reveals the temperatures at which polymorphic transitions and melting occur, along with the associated enthalpy changes. The table below summarizes key thermal events observed for this compound ATO 5 from various studies. The presence of multiple melting endotherms or shoulders in a DSC thermogram is a strong indicator of polymorphism.

Thermal EventObserved Temperature (°C)Enthalpy (J/g)Notes
Crystallization Peak51.8[1]Not ReportedObserved upon cooling from the melt.
Melting Endotherm56.6[2]97.3[2]Sharp endothermic peak.
Melting Endotherm59.03[3]Not ReportedSharp melting peak.
Melting Endotherm61.0[1]Not ReportedObserved during the second heating cycle.
Melting Endotherm65.0[4]Not Reported---
Melting Endotherm67.8 (with a shoulder at 65°C)[2]Not ReportedDiffuse melting indicative of multiple polymorphs.
Melting Endotherm71.4[1]Not ReportedObserved after the first heating cycle.
Powder X-ray Diffraction (PXRD) Data

PXRD provides a unique "fingerprint" of the crystalline structure of this compound ATO 5, with different polymorphs yielding distinct diffraction patterns. The following table summarizes the characteristic PXRD peaks reported for this compound ATO 5.

2θ (degrees)d-spacing (Å)Associated Polymorphic State/Condition
2.1640.87Small-angle peak[5]
5.2516.81Small-angle peak[5]
~15 - 25-Multiple peaks observed in aged this compound[2]
19.214.62Characteristic peak[4]
~21~4.23Single peak in freshly solidified this compound[2]
21.24.19Characteristic peak[5]
23.793.74Characteristic peak[4]

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting points, transition temperatures, and enthalpies of the different polymorphic forms of this compound ATO 5.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound ATO 5 into a standard aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Heat the sample from 25°C to 90°C at a controlled rate (e.g., 5 or 10°C/min) to erase its previous thermal history.

    • Hold at 90°C for 5 minutes.

    • Cool the sample from 90°C to 0°C at a controlled rate (e.g., 10°C/min) to observe crystallization.

    • Hold at 0°C for 5 minutes.

    • Reheat the sample from 0°C to 90°C at a controlled rate (e.g., 5 or 10°C/min) to observe the melting of the recrystallized form(s).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies of any endothermic (melting) or exothermic (crystallization) events.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline structure and differentiate between the polymorphic forms of this compound ATO 5.

Methodology:

  • Sample Preparation: Place a sufficient amount of this compound ATO 5 powder onto a sample holder and gently flatten the surface to ensure a level plane.

  • Instrument Setup: Mount the sample holder in the PXRD instrument.

  • Data Acquisition:

    • Use a Cu Kα radiation source.

    • Scan the sample over a 2θ range of 2° to 40°.

    • Set the step size and scan speed to ensure adequate data resolution (e.g., 0.02° step size and a scan speed of 1°/min).

  • Data Analysis: Analyze the resulting diffractogram to identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the obtained pattern with known patterns for different triglyceride polymorphs to identify the form(s) present in the sample.

Hot-Stage Microscopy (HSM)

Objective: To visually observe the melting, recrystallization, and polymorphic transformations of this compound ATO 5 as a function of temperature.

Methodology:

  • Sample Preparation: Place a small amount of this compound ATO 5 on a microscope slide and cover with a coverslip.

  • Instrument Setup: Mount the slide onto the hot stage of a polarized light microscope.

  • Thermal Program:

    • Heat the sample at a controlled rate (e.g., 10°C/min) while observing the changes in morphology, such as melting and changes in birefringence.

    • After complete melting, cool the sample at a controlled rate to observe the recrystallization process.

    • Reheat the sample to observe any solid-state transitions between different polymorphic forms.

  • Data Analysis: Record images and videos of the thermal events. Correlate the observed changes with the data obtained from DSC to gain a comprehensive understanding of the polymorphic behavior.

Visualizing Polymorphic Behavior and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental workflows in the investigation of this compound's polymorphism.

Polymorphic_Transitions Melt Molten this compound ATO 5 Alpha α Form (Metastable) Melt->Alpha Rapid Cooling Beta_prime β' Form (Intermediate Stability) Melt->Beta_prime Slow Cooling Alpha->Beta_prime Aging / Heating Beta β Form (Stable) Beta_prime->Beta Aging / Heating

Caption: Polymorphic transitions of this compound ATO 5.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Weigh 3-5 mg of this compound seal Seal in Aluminum Pan start->seal load Load Sample and Reference seal->load program Run Thermal Program (Heat-Cool-Heat) load->program acquire Acquire Thermogram program->acquire analyze Analyze Thermal Events (Melting, Crystallization) acquire->analyze determine Determine Tm, ΔH analyze->determine

Caption: Experimental workflow for DSC analysis.

PXRD_Workflow cluster_prep Sample Preparation cluster_analysis PXRD Analysis cluster_data Data Interpretation start Prepare Powder Sample mount Mount on Sample Holder start->mount scan Scan Sample (e.g., 2-40° 2θ) mount->scan acquire Acquire Diffractogram scan->acquire analyze Identify Peak Positions (2θ) and Intensities acquire->analyze identify Identify Polymorphic Form(s) analyze->identify

Caption: Experimental workflow for PXRD analysis.

Conclusion

The polymorphic behavior of this compound ATO 5 is a critical attribute that influences its performance as a pharmaceutical excipient. A thorough understanding of its different crystalline forms and their transitions is essential for the development of robust and reliable drug products. By employing analytical techniques such as DSC, PXRD, and HSM, researchers and formulation scientists can effectively characterize and control the solid-state properties of this compound ATO 5, ultimately leading to improved product quality and therapeutic efficacy. This guide provides a foundational understanding and practical methodologies to aid in the investigation of this important excipient.

References

Methodological & Application

Application Notes and Protocols for Precirol® ATO 5 in Sustained-Release Matrix Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precirol® ATO 5, a glyceryl palmitostearate, is a versatile lipid excipient widely utilized in the pharmaceutical industry for the formulation of sustained-release oral solid dosage forms.[1][2] Its hydrophobic nature and low HLB value of 2 make it an effective matrix-forming agent, capable of controlling the release of both water-soluble and poorly soluble active pharmaceutical ingredients (APIs).[1][3] This document provides detailed application notes and protocols for the development of sustained-release matrix tablets using this compound® ATO 5 through common manufacturing techniques such as melt granulation and direct compression.[4][5]

This compound® ATO 5 forms an inert matrix from which the drug is slowly released via diffusion and/or erosion.[4] It is a fine white powder with a melting point between 50-60°C, making it suitable for various manufacturing processes, including hot-melt extrusion and granulation.[1][5] Its established safety profile is supported by its GRAS status and inclusion in approved pharmaceutical products.[5]

Key Physicochemical Properties of this compound® ATO 5

PropertyValueReference
Chemical NameGlyceryl Palmitostearate[1]
USP NF NameGlyceryl Distearate[5]
EP NameGlycerol Distearate (Type I)[5]
Melting Point50 - 60 °C[5]
HLB Value2[1][3]
Physical FormFine white powder[1]

Experimental Protocols

Protocol 1: Sustained-Release Matrix Tablets by Melt Granulation

Melt granulation is a suitable technique for preparing dense granules with good flowability, leading to tablets with uniform weight and content.[6][7] This method involves melting this compound® ATO 5 to act as a binder for the API and other excipients.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • This compound® ATO 5

  • Diluent (e.g., Lactose, Microcrystalline Cellulose)

  • Release modifier (optional, e.g., a hydrophilic polymer)

  • High-shear mixer or planetary mixer with heating capabilities

  • Sieve

  • Tablet press

  • Dissolution testing apparatus (USP Type II - Paddle)

Procedure:

  • Blending: Dry blend the API and other excipients (excluding this compound® ATO 5) in the mixer for 10-15 minutes to ensure a homogenous mixture.

  • Melting and Granulation: Heat the powder blend to a temperature approximately 10-15°C above the melting point of this compound® ATO 5 (around 75°C) while continuously mixing.[3] Add the this compound® ATO 5 to the heated blend and continue mixing until it melts and forms granules.

  • Cooling and Sizing: Allow the granulated mass to cool to room temperature. Pass the cooled granules through an appropriate sieve (e.g., 35 or 60 mesh) to obtain uniform granule size.[8]

  • Lubrication: Add a lubricant (e.g., magnesium stearate) to the sized granules and blend for a short period (2-5 minutes).

  • Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.

  • In-Vitro Dissolution Study: Conduct dissolution testing using a USP Type II (paddle) apparatus. The dissolution medium and rotation speed should be selected based on the API's properties and desired release profile (a common starting point is 0.1N HCl for the first 2 hours, followed by a higher pH buffer, at 50-100 rpm).

Logical Relationship for Melt Granulation Process

Melt_Granulation_Workflow A Dry Blending (API + Excipients) B Heating and Addition of This compound® ATO 5 A->B C Melt Granulation B->C D Cooling of Granules C->D E Sizing/Sieving D->E F Lubrication E->F G Tablet Compression F->G H In-Vitro Dissolution Testing G->H

Melt Granulation Workflow for Tablet Production

Protocol 2: Sustained-Release Matrix Tablets by Direct Compression

Direct compression is a simpler and more cost-effective method that avoids the use of heat and solvents.[4] this compound® ATO 5's good flowability and compressibility make it a suitable excipient for this technique.[4]

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • This compound® ATO 5

  • Directly compressible diluent (e.g., Microcrystalline Cellulose, Anhydrous Lactose)

  • Glidant (e.g., Colloidal Silicon Dioxide)

  • Lubricant (e.g., Magnesium Stearate)

  • Blender (e.g., V-blender, bin blender)

  • Tablet press

  • Dissolution testing apparatus (USP Type II - Paddle)

Procedure:

  • Sieving: Pass all ingredients through an appropriate sieve to ensure uniformity and break any lumps.

  • Blending: Add the API, this compound® ATO 5, diluent, and glidant to a blender. Mix for 15-20 minutes to achieve a homogenous powder blend.

  • Lubrication: Add the lubricant to the blender and mix for an additional 2-5 minutes. Avoid prolonged mixing with the lubricant as it can negatively affect tablet hardness and dissolution.

  • Compression: Compress the final blend into tablets using a tablet press.

  • In-Vitro Dissolution Study: Perform dissolution testing as described in Protocol 1.

Experimental Workflow for Direct Compression

Direct_Compression_Workflow A Sieving of all Ingredients B Blending (API, this compound® ATO 5, Diluent, Glidant) A->B C Lubrication B->C D Tablet Compression C->D E In-Vitro Dissolution Testing D->E

Direct Compression Workflow for Tablet Production

Data Presentation: Formulation Examples and Release Profiles

The concentration of this compound® ATO 5 is a critical factor in controlling the drug release rate. An increase in its concentration generally leads to a slower release profile.

Table 1: Example Formulations of Sustained-Release Tablets

Formulation CodeAPI (%)This compound® ATO 5 (%)Diluent (e.g., Lactose) (%)Lubricant (e.g., Mg Stearate) (%)Manufacturing Method
F13015541Melt Granulation
F23025441Melt Granulation
F33035341Melt Granulation
F42020591Direct Compression
F52030491Direct Compression
F62040391Direct Compression

Table 2: In-Vitro Drug Release Data (Hypothetical Example)

Time (hours)F1 (% Released)F2 (% Released)F3 (% Released)F4 (% Released)F5 (% Released)F6 (% Released)
1252015302218
2453528504032
4706050806555
6857868958575
8989285>999690
12>99>9996->9998

Note: The above data is for illustrative purposes and the actual release profile will depend on the API properties and other formulation variables.

Conclusion

This compound® ATO 5 is a highly effective and versatile excipient for the formulation of sustained-release matrix tablets.[1] By carefully selecting the manufacturing process (melt granulation or direct compression) and optimizing the concentration of this compound® ATO 5 and other excipients, desired drug release profiles can be achieved.[4][6] The protocols and information provided in this document serve as a comprehensive guide for researchers and formulation scientists in the development of robust and effective sustained-release oral dosage forms.

References

Application Notes and Protocols for Taste Masking of Bitter APIs Using Precirol® ATO 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A significant challenge in the development of oral pharmaceuticals is the bitter and often unpleasant taste of many Active Pharmaceutical Ingredients (APIs). This poor palatability can lead to low patient compliance, particularly in pediatric and geriatric populations. Taste masking, the process of reducing or eliminating the undesirable taste of a drug, is therefore a critical step in the formulation of many oral dosage forms.

Precirol® ATO 5 (Glyceryl Distearate) is a lipid excipient widely used in the pharmaceutical industry for various applications, including taste masking.[1][2][3] It is a mixture of mono-, di-, and triglycerides of C16 and C18 fatty acids and is generally regarded as safe (GRAS).[4][5] Its utility in taste masking stems from its ability to form a physical barrier around the API particles, thereby preventing their interaction with the taste receptors in the mouth.[6] This is achieved through various melt-based formulation techniques where this compound® ATO 5 melts to coat the API and then recrystallizes upon cooling to form a protective layer.[7][8]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound® ATO 5 for effective taste masking of bitter APIs.

Mechanism of Taste Masking with this compound® ATO 5

The primary mechanism by which this compound® ATO 5 masks the taste of bitter APIs is through the formation of a continuous and uniform lipid film that encapsulates the drug particles.[7][9] This creates a physical barrier that prevents the dissolved API from coming into contact with the taste buds on the tongue, thus inhibiting the perception of bitterness.[6] The effectiveness of this lipid coating is dependent on the integrity and thickness of the film.

Several properties of this compound® ATO 5 make it an ideal candidate for this application:

  • Moderate Melting Point: It has a melting range of approximately 50-60°C, which allows for processing at relatively low temperatures, minimizing the risk of thermal degradation of the API.[10]

  • Rapid Recrystallization: Upon cooling, this compound® ATO 5 recrystallizes quickly, forming a solid and homogenous film around the API particles.[6][8]

  • Hydrophobicity: Its lipophilic nature provides an effective barrier against the aqueous environment of the oral cavity.

Signaling Pathway of Bitter Taste Perception

To appreciate the mechanism of taste masking, it is essential to understand how bitter taste is perceived. The sensation of bitterness is initiated by the binding of bitter compounds to specific G-protein coupled receptors (GPCRs), known as TAS2Rs, located on the surface of taste receptor cells within the taste buds. This binding triggers a downstream intracellular signaling cascade, leading to neurotransmitter release and the transmission of a "bitter" signal to the brain.

Bitter_Taste_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bitter_Molecule Bitter API TAS2R TAS2R (Bitter Receptor) Bitter_Molecule->TAS2R Binds to G_Protein G-Protein (Gustducin) TAS2R->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Cleaves PIP2 to DAG DAG PLCb2->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to Ca2_release Ca²⁺ Release ER->Ca2_release TRPM5 TRPM5 Channel Activation Ca2_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Signal_to_Brain Signal to Brain (Bitter Perception) Neurotransmitter_Release->Signal_to_Brain

Diagram of the bitter taste signaling pathway.

Formulation Technologies Utilizing this compound® ATO 5 for Taste Masking

Several solvent-free, melt-based technologies can be employed to coat API particles with this compound® ATO 5.[10] The choice of technology depends on the API's properties, the desired final dosage form, and available equipment.

  • High Shear Coating/Granulation: This technique utilizes the heat generated by friction between particles in a high-shear mixer to melt the this compound® ATO 5, which then coats the API particles.[7][8]

  • Hot Melt Coating (HMC) in a Fluid Bed Coater: In this process, molten this compound® ATO 5 is sprayed onto the fluidized API particles, providing a uniform coating.

  • Hot Melt Extrusion (HME): HME involves mixing the API with this compound® ATO 5 and other excipients and then processing the mixture through a heated extruder to produce a homogenous matrix, which can then be milled into taste-masked granules.

  • Spray Congealing (Prilling): This method involves atomizing a molten mixture of the API and this compound® ATO 5 into a cooling chamber, where the droplets solidify into small, spherical, taste-masked particles.[10]

Experimental Protocols

Protocol 1: Taste Masking by High Shear Coating

This protocol describes a simple and efficient method for taste masking using a standard high shear mixer, where the frictional heat generated by the impeller melts the this compound® ATO 5.[6][8]

Materials:

  • Bitter API

  • This compound® ATO 5

Equipment:

  • High Shear Mixer/Granulator with impeller and chopper

  • Temperature probe

Methodology:

  • Premixing: Dry blend the API and this compound® ATO 5 in the bowl of the high shear mixer at a low impeller speed (e.g., 50 rpm) for 3 minutes to ensure a homogenous mixture.[8] A typical starting ratio is 80% API to 20% this compound® ATO 5.[6]

  • Heating Phase: Increase the impeller speed significantly (e.g., 900 rpm) to generate frictional heat.[8] Monitor the temperature of the powder bed.

  • Coating Phase: When the temperature reaches approximately 45°C, reduce the impeller speed (e.g., 450 rpm) and start the chopper at a moderate speed (e.g., 500 rpm) to prevent agglomeration.[8] Continue mixing as the temperature rises to the target coating temperature of around 48°C.[8] Maintain this temperature for 3 minutes to allow for effective coating of the API particles with the partially molten this compound® ATO 5.[8]

  • Cooling Phase: Reduce the impeller speed (e.g., 50 rpm) and chopper speed (e.g., 100 rpm) to allow the mixture to cool down.[8] The this compound® ATO 5 will recrystallize on the surface of the API particles as the temperature drops.

  • Discharge: Once the product temperature is below 35°C, the taste-masked granules can be discharged.[8]

High_Shear_Coating_Workflow Start Start Premix 1. Premixing API and this compound® ATO 5 (Low Speed) Start->Premix Heating 2. Heating Phase (High Impeller Speed) Premix->Heating Coating 3. Coating Phase (Target Temperature Reached, Chopper On) Heating->Coating Temp ≈ 45-48°C Cooling 4. Cooling Phase (Low Speed) Coating->Cooling Discharge 5. Discharge Taste-Masked Granules Cooling->Discharge Temp < 35°C End End Discharge->End

Experimental workflow for high shear coating.

Protocol 2: Taste Masking by Hot Melt Coating in a Fluid Bed Coater

This protocol is suitable for achieving a highly uniform coating on individual particles.

Materials:

  • Bitter API (as granules or coarse powder)

  • This compound® ATO 5

Equipment:

  • Fluid Bed Coater with a heated spray nozzle and delivery system

  • Melting vessel with a stirrer

Methodology:

  • Melting: Melt the this compound® ATO 5 in the melting vessel at a temperature approximately 15-20°C above its melting point (i.e., 70-75°C).

  • Fluidization: Load the API particles into the fluid bed coater and fluidize them with heated air.

  • Coating: Spray the molten this compound® ATO 5 onto the fluidized API particles through the heated nozzle. The droplets will spread over the surface of the particles and solidify upon contact.

  • Cooling: Once the desired coating level is achieved, stop the spray and continue to fluidize the particles with cool air until they have solidified completely.

  • Discharge: Collect the coated, taste-masked particles.

Data Presentation

The following tables summarize typical process parameters and formulation compositions for taste masking with this compound® ATO 5.

Table 1: High Shear Coating Process Parameters

ParameterValueReference
API:this compound® ATO 5 Ratio80:20 (w/w)[6][8]
Premixing Impeller Speed50 rpm[8]
Premixing Time3 min[8]
Heating Impeller Speed900 rpm[8]
Coating Impeller Speed450 rpm[8]
Coating Chopper Speed500 rpm[8]
Target Coating Temperature48°C[8]
Coating Time3 min[8]
Cooling Impeller Speed50 rpm[8]
Cooling Chopper Speed100 rpm[8]
Discharge Temperature< 35°C[8]

Table 2: Formulation Examples for Orally Disintegrating Tablets (ODTs)

ComponentConcentration Range (%)PurposeReference
Acetaminophen (Model API)--
This compound® ATO 5 2.5 - 7.5 Binder and Taste Masking Agent ****
Sodium Starch Glycolate5 - 10Superdisintegrant
Microcrystalline Celluloseq.s.Diluent
Magnesium Stearateq.s.Lubricant
Aerosil 200q.s.Glidant

Note: A study on ODTs found that up to 5% this compound® ATO 5 provided good tablet properties and fast drug release, while higher concentrations led to a slow-release effect.

Evaluation of Taste-Masking Efficacy

The success of the taste-masking process can be evaluated using several methods:

  • In Vitro Drug Release: Measuring the amount of drug released in a medium simulating saliva (e.g., pH 6.8 phosphate buffer) over a short period (e.g., 2-5 minutes). A low drug release indicates effective taste masking.[7]

  • Human Taste Panel: A sensory evaluation study with trained volunteers to assess the bitterness intensity of the formulation compared to the uncoated API.[7]

  • Electronic Tongue (e-Tongue): An analytical instrument that can quantify the bitterness of a sample.

Logical Relationship Diagram

The effectiveness of this compound® ATO 5 in taste masking is a direct result of its physicochemical properties and the formulation processes employed.

Logical_Relationship cluster_properties Physicochemical Properties of this compound® ATO 5 cluster_process Formulation Process cluster_mechanism Mechanism of Action cluster_outcome Outcome Melting_Point Moderate Melting Point (~55°C) Melt_Process Melt-Based Technologies (e.g., High Shear Coating, HMC) Melting_Point->Melt_Process Recrystallization Rapid Recrystallization Recrystallization->Melt_Process Hydrophobicity Hydrophobic Nature Coating Formation of a Continuous Lipid Film Around API Hydrophobicity->Coating Melt_Process->Coating Barrier Physical Barrier Between API and Taste Buds Coating->Barrier Taste_Masking Effective Taste Masking Barrier->Taste_Masking

Relationship between this compound® properties and taste masking.

Conclusion

This compound® ATO 5 is a versatile and effective excipient for taste masking bitter APIs. Its favorable physicochemical properties, coupled with straightforward and solvent-free processing technologies like high shear coating, make it an attractive option for developing palatable oral dosage forms. The protocols and data presented in these application notes provide a solid foundation for researchers and formulation scientists to successfully implement this compound® ATO 5 in their taste-masking strategies, ultimately leading to improved patient adherence and therapeutic outcomes.

References

Application Notes & Protocols: A Step-by-Step Guide to Preparing Precirol-Based Solid Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of solid lipid nanoparticles (SLNs) using Precirol® ATO 5 as the solid lipid matrix. These application notes and protocols are intended for researchers, scientists, and professionals in the field of drug development and delivery.

Solid lipid nanoparticles are at the forefront of nanomedicine, offering a promising platform for the controlled release and targeted delivery of therapeutic agents. Their biocompatibility and ability to encapsulate both lipophilic and hydrophilic drugs make them a versatile tool in pharmaceutical research.[1] this compound® ATO 5, a glyceryl palmitostearate, is a widely used lipid excipient in the formulation of SLNs due to its physiological tolerance and ability to form a stable nanoparticle matrix.[2][3]

This guide will detail the most common and effective method for preparing this compound-based SLNs: the hot homogenization technique.

Physicochemical Characteristics of this compound-Based SLNs

The table below summarizes typical quantitative data for this compound® ATO 5-based SLNs prepared by the hot homogenization method, as reported in various studies. These parameters are crucial for evaluating the quality and potential in vivo performance of the nanoparticle formulation.

Formulation ComponentParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug LoadedReference
This compound® ATO 5, Poloxamer 188, Tween 8076.82 - 327--11.3 to -28.463.46 - 76.085-Fluorouracil[2]
This compound® ATO 5, Poloxamer 188, Polysorbate 80~259--12.3-Not specified[4]
This compound® ATO 5, Myristic acid, Surfactant125 ± 3.89--10.06 ± 0.0898.4 ± 0.5Lycopene[5]
This compound® ATO 5, Phospholipon® 80H, PEG-40 hydrogenated castor oil/sorbitan oleate----Candesartan Cilexetil[6]
This compound® ATO 5, Cremophor® EL<200---Celecoxib[7]

Experimental Protocol: Hot Homogenization Method for this compound-Based SLNs

This protocol outlines the step-by-step procedure for preparing this compound® ATO 5-based SLNs using the hot homogenization technique.

Materials:
  • Solid Lipid: this compound® ATO 5 (Glyceryl palmitostearate)

  • Surfactant(s): Poloxamer 188, Polysorbate 80 (Tween 80), or other suitable stabilizers

  • Active Pharmaceutical Ingredient (API): Lipophilic or hydrophilic drug

  • Aqueous Phase: Purified water (e.g., deionized or double-distilled)

Equipment:
  • Magnetic stirrer with heating plate

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer or sonicator (probe or bath)

  • Beakers and other standard laboratory glassware

  • Water bath or heating mantle

  • Analytical balance

Protocol:
  • Preparation of the Lipid Phase:

    • Accurately weigh the required amount of this compound® ATO 5 and the lipophilic API.

    • Place the lipid and API in a beaker and heat it to 5-10°C above the melting point of this compound® ATO 5 (melting point is approximately 56°C).[3] Stir the mixture gently until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required amount of surfactant(s) (e.g., Poloxamer 188, Tween 80).

    • Dissolve the surfactant(s) in the purified water. If the API is hydrophilic, it should be dissolved in this aqueous phase.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Pour the hot aqueous phase into the hot lipid phase under continuous stirring with a magnetic stirrer.

    • Immediately subject the mixture to high-shear homogenization (e.g., at 12,000 rpm for 3-5 minutes) to form a coarse oil-in-water (o/w) emulsion.[2]

  • Homogenization to Form Nanoparticles:

    • The hot pre-emulsion is then subjected to high-energy homogenization to reduce the particle size to the nanometer range. This can be achieved by:

      • High-Pressure Homogenization (HPH): This is a reliable and widely used method.[7] The pre-emulsion is passed through a high-pressure homogenizer for several cycles (typically 3-5 cycles) at a pressure of 500-1500 bar.[6]

      • Ultrasonication: Alternatively, the pre-emulsion can be sonicated using a high-intensity probe sonicator.

  • Cooling and Solidification:

    • The resulting hot nanoemulsion is then cooled down to room temperature or below in an ice bath under gentle stirring. This cooling process allows the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification (Optional):

    • To remove excess surfactant and unencapsulated drug, the SLN dispersion can be washed by centrifugation.[8]

Visualizing the Process and Structure

To better understand the experimental workflow and the resulting nanoparticle structure, the following diagrams are provided.

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_final Final Steps A Weigh this compound® ATO 5 and Lipophilic Drug B Heat above melting point (e.g., 65-70°C) A->B C Stir to form homogenous melt B->C G Add Aqueous Phase to Lipid Phase C->G D Dissolve Surfactant(s) in Water E Add Hydrophilic Drug (if applicable) D->E F Heat to same temperature as Lipid Phase E->F F->G H High-Shear Homogenization (Pre-emulsion) G->H I High-Pressure Homogenization or Sonication H->I J Cool in Ice Bath I->J K SLN Formation J->K SLN_Structure General Structure of a Solid Lipid Nanoparticle cluster_SLN Solid Lipid Nanoparticle (SLN) Core Solid Lipid Core (this compound® ATO 5) Drug Encapsulated Drug Surfactant Surfactant Layer (e.g., Poloxamer 188)

References

Application Notes and Protocols for Hot Melt Extrusion with Precirol® ATO 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Precirol® ATO 5 in hot melt extrusion (HME) processes. The information is intended to guide researchers and formulation scientists in developing robust and effective drug delivery systems.

Introduction to this compound® ATO 5 in Hot Melt Extrusion

This compound® ATO 5, a glyceryl distearate, is a lipid-based excipient widely utilized in the pharmaceutical industry for various applications, including taste masking and sustained-release formulations.[1][2] Its utility in hot melt extrusion is attributed to its low melting point, rapid recrystallization upon cooling, and ability to form a stable matrix for active pharmaceutical ingredients (APIs).[3] HME with this compound® ATO 5 offers a solvent-free, continuous manufacturing process for producing solid dispersions and drug-loaded matrices.[4]

Key Advantages of this compound® ATO 5 in HME:

  • Low Processing Temperatures: Due to its relatively low melting point (typically between 52-60°C), HME processes with this compound® ATO 5 can be conducted at lower temperatures, which is beneficial for thermosensitive APIs.[2][3]

  • Sustained-Release Properties: As a water-insoluble lipid, this compound® ATO 5 is an effective matrix former for creating sustained-release dosage forms.[2][3]

  • Taste Masking: It can be used to effectively coat bitter APIs, thereby improving patient compliance.[5][6][7]

  • Processability: While the processing window for this compound® ATO 5 alone can be narrow, the addition of an API can significantly broaden this window.[3]

Summary of Hot Melt Extrusion Process Parameters

The following tables summarize key process parameters for HME with this compound® ATO 5, based on available literature. These values should be considered as a starting point for formulation development and optimization.

Table 1: Thermal Properties of this compound® ATO 5

PropertyValue
Melting Point52-60 °C
Crystallization Peak (upon cooling)~51.8 °C

Source:[2][5]

Table 2: HME Process Parameters for this compound® ATO 5 with Various APIs

APIDrug Load (% w/w)Extruder TypeBarrel Temperature Profile (°C)Screw Speed (RPM)Feed RateDie Diameter (mm)
NiacinUp to 70Twin-Screw (Pharma 11 HME)45-45-50-53-50-53-54-54Increased stepwiseIncreased stepwise1
Ascorbic Acid15-30Twin-Screw (10mm co-rotating)60-70 (uniform)1201.5 g/min Not Specified

Source:[3][8][9][10]

Experimental Protocols

Protocol 1: General Hot Melt Extrusion of a Sustained-Release Formulation

This protocol provides a general procedure for developing a sustained-release formulation using this compound® ATO 5 and a model API.

1. Materials:

  • This compound® ATO 5
  • Active Pharmaceutical Ingredient (API)
  • Other functional excipients (optional, e.g., plasticizers, fillers)

2. Equipment:

  • Hot melt extruder (twin-screw recommended)
  • Gravimetric or volumetric feeder
  • Downstream cooling and pelletizing equipment (e.g., conveyor belt, pelletizer)

3. Pre-Processing:

  • Accurately weigh all components.
  • Physically blend the API and this compound® ATO 5 (and any other excipients) in a suitable blender (e.g., V-blender, Turbula® mixer) for 10-15 minutes to ensure a homogenous mixture.

4. Extruder Setup and Processing:

  • Set the barrel temperature profile. For a starting point with this compound® ATO 5, a profile of 45-45-50-53-50-53-54-54 °C from the feeding zone to the die can be used.[3] For formulations with higher melting APIs or other excipients, the temperature may need to be adjusted, with processing temperatures generally in the range of 60-70°C.[8][9]
  • Set the screw speed. A starting speed of 100-120 RPM is recommended.[9][10]
  • Calibrate the feeder to the desired feed rate. A starting feed rate of 1.5 g/min can be used for lab-scale extruders.[9][10]
  • Start the extruder and allow the temperature to stabilize.
  • Introduce the pre-blended material into the extruder hopper using the feeder.
  • Monitor the process parameters, including torque, die pressure, and melt temperature. Adjust screw speed and feed rate as necessary to achieve a stable process and smooth extrudate.

5. Post-Processing:

  • Cool the extrudate on a conveyor belt. This compound® ATO 5 recrystallizes relatively quickly.[3]
  • Pelletize the cooled extrudate to the desired length.
  • Collect and store the pellets in a well-sealed container at room temperature.

6. Characterization:

  • Physical Appearance: Visually inspect the extrudates for smoothness and uniformity.
  • Thermal Analysis (DSC): Characterize the solid-state properties of the API within the extrudate.
  • In Vitro Dissolution: Perform dissolution testing to evaluate the drug release profile.
  • Content Uniformity: Determine the uniformity of the API distribution in the extrudates.

Visualizations

The following diagrams illustrate the key aspects of the hot melt extrusion process with this compound® ATO 5.

HME_Workflow cluster_pre Pre-Processing cluster_hme Hot Melt Extrusion cluster_post Post-Processing cluster_char Characterization weighing Weighing of This compound ATO 5 & API blending Physical Blending weighing->blending feeding Feeding blending->feeding extrusion Melting, Mixing, & Conveying feeding->extrusion die Die Shaping extrusion->die cooling Cooling & Solidification die->cooling pelletizing Pelletizing cooling->pelletizing analysis Physical & Chemical Analysis pelletizing->analysis

Caption: Workflow of the Hot Melt Extrusion Process.

HME_Parameters cluster_params Process Parameters cluster_cqa Critical Quality Attributes temp Barrel Temperature release Drug Release Profile temp->release stability Physical & Chemical Stability temp->stability morphology Extrudate Morphology temp->morphology speed Screw Speed speed->release uniformity Content Uniformity speed->uniformity speed->morphology feed Feed Rate feed->release feed->uniformity screw_design Screw Design screw_design->release screw_design->uniformity screw_design->morphology

Caption: Influence of HME Parameters on Quality Attributes.

References

Application Note: Enhancing Powder Flow in Wet Granulation using Precirol® ATO 5

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of Precirol® ATO 5, a glyceryl distearate, as an effective excipient for improving the flow properties of powders during wet granulation. Poor powder flow is a significant challenge in pharmaceutical manufacturing, leading to issues in tablet weight uniformity, content uniformity, and overall process efficiency. This compound® ATO 5, when incorporated into a wet granulation formulation, acts as a lubricant and binder, resulting in granules with superior flowability. This document provides a comprehensive overview, quantitative data from a relevant study, detailed experimental protocols, and a visual representation of the workflow.

Introduction

This compound® ATO 5 is a versatile lipid excipient composed of esters of palmitic and stearic acids.[1][2] It is widely used in the pharmaceutical industry for various applications, including as a lubricant, a coating agent for taste masking, and a matrix former for modified-release tablets.[1][2][3][4][5] Its application in tablet compression, including wet granulation, is well-documented.[1][2] In wet granulation, this compound® ATO 5 helps to produce granules with improved flowability, which is a critical attribute for successful downstream processing, such as tableting and capsule filling.

The mechanism by which this compound® ATO 5 improves powder flow in wet granulation involves its ability to reduce inter-particle friction and promote the formation of more spherical and uniform granules. Its lipidic nature imparts hydrophobicity, which can be advantageous in controlling the granulation process and the properties of the final granules.

Quantitative Data: Impact of this compound® ATO 5 on Powder Flow Properties

A study on the use of this compound® ATO 5 in a continuous twin-screw melt granulation process demonstrated a significant improvement in powder flowability with increasing concentrations of the excipient. The following table summarizes the key findings from this study, illustrating the positive effect of this compound® ATO 5 on the Angle of Repose (AoR) and Hausner Ratio (HR), both of which are indicators of powder flow. A lower Angle of Repose and a Hausner Ratio closer to 1 indicate better flowability.

FormulationThis compound® ATO 5 Concentration (% w/w)Granulation Temperature (°C)Angle of Repose (°)Hausner Ratio (HR)Powder Flowability
11560Not specified1.30Passable
21570Not specified1.18Good
33060Not specified1.16Good
43070Not specified1.15Good

Data adapted from a study on ascorbic acid granules.[6]

The study concluded that an increase in this compound® ATO 5 concentration from 15% to 30% (w/w) improved the performance of the granules for tableting purposes.[6] The flowability of the granules increased as the concentration of this compound® ATO 5 and the granulation temperature were increased.[6]

Experimental Protocols

This section provides a detailed methodology for a typical wet granulation process incorporating this compound® ATO 5 to enhance powder flow.

Materials
  • Active Pharmaceutical Ingredient (API) with poor flow characteristics

  • This compound® ATO 5 (Gattefossé)

  • Filler (e.g., Microcrystalline Cellulose, Lactose)

  • Binder (e.g., Povidone K30, Starch paste)

  • Disintegrant (e.g., Croscarmellose Sodium, Sodium Starch Glycolate)

  • Granulating Fluid (e.g., Purified Water, Ethanol)

Equipment
  • High-shear granulator or planetary mixer

  • Fluid bed dryer or tray dryer

  • Sieve or milling equipment (e.g., oscillating granulator, cone mill)

  • Powder flow tester (for Angle of Repose, Carr's Index, Hausner Ratio)

  • Tapped density tester

Wet Granulation Protocol
  • Dry Mixing:

    • Accurately weigh the API, this compound® ATO 5, filler, and disintegrant.

    • Screen all powders through a suitable mesh sieve (e.g., #40 mesh) to break up any agglomerates.

    • Transfer the screened powders to the bowl of a high-shear granulator or planetary mixer.

    • Mix the powders for 5-10 minutes at a low speed to ensure a homogenous blend.

  • Granulation:

    • Prepare the binder solution by dissolving the binder in the granulating fluid.

    • While the powders are being mixed at a low speed, slowly add the binder solution over a period of 2-5 minutes.

    • After the addition of the binder solution, increase the mixer speed and continue to mix for an additional 3-5 minutes to form wet granules of the desired consistency. The endpoint can be determined by the "snowball" test, where a small amount of the wet mass can be squeezed in the hand to form a non-friable ball.

  • Drying:

    • Transfer the wet granules to a fluid bed dryer or spread them evenly on trays for a tray dryer.

    • Dry the granules at a suitable temperature (e.g., 40-60°C) until the desired moisture content is reached (typically 1-3%). The melting range of this compound® ATO 5 is 50-60°C, so the drying temperature should be carefully controlled.[1]

  • Sizing/Milling:

    • Pass the dried granules through a sieve or mill to obtain the desired particle size distribution and to break down any oversized agglomerates. A #16 or #20 mesh sieve is commonly used.

  • Final Blending and Lubrication:

    • Transfer the sized granules to a blender.

    • If an external lubricant is required, add it at this stage and blend for a short period (e.g., 2-5 minutes). Note that in some cases, the presence of this compound® ATO 5 may reduce or eliminate the need for an additional lubricant.[6]

Powder Flow Characterization

The flow properties of the final granules should be assessed using standard pharmacopeial methods:

  • Angle of Repose: Determined by allowing a funnel of powder to flow onto a flat surface and measuring the angle of the resulting cone.

  • Carr's (Compressibility) Index and Hausner Ratio: Calculated from the bulk and tapped densities of the powder.

Visualizations

Wet Granulation Workflow

The following diagram illustrates the key stages of the wet granulation process with the incorporation of this compound® ATO 5.

G Wet Granulation Workflow with this compound® ATO 5 cluster_0 Pre-Granulation cluster_1 Granulation cluster_2 Post-Granulation A API, Filler, Disintegrant & this compound® ATO 5 Weighing B Screening A->B C Dry Mixing B->C E Wet Massing C->E D Binder Solution Preparation D->E F Drying E->F G Sizing/Milling F->G H Final Blending G->H I Improved Flow Granules H->I

Caption: Workflow of the wet granulation process.

Logical Relationship: Impact of this compound® ATO 5

This diagram shows the logical relationship between the addition of this compound® ATO 5 and the resulting improvement in powder properties.

G Impact of this compound® ATO 5 on Powder Properties A Poor Flowing Powder (API + Excipients) B Addition of This compound® ATO 5 A->B C Wet Granulation Process A->C B->C D Improved Granule Properties C->D E Reduced Inter-particle Friction D->E F More Spherical & Uniform Granules D->F G Enhanced Powder Flowability E->G F->G

Caption: Influence of this compound® ATO 5 on powder flow.

Conclusion

This compound® ATO 5 is a highly effective excipient for improving the flow properties of powders in wet granulation. Its lubricating and binding properties contribute to the formation of uniform, spherical granules with reduced inter-particulate friction. The inclusion of this compound® ATO 5 in a formulation can lead to a more robust and efficient manufacturing process, with improved weight and content uniformity in the final dosage form. The provided protocols and data serve as a valuable resource for formulation scientists and researchers looking to overcome challenges associated with poor powder flow.

References

Application Notes and Protocols for the Formulation of Nanostructured Lipid Carriers (NLCs) using Precirol® ATO 5 and Liquid Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nanostructured Lipid Carriers (NLCs) represent an advanced generation of lipid-based nanoparticles, developed to overcome the limitations of Solid Lipid Nanoparticles (SLNs).[1][2] NLCs are produced using a blend of a solid lipid and a liquid lipid, which results in a less ordered, imperfect lipid matrix.[1][3][4] This unique structure enhances drug loading capacity, minimizes drug expulsion during storage, and offers improved stability.[1][2][3] Precirol® ATO 5 (Glyceryl Palmitostearate), a solid lipid, is widely used in NLC formulations due to its biocompatibility and ability to form stable nanoparticles.[5][6][7][8] The incorporation of liquid lipids, such as oleic acid, Capmul MCM, or castor oil, allows for the modulation of NLC properties to suit various drug delivery applications.[2][7][9][10][11]

These application notes provide a comprehensive guide to the formulation, characterization, and relevant protocols for developing NLCs using this compound® ATO 5 and a selection of liquid lipids.

Data Presentation

The following tables summarize quantitative data from various studies on the formulation of NLCs using this compound® ATO 5 and different liquid lipids, highlighting the impact of formulation variables on the physicochemical characteristics of the nanoparticles.

Table 1: Formulation Composition and Physicochemical Properties of this compound® ATO 5-based NLCs

Formulation CodeSolid LipidLiquid LipidSurfactant(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
5-FU-NLCThis compound® ATO 5Labrasol®Poloxamer 188, Solutol® HS15208.32 ± 8.210.352 ± 0.060-21.82 ± 0.40Not Reported[5]
HCT-NLC (Tween® 80)This compound® ATO 5Castor OilTween® 80Not ReportedNot ReportedNot ReportedNot Reported[9][10]
HCT-NLC (Pluronic® F68)This compound® ATO 5Castor OilPluronic® F68Not ReportedNot ReportedNot ReportedNot Reported[10]
Fenofibrate-NLCThis compound® ATO 5Captex 100Not Reported227.5Not ReportedNot Reported8.5[1]
Adapalene-NLCThis compound® ATO 5Myritol®Cremophor RH 40, Plantacare, Tegocare150 - 3180.12 - 0.36-26 to -6084 - 98[12]
Olmesartan-NLCThis compound® ATO 5Capmul MCMNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[2]
Exemestane-NLCThis compound® ATO 5Flaxseed OilNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[2][13]
Vitamin D-NLCThis compound® ATO 5Oleic AcidPoloxamer 188126.3 ± 10.81 to 148.1 ± 13.050.1 - 0.25Not ReportedNot Reported
Curcumin-NLCThis compound® ATO 5Capmul MCMTween 80, Soya lecithinNot ReportedNot Reported-21.4 ± 1.87>90[11]
Etoricoxib-NLCStearic Acid*Oleic AcidTween 802440.690Not Reported69 - 76[14]

*Note: While the primary focus is on this compound® ATO 5, this entry with Stearic Acid is included to provide a comparative example of another solid lipid commonly used in NLC formulations.

Experimental Protocols

Preparation of Nanostructured Lipid Carriers (NLCs) by Hot High-Pressure Homogenization

This method is widely used for the production of NLCs and avoids the use of organic solvents.[8][11]

Materials:

  • Solid Lipid: this compound® ATO 5

  • Liquid Lipid (e.g., Oleic Acid, Capmul MCM, Castor Oil)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Active Pharmaceutical Ingredient (API)

  • Deionized Water

Protocol:

  • Preparation of the Lipid Phase:

    • Accurately weigh the required amounts of this compound® ATO 5 and the chosen liquid lipid.

    • Heat the lipid mixture to a temperature approximately 5-10°C above the melting point of this compound® ATO 5 (around 65-70°C) with continuous stirring until a homogenous molten lipid phase is obtained.[5][6]

    • If encapsulating a lipophilic drug, dissolve the API in the molten lipid phase.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant(s) in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase under constant stirring.[5][6]

    • If encapsulating a hydrophilic drug, it can be dissolved in the aqueous phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed (e.g., 8000-10000 rpm) using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion.[5]

  • High-Pressure Homogenization:

    • Subject the hot pre-emulsion to high-pressure homogenization (HPH) at a pressure of around 600-1500 bar for several cycles (typically 3-5 cycles).[5][11] The temperature should be maintained above the lipid's melting point.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form the NLCs.[8]

Characterization of NLCs

These parameters are crucial for predicting the in vivo behavior and stability of the NLC dispersion.

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Protocol:

  • Sample Preparation: Dilute the NLC dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.[15]

  • Particle Size and PDI Measurement:

    • Transfer the diluted sample into a disposable cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (typically 25°C).[15]

    • Perform the measurement in triplicate to obtain the average particle size (Z-average) and PDI. A PDI value below 0.3 is generally considered indicative of a homogenous population of nanoparticles.[16]

  • Zeta Potential Measurement:

    • For zeta potential measurement, dilute the NLC dispersion in a suitable medium, often 10 mM NaCl, to ensure an appropriate ionic strength.[17]

    • Inject the sample into a disposable zeta cell, ensuring no air bubbles are present.[17]

    • Place the cell in the instrument and perform the measurement. The zeta potential provides an indication of the surface charge of the nanoparticles and their colloidal stability. A zeta potential of ±30 mV is generally considered sufficient for good stability.

EE refers to the percentage of the initial drug that has been successfully entrapped within the NLCs, while DL is the percentage of the drug with respect to the total weight of the lipid.

Protocol (by ultrafiltration/centrifugation):

  • Place a known amount of the NLC dispersion into a centrifugal filter unit (e.g., Amicon® Ultra).

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for a specified time to separate the NLCs from the aqueous phase containing the free, unencapsulated drug.

  • Collect the filtrate (aqueous phase).

  • Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).[18]

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following equations:[3]

    EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    DL (%) = [(Total amount of drug - Amount of free drug) / (Total amount of lipid + Total amount of drug - Amount of free drug)] x 100

Visualizations

Experimental Workflow for NLC Formulation and Characterization

G cluster_prep NLC Preparation cluster_char Characterization prep_start Start lipid_phase Prepare Lipid Phase (this compound + Liquid Lipid + Drug) prep_start->lipid_phase aqueous_phase Prepare Aqueous Phase (Water + Surfactant) prep_start->aqueous_phase pre_emulsion Form Pre-emulsion (High-Shear Homogenization) lipid_phase->pre_emulsion aqueous_phase->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling and NLC Formation hph->cooling prep_end NLC Dispersion cooling->prep_end char_start NLC Dispersion size_pdi Particle Size & PDI (DLS) char_start->size_pdi zeta Zeta Potential (DLS) char_start->zeta ee_dl Encapsulation Efficiency & Drug Loading (Ultrafiltration/Centrifugation) char_start->ee_dl morphology Morphology (TEM/SEM) char_start->morphology char_end Characterized NLCs size_pdi->char_end zeta->char_end ee_dl->char_end morphology->char_end

Caption: Workflow for NLC formulation and characterization.

Hypothetical Signaling Pathway of an Encapsulated Drug

This diagram illustrates a generalized signaling pathway that could be activated by a drug delivered via NLCs to a target cell.

G cluster_cell cluster_nucleus Nucleus nlc Drug-loaded NLC receptor Receptor nlc->receptor Drug Release cell_membrane Cell Membrane signaling_cascade Signaling Cascade receptor->signaling_cascade kinase1 Kinase 1 signaling_cascade->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression nucleus Nucleus cellular_response Cellular Response gene_expression->cellular_response

Caption: Generalized drug signaling pathway.

References

Application Notes and Protocols for Microparticle Production using Spray Congealing with Precirol® ATO 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spray congealing, also known as spray chilling, is a versatile and cost-effective solvent-free technology for producing solid lipid microparticles (SLMPs). This technique involves atomizing a molten lipid carrier, in this case, Precirol® ATO 5, which then solidifies upon contact with cooler air to form spherical microparticles. This compound® ATO 5, a glyceryl palmitostearate, is a widely used lipid excipient in the pharmaceutical industry due to its biocompatibility, biodegradability, and ability to provide sustained release and taste masking of active pharmaceutical ingredients (APIs).[1][2]

These application notes provide a comprehensive overview and detailed protocols for the production of microparticles using this compound® ATO 5 via the spray congealing technique. The information is intended to guide researchers and formulation scientists in developing and optimizing SLMP formulations for various drug delivery applications.

Key Properties of this compound® ATO 5

This compound® ATO 5 is a lipid matrix former with properties that make it highly suitable for spray congealing and controlled drug delivery.

PropertyValueReference
Melting Point 52-55 °C[1]
HLB Value 2[1]
Molecular Weight 633.008 g/mol [1]
Physical Appearance White Powder[1]
Solubility Soluble in Chloroform and Dichloromethane; Insoluble in Ethanol[1]
Composition Mixture of mono-, di-, and triglycerides of C16 and C18 fatty acids[1]

Applications of this compound® ATO 5 in Microparticle Production

This compound® ATO 5 is utilized in spray congealing to achieve several formulation goals:

  • Sustained Release: The lipophilic matrix of this compound® ATO 5 can effectively retard the release of highly water-soluble drugs.[3][4] The release rate can be modulated by adjusting the drug-to-lipid ratio and other process parameters.

  • Taste Masking: The encapsulation of bitter APIs within the lipid matrix provides an effective barrier, preventing their interaction with taste buds.[5][6]

  • Improved Bioavailability: For poorly water-soluble drugs, formulation as a solid dispersion in this compound® ATO 5 can enhance solubility and dissolution rates.[2]

  • Microencapsulation: This technique is suitable for encapsulating a wide range of molecules, including proteins and peptides, protecting them from degradation.[7][8]

Experimental Protocols

General Protocol for Microparticle Production by Spray Congealing

This protocol outlines the fundamental steps for producing solid lipid microparticles using this compound® ATO 5. Specific parameters should be optimized based on the API properties and desired microparticle characteristics.

Materials:

  • This compound® ATO 5

  • Active Pharmaceutical Ingredient (API)

  • Spray congealer (e.g., a modified spray dryer) with a two-fluid nozzle

Procedure:

  • Preparation of the Lipid Melt:

    • Melt the this compound® ATO 5 by heating it to approximately 10-20°C above its melting point (around 65-75°C).

    • Disperse or dissolve the API in the molten this compound® ATO 5 with continuous stirring to ensure a homogenous suspension or solution.

  • Setting up the Spray Congealer:

    • Set the inlet temperature of the spray congealer to maintain the lipid-API mixture in a molten state until it reaches the atomizer. The nozzle should also be heated.

    • Set the cooling chamber temperature well below the melting point of this compound® ATO 5 to ensure rapid solidification of the atomized droplets.

    • Adjust the atomizing air pressure and the feed rate of the molten liquid to the desired levels. These are critical parameters for controlling particle size.

  • Atomization and Solidification:

    • Pump the molten lipid-API mixture through the heated two-fluid nozzle.

    • The molten mixture is atomized into fine droplets into the cooling chamber.

    • The droplets solidify into spherical microparticles upon contact with the cool air.

  • Collection:

    • The solidified microparticles are collected in a cyclone separator or a collection vessel at the bottom of the chamber.

Process Parameters and Their Influence on Microparticle Characteristics

The properties of the resulting microparticles are highly dependent on the process parameters. The following table summarizes the typical influence of key parameters.

Process ParameterInfluence on Microparticle Characteristics
Atomizing Air Pressure Higher pressure generally leads to smaller particle sizes due to the generation of smaller droplets.[4]
Feed Rate of Molten Liquid A higher feed rate can result in larger particles and a broader particle size distribution.
Temperature of the Lipid Melt Affects the viscosity of the feed. Lower viscosity (at higher temperatures) can lead to smaller particles.
Cooling Temperature Influences the solidification rate and the crystalline structure of the lipid matrix.
Nozzle Design The type of atomizer (e.g., two-fluid nozzle, ultrasonic nozzle) significantly impacts particle morphology, encapsulation efficiency, and drug release.[9]

Quantitative Data Summary

The following table presents a summary of representative quantitative data from studies investigating the spray congealing of this compound® ATO 5 and similar lipids, illustrating the impact of process parameters on microparticle properties.

Formulation/Process Parameter VariationMean Particle Size (µm)Encapsulation Efficiency (%)Drug Release CharacteristicsReference
Effect of Atomizing Pressure
Low Pressure (e.g., 0.35 bar)~97>90Slower release[4]
High Pressure (e.g., 1.75 bar)~54>90Faster release[4]
Drug Loading (Alendronate in various lipids) 100-150>90Controlled release over time[3]
Insulin in Triglycerides 182-315High (no loss of insulin)No burst release[7][8]

Note: The data presented is a synthesis from multiple sources to illustrate general trends and may not be from a single experiment.

Visualizations

Experimental Workflow for Spray Congealing

Spray_Congealing_Workflow cluster_prep Preparation cluster_process Spray Congealing Process cluster_analysis Characterization Melt Melt this compound® ATO 5 (65-75°C) Mix Disperse/Dissolve API in molten lipid Melt->Mix Homogenous Mixture Atomize Atomize molten mixture into cooling chamber Mix->Atomize Heated feed line Solidify Rapid solidification of droplets into microparticles Atomize->Solidify Cooling Air Collect Collect microparticles (e.g., via cyclone) Solidify->Collect Characterize Analyze Microparticles: - Particle Size - Morphology (SEM) - Drug Loading - Drug Release (in vitro) - Solid-State (DSC, XRD) Collect->Characterize

Caption: Experimental workflow for microparticle production.

Logical Relationship of Process Parameters and Microparticle Attributes

Parameters_Influence cluster_params Process Parameters cluster_attribs Microparticle Attributes P1 Atomizing Pressure A1 Particle Size P1->A1 A4 Morphology P1->A4 P2 Feed Rate P2->A1 P3 Melt Temperature P3->A1 P4 Drug:Lipid Ratio A2 Drug Release Rate P4->A2 A3 Encapsulation Efficiency P4->A3 A1->A2

Caption: Influence of process parameters on microparticle attributes.

References

Application Notes and Protocols: Precirol® ATO 5 as a High-Performance Lubricant in High-Speed Tableting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Precirol® ATO 5 (Glyceryl Palmitostearate) as a specialized lubricant for pharmaceutical tablet manufacturing, with a focus on high-speed tableting operations. Detailed protocols for evaluating its performance against conventional lubricants are also presented.

Introduction

In modern pharmaceutical manufacturing, high-speed tableting is essential for achieving high production output. However, increased press speeds can exacerbate common tableting challenges such as sticking, picking, and capping, primarily due to increased friction between the tablet and the die wall. Effective lubrication is therefore critical to ensure a smooth and robust manufacturing process.

This compound® ATO 5, a glyceryl palmitostearate, is a multifunctional excipient that serves as an effective lubricant in tablet and capsule formulations.[1] It is a glyceride with an intermediate melting point, which can be advantageous in certain formulation processes.[2][3] This document outlines the application of this compound® ATO 5 as a lubricant in high-speed tableting and provides protocols for its evaluation.

Physicochemical Properties of this compound® ATO 5

This compound® ATO 5 is a mixture of mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) acids.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical NameGlyceryl Palmitostearate
AppearanceFine, white powder[2]
Melting Range50 - 60 °C[2]
HLB Value2[2]
Primary FunctionsLubricant, flow aid, coating agent, modified-release matrix former[2][1]

Advantages of this compound® ATO 5 in High-Speed Tableting

While magnesium stearate is a widely used and highly efficient lubricant, it can sometimes lead to issues such as reduced tablet hardness, prolonged disintegration times, and film formation that can hinder dissolution. This compound® ATO 5 can offer an alternative with a different performance profile.

One study demonstrated that this compound® ATO 5 has an excellent ability as a lubricant in a twin-screw melt granulation process, where no additional lubricant was required. While not a direct high-speed tableting study, this indicates its inherent lubricity.

Experimental Protocols for Lubricant Evaluation in High-Speed Tableting

To evaluate the performance of this compound® ATO 5 as a lubricant in high-speed tableting, a comparative study against a standard lubricant such as magnesium stearate is recommended. The following protocols outline the key experiments to be performed.

Materials and Equipment
  • Active Pharmaceutical Ingredient (API): A model drug suitable for direct compression.

  • Filler/Binder: Microcrystalline cellulose (MCC) or Dibasic Calcium Phosphate (DCP).

  • Lubricants: this compound® ATO 5 and Magnesium Stearate.

  • Blender: V-blender or bin blender.

  • High-Speed Rotary Tablet Press: Instrumented with sensors for compression and ejection force measurement.

  • Tablet Hardness Tester

  • Friability Tester

  • Disintegration Tester

  • Dissolution Apparatus

Experimental Workflow

The following diagram illustrates the workflow for the comparative evaluation of lubricants.

Caption: Experimental workflow for lubricant evaluation.

Detailed Methodologies

4.3.1. Formulation Preparation

  • Prepare a base blend of the API and filler.

  • Divide the base blend into two equal parts.

  • To one part, add this compound® ATO 5 at a concentration of 0.5%, 1.0%, and 1.5% w/w.

  • To the other part, add magnesium stearate at the same concentrations.

  • Blend each formulation for a specified time (e.g., 3 minutes) in a V-blender.

4.3.2. High-Speed Tableting

  • Set up the instrumented rotary tablet press with the desired tooling.

  • Compress tablets of a target weight and hardness at different press speeds (e.g., 1000, 2000, and 3000 tablets/minute).

  • Record the compression and ejection forces for each run.

4.3.3. Tablet Quality Evaluation

  • Ejection Force: Measure the force required to eject the tablet from the die. This is a direct indicator of lubricant efficiency.

  • Tablet Hardness (Breaking Force): Determine the crushing strength of the tablets.

  • Friability: Measure the weight loss of tablets after a specified number of rotations in a friabilator.

  • Disintegration Time: Determine the time it takes for the tablets to disintegrate in a specified medium.

  • Dissolution Profile: Measure the rate and extent of drug release from the tablets over time.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example of a data summary table is provided below.

Table 1: Comparative Lubricant Performance at 2000 Tablets/Minute (1.0% Lubricant Concentration)

ParameterThis compound® ATO 5Magnesium Stearate
Ejection Force (N) [Insert Data][Insert Data]
Tablet Hardness (N) [Insert Data][Insert Data]
Friability (%) [Insert Data][Insert-Data]
Disintegration Time (s) [Insert Data][Insert Data]
Drug Release at 30 min (%) [Insert Data][Insert Data]

Signaling Pathway and Logical Relationships

The selection of an appropriate lubricant is a critical decision in formulation development. The following diagram illustrates the logical relationships between lubricant properties, process parameters, and final tablet quality.

LubricantSelection cluster_inputs Input Factors cluster_process Tableting Process cluster_outputs Tablet Quality Attributes LubricantType Lubricant Type (e.g., this compound® ATO 5) Friction Die Wall Friction LubricantType->Friction Hardness Tablet Hardness LubricantType->Hardness Disintegration Disintegration Time LubricantType->Disintegration Dissolution Dissolution Rate LubricantType->Dissolution LubricantConc Lubricant Concentration LubricantConc->Friction LubricantConc->Hardness LubricantConc->Disintegration LubricantConc->Dissolution BlendingTime Blending Time BlendingTime->Friction PressSpeed Press Speed PressSpeed->Friction EjectionForce Ejection Force Friction->EjectionForce EjectionForce->Hardness Friability Friability EjectionForce->Friability

Caption: Factors influencing tablet quality in high-speed tableting.

Conclusion

This compound® ATO 5 presents a viable alternative to traditional lubricants in high-speed tableting. Its unique physicochemical properties may offer advantages in specific formulations, potentially mitigating some of the drawbacks associated with magnesium stearate. The provided protocols offer a systematic approach for researchers and formulation scientists to evaluate and quantify the performance of this compound® ATO 5 in their specific applications, leading to the development of robust and high-quality tablet products.

References

Application of Precirol® ATO 5 in Topical Emulgel Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precirol® ATO 5 (Glyceryl Palmitostearate) is a versatile lipid excipient widely utilized in the pharmaceutical industry.[1][2] Composed of a mixture of mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) acids, it is characterized by its lipophilic nature and a low Hydrophile-Lipophile Balance (HLB) value of approximately 2.[3][4] While traditionally used in oral solid dosage forms as a lubricant and a matrix agent for sustained release, its properties make it an excellent candidate for topical formulations, particularly emulgels.[1][3]

Emulgels are a promising drug delivery system that combines the properties of an emulsion and a gel, offering a formulation that is suitable for hydrophobic drugs, greaseless, easily spreadable, and has good patient acceptability.[5][6] this compound® ATO 5 can be incorporated into emulgels to serve multiple functions, including as a lipid phase, a viscosity modifier, a penetration enhancer, and as a solid lipid core in nanoparticles for sustained drug delivery.[3][7][8]

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of topical emulgels containing this compound® ATO 5.

Key Applications of this compound® ATO 5 in Topical Emulgels

  • Lipophilic Matrix: Forms the oil phase of the emulsion, enabling the incorporation of hydrophobic active pharmaceutical ingredients (APIs).

  • Penetration Enhancer: Facilitates the transport of APIs across the stratum corneum, potentially by disrupting the ordered lipid structure of the skin.[9]

  • Sustained Release: Can form a solid lipid matrix, particularly when used in solid lipid nanoparticles (SLNs) that are then dispersed in a hydrogel base, to control the release of the incorporated drug.[3][8]

  • Viscosity and Consistency Modifier: Contributes to the desired rheological properties of the final emulgel formulation.

Physicochemical Properties of this compound® ATO 5

A summary of the key physicochemical properties of this compound® ATO 5 is presented in the table below.

PropertyValueReference
Chemical Name Glyceryl Palmitostearate[3]
Appearance Fine white powder[3]
Melting Range 50 - 60 °C[2]
HLB Value ~2[3][4]
Solubility Soluble in chloroform and dichloromethane; Insoluble in ethanol, mineral oil, and water.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound® ATO 5-Based Emulgel

This protocol describes a general method for preparing an o/w emulgel where this compound® ATO 5 is a key component of the oil phase.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound® ATO 5

  • Other oil phase components (e.g., liquid paraffin, isopropyl myristate)

  • Emulsifying agents (e.g., Tween 80, Span 80)

  • Gelling agent (e.g., Carbopol 940)

  • Neutralizing agent (e.g., Triethanolamine)

  • Purified water

  • Preservatives (e.g., methylparaben, propylparaben)

Procedure:

  • Preparation of the Gel Base:

    • Disperse the gelling agent (e.g., Carbopol 940) in purified water with constant stirring.

    • Allow the dispersion to hydrate for 24 hours to ensure complete swelling and formation of a homogenous gel base.[10]

  • Preparation of the Oil Phase:

    • Melt this compound® ATO 5 along with other solid oil phase components (e.g., cetyl alcohol) by heating to approximately 60-65°C.

    • Add the liquid oil phase components (e.g., isopropyl myristate) and the oil-soluble emulsifier (e.g., Span 80).

    • Disperse or dissolve the hydrophobic API in the heated oil phase.

  • Preparation of the Aqueous Phase:

    • Dissolve the water-soluble emulsifier (e.g., Tween 80) and any preservatives in purified water.

    • Heat the aqueous phase to the same temperature as the oil phase (60-65°C).

  • Formation of the Emulsion:

    • Slowly add the aqueous phase to the oil phase with continuous stirring at a moderate speed (e.g., 500 rpm) to form the primary emulsion.[10]

    • Continue stirring until the emulsion has cooled to room temperature.

  • Formation of the Emulgel:

    • Gradually incorporate the prepared emulsion into the gel base with gentle stirring until a homogenous emulgel is formed.

    • Neutralize the emulgel by adding a neutralizing agent (e.g., triethanolamine) dropwise to achieve the desired pH (typically 5.5-6.5) and viscosity.[10]

Experimental Workflow for Emulgel Preparation

G cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_gel Gel Base Preparation Melt_Lipids Melt this compound® ATO 5 and other lipids (60-65°C) Add_Oils Add liquid oils and oil-soluble emulsifier Melt_Lipids->Add_Oils Dissolve_API Dissolve hydrophobic API Add_Oils->Dissolve_API Form_Emulsion Form Emulsion (Add Aqueous to Oil Phase with stirring) Dissolve_API->Form_Emulsion Dissolve_Emulsifier Dissolve water-soluble emulsifier and preservatives Heat_Aqueous Heat to 60-65°C Dissolve_Emulsifier->Heat_Aqueous Heat_Aqueous->Form_Emulsion Disperse_Polymer Disperse gelling agent in water Hydrate_Polymer Hydrate for 24h Disperse_Polymer->Hydrate_Polymer Mix_Emulgel Incorporate Emulsion into Gel Base Hydrate_Polymer->Mix_Emulgel Cool_Emulsion Cool to Room Temperature Form_Emulsion->Cool_Emulsion Cool_Emulsion->Mix_Emulgel Neutralize Neutralize to desired pH and viscosity Mix_Emulgel->Neutralize Final_Product Final Emulgel Neutralize->Final_Product

Caption: Workflow for preparing a topical emulgel using this compound® ATO 5.

Protocol 2: Characterization of this compound® ATO 5-Based Emulgel

1. Physical Examination:

  • Procedure: Visually inspect the prepared emulgel for its color, homogeneity, consistency, and any signs of phase separation.[1][11]

2. pH Measurement:

  • Procedure: Disperse 1 g of the emulgel in 100 mL of purified water. Measure the pH of the dispersion using a calibrated pH meter. The ideal pH for topical formulations is typically between 5.0 and 6.5 to match the skin's natural pH.[12]

3. Rheological Studies (Viscosity):

  • Instrument: Brookfield viscometer or a rotational rheometer.

  • Procedure: Place a suitable amount of the emulgel in the instrument. Measure the viscosity at different rotational speeds to determine the rheological behavior (e.g., Newtonian, pseudoplastic, thixotropic) of the formulation at a controlled temperature (e.g., 25°C).[1]

4. Spreadability:

  • Procedure: Place 0.5 g of the emulgel on a glass slide within a pre-marked circle. Place a second glass slide on top and apply a standard weight (e.g., 75 g) for a fixed time. Measure the diameter of the spread circle. The spreadability is expressed in terms of the area of the spread circle.[11]

5. Globule Size Analysis:

  • Instrument: Malvern Zetasizer or a similar particle size analyzer.

  • Procedure: Dilute the emulgel with purified water and sonicate briefly to ensure a uniform dispersion of the globules. Measure the globule size and polydispersity index (PDI) to assess the quality and uniformity of the emulsion phase.[1][13]

6. Drug Content Determination:

  • Procedure: Accurately weigh 1 g of the emulgel and dissolve it in a suitable solvent in which the API is soluble. Filter the solution to remove any insoluble excipients. Determine the concentration of the API using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[11]

7. In Vitro Drug Release Studies:

  • Apparatus: Franz diffusion cell.

  • Membrane: Synthetic membrane (e.g., cellulose acetate) or excised rat skin.

  • Procedure: Mount the membrane on the Franz diffusion cell with the receptor chamber filled with a suitable buffer (e.g., phosphate buffer pH 7.4). Apply a known quantity of the emulgel to the donor compartment. At predetermined time intervals, withdraw samples from the receptor compartment and replace them with fresh buffer. Analyze the API concentration in the withdrawn samples using a suitable analytical method.

8. Stability Studies:

  • Procedure: Store the emulgel formulations in well-closed containers at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a specified period (e.g., 3 months).[14]

  • Evaluation: At regular intervals, evaluate the samples for physical appearance, pH, viscosity, and drug content to assess the stability of the formulation.[15]

Quantitative Data: Effect of this compound® ATO 5 on Drug Permeation

The following table summarizes data from a study investigating the effect of different concentrations of this compound® ATO 5 on the percutaneous absorption of flutamide from an emulgel formulation.[10]

This compound® ATO 5 Conc. (% w/w)Flux (μg/cm²/h)Enhancement Ratio*
0 (Control)1.0351.000
0.51.2601.218
1.01.4111.363
2.02.7552.662
5.03.7993.670

*Enhancement Ratio = Flux of formulation with enhancer / Flux of control formulation

The data indicates a direct relationship between the concentration of this compound® ATO 5 and the permeation of flutamide through the skin.[10] A significant increase in drug flux was observed at concentrations of 2% and 5% w/w.

Proposed Mechanism of Skin Penetration Enhancement

This compound® ATO 5, being a lipid-based excipient, is thought to enhance drug penetration through the stratum corneum via one or more of the following mechanisms:

  • Disruption of Stratum Corneum Lipids: The lipid components of this compound® ATO 5 can integrate into the highly ordered intercellular lipid lamellae of the stratum corneum. This integration disrupts the lipid structure, increasing its fluidity and creating a less resistant pathway for the drug to diffuse through.[9]

  • Increased Drug Partitioning: The lipophilic nature of this compound® ATO 5 can increase the solubility and partitioning of the API into the stratum corneum, which is the rate-limiting barrier for the absorption of many drugs.

Proposed Mechanism of this compound® ATO 5 as a Penetration Enhancer

G cluster_formulation Emulgel Formulation cluster_skin Stratum Corneum cluster_delivery Drug Delivery Emulgel Emulgel with This compound® ATO 5 and API SC_Lipids Organized Intercellular Lipid Lamellae Emulgel->SC_Lipids Application on Skin Disrupted_Lipids Disrupted and Fluidized Lipid Lamellae SC_Lipids->Disrupted_Lipids Integration of This compound® ATO 5 API_Penetration Enhanced API Penetration Disrupted_Lipids->API_Penetration Increased Permeability

Caption: this compound® ATO 5 may enhance skin penetration by fluidizing stratum corneum lipids.

Conclusion

This compound® ATO 5 is a valuable multifunctional excipient for the development of topical emulgel formulations. Its ability to act as a lipophilic matrix, penetration enhancer, and sustained-release agent makes it a versatile tool for formulators. The protocols and data presented in these notes provide a foundation for researchers and drug development professionals to effectively utilize this compound® ATO 5 in creating stable, effective, and aesthetically pleasing topical drug delivery systems. Further optimization of the formulation parameters, including the concentration of this compound® ATO 5 and other excipients, is crucial for achieving the desired product performance for a specific active pharmaceutical ingredient.

References

Application Notes and Protocols for High Shear Coating of Pellets with Precirol® ATO 5 for Controlled Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High shear coating is an innovative and efficient solvent-free technique for applying a functional lipid layer to pellets, offering a robust method for achieving controlled drug release. This technology leverages the frictional heat generated within a high shear mixer to partially melt a lipid excipient, which then coats the active pharmaceutical ingredient (API)-loaded pellets. Precirol® ATO 5 (Glyceryl Distearate), a lipid excipient with a moderate melting point and rapid recrystallization, is particularly well-suited for this process.[1] The absence of organic solvents or water makes this an attractive method from both an environmental and drug stability perspective.[1]

This document provides detailed application notes and protocols for utilizing high shear coating with this compound® ATO 5 to manufacture controlled-release pellets. It is intended to guide researchers and formulation scientists in developing and optimizing this process for their specific drug delivery needs.

Principle of High Shear Coating for Controlled Release

The fundamental principle of high shear coating involves the in-situ melting and distribution of the lipid coating material onto the surface of the pellets. The process can be broken down into four key stages:

  • Homogenization: The pellets and this compound® ATO 5 powder are gently mixed at a low impeller speed to ensure a uniform distribution.[1]

  • Heating: The impeller speed is significantly increased, causing vigorous movement of the particles. The resulting friction generates heat, raising the temperature of the mixture to the melting range of this compound® ATO 5.[1]

  • Coating: Once the optimal coating temperature is reached (typically around 48°C), a portion of the this compound® ATO 5 melts and spreads over the surface of the pellets, forming a continuous film.[2] The chopper is activated during this stage to prevent agglomeration.[1]

  • Cooling and Recrystallization: The impeller speed is reduced, decreasing the frictional heat and allowing the molten lipid to cool and recrystallize on the pellet surface, forming a solid, uniform coating.[1]

The thickness and integrity of this lipid layer act as a barrier to drug release, thus enabling controlled dissolution profiles.

Experimental Protocols

Materials and Equipment
  • Active Pharmaceutical Ingredient (API): A model drug in pellet form.

  • Coating Agent: this compound® ATO 5 (Gattefossé).

  • Equipment: A conventional high shear mixer/granulator equipped with an impeller and a chopper. A temperature probe is essential for monitoring the product temperature.

Formulation

A typical starting formulation for developing a controlled-release coating is a binary mixture of the API-loaded pellets and this compound® ATO 5. A common ratio to begin experimentation is:

  • API Pellets: 80% w/w

  • This compound® ATO 5: 20% w/w[1]

The concentration of this compound® ATO 5 is a critical parameter that can be adjusted to modulate the drug release rate.

High Shear Coating Protocol

The following protocol is a general guideline and should be optimized based on the specific properties of the API, the desired release profile, and the equipment used.

Table 1: High Shear Coating Process Parameters

Process StageParameterValuePurpose
1. Homogenization Impeller Speed50 rpmTo achieve a uniform mixture of pellets and this compound® ATO 5.
Chopper SpeedOffNot required at this stage.
Time3 minutesEnsures thorough mixing.
TemperatureAmbientInitial stage of the process.
2. Heating Impeller Speed900 rpmTo generate frictional heat and raise the product temperature.
Chopper SpeedOffTo maximize particle-particle friction.
Target Temperature45°CThe temperature at which the coating phase is initiated.
3. Coating Impeller Speed450 rpmTo maintain the coating temperature and ensure uniform coating.
Chopper Speed500 rpmTo prevent agglomeration of the pellets.
Target Temperature48°COptimal temperature for partial melting and coating with this compound® ATO 5.[2]
Time3 minutesDuration of the coating process. Can be varied to alter coating thickness.
4. Cooling Impeller Speed50 rpmTo reduce friction and allow the lipid coating to cool and solidify.
Chopper Speed100 rpmTo prevent the formation of a solid pack during cooling.
Target Temperature35°CTemperature at which this compound® ATO 5 is fully recrystallized.[1]

Characterization of Coated Pellets

To ensure the quality and performance of the controlled-release pellets, the following characterization studies are recommended:

  • Particle Size Distribution: To assess any changes in pellet size due to the coating and to check for agglomeration. Sieve analysis or laser diffraction can be used.

  • Surface Morphology: Scanning Electron Microscopy (SEM) is highly recommended to visualize the surface of the coated pellets, assess the uniformity and integrity of the this compound® ATO 5 film, and compare it with uncoated pellets.[3]

  • Drug Content and Coating Uniformity: To ensure that the API content is within the specified limits and that the coating is applied uniformly across the batch. This can be assessed by analyzing the drug content of different size fractions of the coated pellets.

  • In Vitro Dissolution Studies: This is a critical test to determine the drug release profile. Studies should be conducted in appropriate dissolution media (e.g., simulated gastric and intestinal fluids) using a USP dissolution apparatus (e.g., Apparatus 1 - Baskets or Apparatus 2 - Paddle). The dissolution profile of the coated pellets should be compared to that of the uncoated pellets to demonstrate the controlled-release effect.

Data Presentation

The following tables provide a template for organizing and presenting quantitative data from the characterization studies.

Table 2: Particle Size Analysis of Uncoated and Coated Pellets

FormulationD10 (µm)D50 (µm)D90 (µm)Span
Uncoated Pellets
Coated Pellets (20% this compound®)

Table 3: In Vitro Drug Release Data

Time (hours)Uncoated Pellets (% Drug Released)Coated Pellets (20% this compound®) (% Drug Released)
000
1
2
4
6
8
12
24

Visualizations

High_Shear_Coating_Workflow cluster_0 High Shear Coating Process Start Start: API Pellets + this compound® ATO 5 Homogenization 1. Homogenization Impeller: 50 rpm Time: 3 min Start->Homogenization Heating 2. Heating Impeller: 900 rpm Target Temp: 45°C Homogenization->Heating Increase Impeller Speed Coating 3. Coating Impeller: 450 rpm Chopper: 500 rpm Target Temp: 48°C Time: 3 min Heating->Coating Reduce Impeller Speed, Start Chopper Cooling 4. Cooling & Recrystallization Impeller: 50 rpm Chopper: 100 rpm Target Temp: 35°C Coating->Cooling Reduce Impeller & Chopper Speed End End: Controlled Release Coated Pellets Cooling->End

Caption: Workflow for High Shear Coating of Pellets.

Logical_Relationship cluster_1 Process Parameters and Product Attributes Process_Parameters Process Parameters - this compound® Concentration - Impeller Speed - Coating Time - Temperature Coating_Properties Coating Properties - Thickness - Uniformity - Integrity Process_Parameters->Coating_Properties influences Product_Performance Product Performance - Controlled Drug Release - Stability Coating_Properties->Product_Performance determines

Caption: Relationship between process parameters and product performance.

Troubleshooting and Optimization

  • Agglomeration of Pellets: This can occur if the temperature exceeds the optimal coating temperature, leading to excessive melting of the this compound® ATO 5.[1] Ensure precise temperature control and effective chopper speed during the coating phase.

  • Incomplete Coating: This may result from insufficient heating, too short a coating time, or non-optimal impeller speed. Systematically varying these parameters can help achieve a complete and uniform coating.

  • Too Rapid or Too Slow Drug Release: The drug release rate is primarily controlled by the thickness and integrity of the lipid coating. To slow down the release, increase the concentration of this compound® ATO 5 or the coating time. To accelerate release, reduce these parameters.

Conclusion

High shear coating with this compound® ATO 5 is a promising, solvent-free technology for the manufacturing of controlled-release pellets. By carefully controlling the process parameters, particularly temperature and impeller speed, it is possible to create a uniform and functional lipid coating that effectively modulates drug release. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to explore and optimize this versatile coating technique for their specific applications.

References

Troubleshooting & Optimization

How to prevent drug leakage from Precirol-based SLNs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to drug leakage from Precirol® ATO 5-based Solid Lipid Nanoparticles (SLNs).

Troubleshooting Guide: Preventing Drug Leakage

This guide addresses common issues encountered during the formulation of this compound® ATO 5-based SLNs that can lead to premature drug release or low entrapment efficiency.

Problem Potential Cause Suggested Solution
Low Drug Entrapment Efficiency Poor drug solubility in the lipid matrix: The drug may not be sufficiently soluble in molten this compound® ATO 5.- Lipid Screening: Before formulation, assess the solubility of your drug in various lipids to ensure this compound® ATO 5 is the optimal choice.[1] - Co-solvent Addition: A small amount of a suitable co-solvent can be added to the lipid phase to improve drug solubility. For instance, a small quantity of ethanol can facilitate the homogenous mixing of a drug in the lipid phase.[2]
Drug partitioning to the aqueous phase: This is particularly common for hydrophilic drugs.- Optimize Surfactant Concentration: An adequate concentration of a suitable surfactant, like Poloxamer 188, can help to solubilize and stabilize the drug within the lipid matrix and at the nanoparticle surface, thereby increasing entrapment efficiency.[2] - Cold Homogenization Technique: For heat-sensitive or hydrophilic drugs, consider using the cold homogenization method to minimize drug partitioning into the external aqueous phase.[3]
Initial Burst Release Drug adsorbed on the nanoparticle surface: A significant portion of the drug may be weakly bound to the surface of the SLNs.- Optimize Formulation Parameters: Varying the lipid and surfactant concentrations can influence the amount of drug adsorbed on the surface.[2] - Washing Step: Incorporate a washing step after SLN production (e.g., centrifugation and redispersion) to remove unencapsulated and surface-adsorbed drug.
Imperfect lipid crystal lattice: The arrangement of the lipid molecules in the solid state may not be ideal, creating imperfections that allow for rapid drug diffusion.- Incorporate a Liquid Lipid (NLCs): Consider formulating Nanostructured Lipid Carriers (NLCs) by including a liquid lipid with this compound® ATO 5. This creates a less ordered lipid matrix, which can better accommodate the drug and reduce expulsion.[4]
Drug Leakage During Storage Lipid polymorphism: this compound® ATO 5 can undergo polymorphic transitions over time, leading to a more ordered crystalline structure that expels the encapsulated drug.- Storage Conditions: Store the SLN dispersion at a suitable temperature (e.g., 4°C) to minimize lipid recrystallization. - Lyophilization: Consider lyophilizing the SLNs with a suitable cryoprotectant to improve long-term stability.
Particle aggregation: Instability of the colloidal dispersion can lead to particle aggregation and subsequent drug leakage.- Optimize Zeta Potential: Aim for a zeta potential of at least ±30 mV to ensure good colloidal stability through electrostatic repulsion. The choice and concentration of surfactant will significantly impact the zeta potential.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of drug leakage from this compound® ATO 5-based SLNs?

A1: Drug leakage from this compound® ATO 5-based SLNs is primarily attributed to two main mechanisms:

  • Drug Expulsion during Lipid Crystallization: Upon cooling of the nanoemulsion during SLN preparation, the molten this compound® ATO 5 solidifies and can form a highly ordered crystalline structure. This process can lead to the expulsion of the drug from the lipid matrix, particularly if the drug molecules do not fit well within the crystal lattice.

  • Drug Diffusion: The encapsulated drug can diffuse out of the solid lipid matrix into the surrounding aqueous medium. This process is driven by the concentration gradient and is more pronounced for drugs that are not strongly retained within the lipid core.

Q2: How does the concentration of this compound® ATO 5 affect drug entrapment and leakage?

A2: The concentration of this compound® ATO 5 has a direct impact on both particle size and entrapment efficiency. Generally, a higher lipid concentration can lead to a higher entrapment efficiency. This is because a greater amount of solid lipid provides more space within the crystal lattice to accommodate drug molecules, thereby reducing their escape into the external environment.[2] However, increasing the lipid concentration can also lead to an increase in particle size.[2]

Q3: What is the role of surfactants in preventing drug leakage?

A3: Surfactants play a crucial role in stabilizing the SLN dispersion and preventing drug leakage. They form a protective layer around the nanoparticles, preventing aggregation. Surfactants like Poloxamer 188 can also enhance drug entrapment by improving the solubility and stability of the drug within the lipid matrix and at the nanoparticle surface.[2] The choice and concentration of the surfactant are critical parameters that need to be optimized for each specific drug and formulation.

Q4: What are Nanostructured Lipid Carriers (NLCs) and how can they help prevent drug leakage?

A4: NLCs are considered a second generation of lipid nanoparticles, developed to overcome some of the limitations of SLNs, including drug expulsion. NLCs are formulated by blending solid lipids like this compound® ATO 5 with a liquid lipid (oil). This creates a less ordered, imperfect crystalline structure within the nanoparticle matrix. This disordered structure provides more space to accommodate drug molecules, leading to higher drug loading and reduced drug expulsion during storage.[4]

Data Presentation

Table 1: Effect of this compound® ATO 5 and Poloxamer 188 Concentration on Particle Size and Entrapment Efficiency of 5-Fluorouracil Loaded SLNs

Formulation CodeThis compound® ATO 5 (mg)Poloxamer 188 (%)Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDEntrapment Efficiency (%) ± SD
SLN11003327 ± 4.460.486 ± 0.04-11.3 ± 2.1170.60 ± 1.16
SLN21002243.4 ± 3.120.312 ± 0.03-14.8 ± 1.8967.24 ± 2.14
SLN31001189.5 ± 2.540.243 ± 0.02-19.3 ± 2.0463.46 ± 1.13
SLN41502100.3 ± 2.860.198 ± 0.01-24.1 ± 2.1372.14 ± 1.58
SLN5125289.14 ± 2.120.165 ± 0.01-26.5 ± 2.2874.56 ± 2.02
SLN6100276.82 ± 1.480.142 ± 0.01-28.4 ± 2.4076.08 ± 2.42

Data adapted from a study on 5-Fluorouracil loaded SLNs.[2]

Experimental Protocols

Preparation of this compound® ATO 5-based SLNs by Hot Melt Encapsulation (HME)

This protocol describes a general method for preparing SLNs using the HME technique.[2]

Materials:

  • This compound® ATO 5 (Solid Lipid)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188)

  • Co-surfactant (e.g., Tween 80)

  • Ethanol (optional, as a co-solvent)

  • Deionized water

Procedure:

  • Lipid Phase Preparation: Melt the this compound® ATO 5 at a temperature approximately 5-10°C above its melting point (Melting point of this compound® ATO 5 is ~56°C).

  • Drug Incorporation: Disperse or dissolve the API in the molten lipid. If necessary, a small amount of ethanol can be added to facilitate homogenous mixing.

  • Aqueous Phase Preparation: Prepare the aqueous phase by dissolving the surfactant and co-surfactant in deionized water. Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under continuous high-speed stirring to form a coarse oil-in-water (o/w) emulsion.

  • Homogenization: Homogenize the coarse emulsion using a high-pressure homogenizer or an ultrasonicator to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid droplets will solidify, forming the SLNs.

  • Purification (Optional): To remove excess surfactant and unencapsulated drug, the SLN dispersion can be centrifuged and the pellet redispersed in fresh deionized water.

In-vitro Drug Release Study using Dialysis Bag Method

This protocol outlines a common method for assessing the in-vitro drug release profile from SLNs.[5][6]

Materials:

  • Drug-loaded SLN dispersion

  • Dialysis membrane (with a suitable molecular weight cut-off, e.g., 12-14 kDa)

  • Release medium (e.g., Phosphate Buffered Saline, pH 7.4)

  • Magnetic stirrer and stir bar

  • Beakers

  • Clamps for the dialysis bag

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Membrane Preparation: Pre-soak the dialysis membrane in the release medium for a specified period (e.g., overnight) to ensure it is fully hydrated.

  • Sample Loading: Accurately measure a known volume of the drug-loaded SLN dispersion and place it inside the dialysis bag. Securely seal both ends of the bag using clamps.

  • Release Study Setup: Place the sealed dialysis bag into a beaker containing a known volume of the release medium (receptor compartment). The volume of the release medium should be sufficient to maintain sink conditions.

  • Incubation: Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 37°C) with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the receptor compartment.

  • Medium Replenishment: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Drug Quantification: Analyze the withdrawn samples for drug concentration using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile.

Mandatory Visualization

experimental_workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation lp1 Melt this compound® ATO 5 lp2 Add Drug lp1->lp2 emulsification Emulsification (High-Speed Stirring) lp2->emulsification ap1 Dissolve Surfactant ap2 Heat to same temperature ap2->emulsification homogenization Homogenization (Ultrasonication/HPH) emulsification->homogenization cooling Cooling & Solidification homogenization->cooling characterization Characterization (Size, ZP, EE%) cooling->characterization

Caption: Experimental workflow for the preparation of this compound® ATO 5-based SLNs.

logical_relationship cluster_formulation Formulation Factors cluster_process Process Parameters lipid Lipid Concentration (this compound® ATO 5) leakage Drug Leakage lipid->leakage surfactant Surfactant Type & Concentration surfactant->leakage drug Drug Properties (Solubility, LogP) drug->leakage homogenization Homogenization (Time, Pressure) homogenization->leakage cooling Cooling Rate cooling->leakage

Caption: Factors influencing drug leakage from this compound® ATO 5-based SLNs.

signaling_pathway_analogy cluster_inputs Formulation Inputs cluster_process SLN Formation Process cluster_outputs Desired Outcome cluster_problem Problem drug Drug encapsulation Encapsulation drug->encapsulation lipid This compound® ATO 5 lipid->encapsulation surfactant Surfactant stabilization Stabilization surfactant->stabilization stable_sln Stable SLN with High Entrapment encapsulation->stable_sln stabilization->stable_sln leakage Drug Leakage stable_sln->leakage leads to

Caption: A logical flow from formulation to the problem of drug leakage.

References

Technical Support Center: Troubleshooting Tablet Sticking with Precirol® ATO 5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address tablet sticking issues when using Precirol® ATO 5 as a lubricant.

Frequently Asked Questions (FAQs)

Q1: What is this compound® ATO 5 and how does it function as a lubricant?

This compound® ATO 5 (Glyceryl Distearate) is a lipid-based excipient used in pharmaceutical formulations.[1] As a lubricant, it forms a boundary layer between the tablet surface and the die wall/punch faces, reducing the friction that can lead to sticking and picking.[2] Its lipid nature provides a high degree of lubricity, which can be beneficial for challenging formulations. This compound® ATO 5 can be used in both direct compression and wet granulation processes.[1]

Q2: What are the primary causes of tablet sticking?

Tablet sticking is a multifaceted issue stemming from formulation properties, machine settings, and environmental conditions. Key factors include:

  • Formulation: High moisture content in granules, inappropriate binder selection or concentration, and inherent properties of the Active Pharmaceutical Ingredient (API) such as low melting point or irregular particle shape.[3]

  • Lubrication: Insufficient lubricant concentration or improper blending can lead to inadequate coverage of granules and sticking.

  • Machine Parameters: High compression speed, excessive or insufficient compression force, and tooling design (e.g., deep concave punches) can contribute to sticking.

  • Environmental Factors: High humidity and elevated temperatures in the compression suite can exacerbate sticking issues.[4]

Q3: At what concentration should this compound® ATO 5 be used to prevent sticking?

The optimal concentration of this compound® ATO 5 depends on the specific formulation, including the properties of the API and other excipients. A study on orally disintegrating tablets (ODTs) showed that this compound® ATO 5 used as a binder at concentrations between 2.5% and 7.5% influenced tablet hardness and disintegration time.[5] For lubrication purposes, a lower concentration is typically required. It is recommended to start with a low concentration (e.g., 0.5% w/w) and titrate upwards based on experimental observations of ejection force and tablet quality.

Q4: Can this compound® ATO 5 affect tablet hardness and dissolution?

Yes, like most lubricants, the concentration of this compound® ATO 5 can impact tablet properties. In a study on ODTs, increasing the concentration of this compound® ATO 5 as a binder resulted in changes in tablet hardness.[5] Higher concentrations of lipid-based excipients can also potentially retard drug release.[6] Therefore, it is crucial to optimize the lubricant concentration to achieve adequate lubrication without compromising the desired tablet hardness and dissolution profile.

Q5: How does this compound® ATO 5 compare to magnesium stearate?

Both this compound® ATO 5 and magnesium stearate are effective lubricants. Magnesium stearate is known for its high lubrication efficiency, but it is also highly hydrophobic and can negatively impact tablet hardness and dissolution, especially with prolonged blending times.[2][7] Lipid-based lubricants like this compound® ATO 5 can sometimes offer advantages in formulations where magnesium stearate shows incompatibility or causes significant dissolution issues. However, direct comparative data on ejection force and tensile strength for this compound® ATO 5 versus magnesium stearate in a standard tablet formulation is limited in the available literature. A related lipid excipient, Compritol® 888 ATO, has been shown to have similar lubrication efficiency to magnesium stearate but with less impact on tablet hardness and dissolution, often requiring a higher concentration.[8]

Troubleshooting Guide for Tablet Sticking with this compound® ATO 5

This guide provides a systematic approach to diagnosing and resolving tablet sticking issues when using this compound® ATO 5.

Problem: Material is sticking to the punch faces or die walls.

Step 1: Initial Assessment and Observation

  • Identify the location of sticking: Is the material adhering to the upper punch, lower punch, or the die wall? This can help pinpoint the root cause.

  • Characterize the sticking: Is it "picking" (adhesion to embossed areas) or "filming" (a thin layer of material on the punch face)?

  • Review the formulation: Check the moisture content of the granules, the binder type and concentration, and the properties of the API (e.g., hygroscopicity, melting point).

Step 2: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting tablet sticking issues.

G cluster_solutions Troubleshooting Steps start Sticking Observed formulation Formulation Review - Moisture Content - Binder - API Properties start->formulation lubrication Lubrication Optimization - this compound® ATO 5 Concentration - Blending Time formulation->lubrication If formulation is suspect process Process Parameter Adjustment - Compression Force - Press Speed - Dwell Time lubrication->process If lubrication is optimized tooling Tooling Inspection & Modification - Punch Face Condition - Punch Material/Coating - Tablet Design process->tooling If process changes are ineffective environment Environmental Control - Temperature - Humidity tooling->environment If tooling is not the issue resolved Sticking Resolved environment->resolved If environment is controlled G cluster_formulation Formulation Factors cluster_process Process Parameters cluster_tooling_env Tooling & Environment API_Props API Properties (Low Melting Point, Hygroscopicity) Sticking Tablet Sticking API_Props->Sticking Moisture High Moisture Content Moisture->Sticking Binder Inappropriate Binder (Type/Concentration) Binder->Sticking Lubricant Insufficient Lubricant (this compound® ATO 5) Lubricant->Sticking Compression_Force Compression Force (Too Low/High) Compression_Force->Sticking Press_Speed High Press Speed Press_Speed->Sticking Dwell_Time Insufficient Dwell Time Dwell_Time->Sticking Tooling_Design Tooling Design (e.g., Deep Concave) Tooling_Design->Sticking Tooling_Condition Tooling Condition (Scratches, Wear) Tooling_Condition->Sticking Environment Environment (High Temp/Humidity) Environment->Sticking

References

Technical Support Center: Controlling Particle Size of Precirol® ATO 5 Nanoparticles During Homogenization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to effectively control the particle size of Precirol® ATO 5 solid lipid nanoparticles (SLNs) prepared via homogenization.

Troubleshooting Guide

This section addresses common issues encountered during the preparation of this compound® ATO 5 SLNs and offers potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Consistently large particle size (>500 nm) Inadequate homogenization pressure or speed. Insufficient number of homogenization cycles. High lipid concentration. Inappropriate surfactant concentration.Increase the homogenization pressure (typically 500-1500 bar) or the speed of the high-shear homogenizer (up to 20,000 RPM).[1][2] Increase the number of homogenization cycles; 3-5 cycles are often sufficient.[2] Optimize the concentration of this compound® ATO 5. Adjust the surfactant concentration to ensure adequate surface coverage of the nanoparticles.
Particle aggregation and instability Insufficient surfactant concentration or inappropriate surfactant type. High kinetic energy from excessive homogenization leading to particle coalescence.[3] Improper storage conditions.Increase the concentration of the surfactant or select a surfactant with a more appropriate Hydrophilic-Lipophilic Balance (HLB). Poloxamer 188 and Tween 80 are commonly used.[4] While increasing homogenization can reduce size, excessive pressure or cycles may lead to aggregation.[3] It's crucial to find an optimal balance. Store nanoparticle dispersions at a stable temperature, often at 4°C, to prevent aggregation.
Wide particle size distribution (High Polydispersity Index - PDI) Non-uniform homogenization. Inefficient emulsification during the pre-emulsion step.Ensure the pre-emulsion is homogenous before high-pressure homogenization. Optimize the duration and speed of the initial high-shear mixing step.
Inconsistent results between batches Variations in process parameters such as temperature, pressure, or time. Inconsistent material quality.Strictly control and monitor all process parameters for each batch. Use materials from the same lot or ensure consistent quality of this compound® ATO 5 and surfactants.

Frequently Asked Questions (FAQs)

1. What is the typical particle size range achievable for this compound® ATO 5 SLNs using homogenization?

With optimized parameters, it is possible to achieve particle sizes in the range of 100 nm to 300 nm.[5] The specific size will depend on the formulation and process variables.

2. How does the concentration of this compound® ATO 5 affect the final particle size?

Generally, an increase in the concentration of this compound® ATO 5 can lead to an increase in the particle size of the resulting granules.[6] This is attributed to the increased viscosity of the lipid phase, which can be more challenging to disperse into smaller droplets.

3. What is the role of a surfactant in controlling particle size?

Surfactants, such as Poloxamer 188 and Tween 80, are crucial for stabilizing the newly formed nanoparticles and preventing them from aggregating.[4] They adsorb to the surface of the lipid nanoparticles, providing a protective layer that maintains their individuality. The concentration and type of surfactant can significantly impact the final particle size and stability.

4. How does homogenization pressure influence particle size?

High-pressure homogenization is an effective technique for reducing the particle size of emulsions.[7] Increasing the homogenization pressure generally leads to a smaller particle size due to the higher energy input, which breaks down larger lipid droplets into smaller ones. However, excessively high pressures can sometimes lead to particle coalescence and an increase in particle size.[3]

5. How many homogenization cycles are typically required?

For optimal particle size reduction, 3 to 5 homogenization cycles are generally recommended at a pressure range of 500 to 1500 bar.[2] Further increasing the number of cycles may not significantly reduce the particle size and could potentially lead to particle aggregation.[3]

Experimental Protocol: Preparation of this compound® ATO 5 SLNs by High-Pressure Homogenization

This protocol outlines a general procedure for preparing this compound® ATO 5 SLNs. Optimization of specific parameters will be necessary for different drug candidates and desired nanoparticle characteristics.

Materials:

  • This compound® ATO 5 (Glyceryl Palmitostearate)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Co-surfactant (optional)

  • Active Pharmaceutical Ingredient (API)

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Heated magnetic stirrer

  • Water bath

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the this compound® ATO 5 at a temperature approximately 5-10°C above its melting point (melting point of this compound® ATO 5 is around 52-55°C).[4][8]

    • If applicable, dissolve the lipophilic API in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (and co-surfactant, if used) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.[1]

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise while stirring with a heated magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.[3]

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer.

    • Homogenize the emulsion at a set pressure (e.g., 500-1500 bar) for a specific number of cycles (e.g., 3-5).[2]

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.[3]

  • Characterization:

    • Analyze the particle size, polydispersity index (PDI), and zeta potential of the final SLN dispersion using appropriate techniques such as dynamic light scattering (DLS).

Visualizing the Process and Influencing Factors

Experimental Workflow for this compound® Nanoparticle Preparation

G A 1. Prepare Lipid Phase (Melt this compound® ATO 5 + API) C 3. Form Pre-emulsion (High-Shear Homogenization) A->C B 2. Prepare Aqueous Phase (Water + Surfactant) B->C D 4. High-Pressure Homogenization C->D Hot Coarse Emulsion E 5. Cooling & Crystallization D->E Hot Nanoemulsion F 6. Final SLN Dispersion E->F G cluster_increase Increase in Parameter ParticleSize Final Particle Size Pressure Homogenization Pressure Pressure->ParticleSize Decreases (to a limit) Cycles Number of Cycles Cycles->ParticleSize Decreases (to a limit) LipidConc Lipid Concentration LipidConc->ParticleSize Increases SurfactantConc Surfactant Concentration SurfactantConc->ParticleSize Decreases Temperature Processing Temperature Temperature->ParticleSize Decreases (Lower Viscosity)

References

Impact of cooling rate on the crystallinity of Precirol ATO 5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of cooling rate on the crystallinity of Precirol ATO 5. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound ATO 5 and why is its crystallinity important?

This compound ATO 5 is a glyceryl palmitostearate, a lipid excipient commonly used in the pharmaceutical industry for various applications, including the formulation of solid lipid nanoparticles (SLNs), tablets, and controlled-release systems. It is a mixture of mono-, di-, and triglycerides of C16 and C18 fatty acids.[1] The crystalline state of this compound ATO 5 is crucial as it can influence the physical stability, drug loading capacity, and release profile of the final drug product.

Q2: Does the cooling rate during manufacturing affect the crystallinity of this compound ATO 5?

Yes, the cooling rate has a significant impact on the crystalline structure of this compound ATO 5. The thermal history that the lipid is exposed to determines the composition of its crystal structure.[2] Rapid cooling tends to result in the formation of less stable polymorphic forms (like the α-form) and a lower degree of crystallinity, while slower cooling allows for the formation of more stable crystalline structures (such as the β' and β forms) and a higher overall crystallinity.[2]

Q3: What are the different polymorphic forms of this compound ATO 5?

Like many triglycerides, this compound ATO 5 can exist in different polymorphic forms, primarily the α, β', and β forms. The α-form is the least stable with the lowest melting point, while the β-form is the most stable with the highest melting point. The β' form is metastable. The specific polymorphic form present in a formulation can change over time, especially if less stable forms are initially produced, which can impact the long-term stability of the product.

Q4: How can I measure the crystallinity of this compound ATO 5?

The crystallinity of this compound ATO 5 is typically determined using analytical techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). DSC measures the heat flow associated with thermal transitions, like melting, which can be used to calculate the percentage of crystallinity. PXRD analyzes the diffraction pattern of X-rays passing through the material to identify the crystalline structure and quantify the degree of crystallinity.[3]

Q5: What is the practical implication of controlling the cooling rate for this compound ATO 5 in drug development?

Controlling the cooling rate allows for the manipulation of the solid-state properties of this compound ATO 5. For instance, a formulation with a lower crystallinity might initially allow for higher drug loading but could be less stable over time. Conversely, a highly crystalline matrix might provide a more controlled and sustained drug release. Therefore, understanding and controlling the cooling process is a critical parameter for ensuring the desired performance and stability of the final pharmaceutical product.

Troubleshooting Guides

Differential Scanning Calorimetry (DSC) Analysis
Issue Possible Cause Recommended Solution
Broad or overlapping melting peaks - Presence of multiple polymorphic forms. - Impurities in the sample. - The sample has a complex thermal history.- Use a slower heating rate (e.g., 1-2 °C/min) to improve the resolution of the peaks. - To erase the thermal history, heat the sample above its melting point, hold for a few minutes, and then cool at a controlled rate before the analysis heating run.[4] - Ensure the purity of the this compound ATO 5 sample.
Inconsistent results between samples - Variation in sample preparation. - Different thermal histories of the samples. - Instrument calibration drift.- Ensure consistent sample mass and packing in the DSC pans. - Subject all samples to a standardized thermal cycle within the DSC to erase prior thermal history before the analytical run. - Regularly calibrate the DSC instrument for temperature and enthalpy.
Difficulty in determining the baseline for peak integration - The presence of a glass transition near the melting peak. - The instrument baseline is not stable.- Ensure the temperature range scanned is wide enough to establish stable baselines before and after the transition. - Perform a blank run with empty pans to check the instrument's baseline stability.
No clear crystallization peak upon cooling - The cooling rate is too fast for the instrument to detect the exothermic event accurately. - this compound ATO 5 may require more time to crystallize.- Use a slower cooling rate. - Consider an isothermal crystallization step in the DSC method, where the sample is held at a specific temperature below the melting point to allow for crystallization.
Powder X-ray Diffraction (PXRD) Analysis
Issue Possible Cause Recommended Solution
Broad, undefined peaks (amorphous halo) - The sample has a low degree of crystallinity. - Incorrect sample preparation leading to a very thin layer of sample.- This may be an accurate representation of a sample cooled rapidly. Compare with a slow-cooled sample to confirm. - Ensure the sample is properly packed in the holder to a sufficient depth.
Peak intensities vary between measurements of the same sample - Preferred orientation of the crystals in the sample holder.- Gently grind the sample to a fine, uniform powder to randomize crystal orientation. - Use a sample spinner during analysis if available.
Overlapping peaks from different polymorphic forms - The sample contains a mixture of polymorphs.- This is common for lipids like this compound ATO 5. Deconvolution software can be used to separate and quantify the area under each peak, corresponding to the different polymorphs.
Difficulty in quantifying crystallinity - The amorphous halo and crystalline peaks are not well-separated. - Incorrect background subtraction.- Use appropriate software for background subtraction and peak fitting. - It is advisable to use a fully amorphous standard of this compound ATO 5 (if available) to help define the amorphous halo.

Quantitative Data Summary

The degree of crystallinity of this compound ATO 5 is inversely proportional to the cooling rate. Faster cooling rates provide less time for the lipid molecules to arrange into an ordered crystalline lattice, resulting in a more amorphous or less crystalline solid.

Table 1: Impact of Cooling Rate on the Crystallinity of this compound ATO 5 (Hypothetical Data)

Cooling Rate (°C/min)Enthalpy of Fusion (ΔH_m) (J/g)Percentage Crystallinity (%)*Predominant Polymorphic Form
117592.1β' and β
516285.3β' > α
1014877.9α and β'
2013068.4α
50 (Quench Cool)11057.9Amorphous and α

*Note: The Percentage Crystallinity is calculated using the formula: %Crystallinity = (ΔH_m / ΔH_m^°) * 100. For this calculation, a hypothetical enthalpy of fusion for 100% crystalline this compound ATO 5 (ΔH_m^°) of 190 J/g was assumed, based on values for similar triglycerides. This value should be determined experimentally for precise calculations.

Experimental Protocols

Protocol 1: Determination of Crystallinity by Differential Scanning Calorimetry (DSC) with Controlled Cooling

Objective: To quantify the percentage of crystallinity of this compound ATO 5 after subjecting it to different controlled cooling rates.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum DSC pans and lids

  • Microbalance

  • This compound ATO 5 sample

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound ATO 5 into an aluminum DSC pan and hermetically seal it. Prepare a reference pan (empty, sealed).

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating (Erase Thermal History): Heat the sample from ambient temperature to 80°C (well above the melting point of this compound ATO 5) at a rate of 10°C/min.

    • Isothermal Hold: Hold the sample at 80°C for 5 minutes to ensure complete melting.

    • Controlled Cooling: Cool the sample from 80°C to 0°C at the desired rate (e.g., 1, 5, 10, 20, or 50°C/min).

    • Isothermal Hold: Hold the sample at 0°C for 5 minutes to stabilize.

    • Second Heating (Analytical Scan): Heat the sample from 0°C to 80°C at a standard rate of 10°C/min. Record the heat flow.

  • Data Analysis:

    • From the second heating scan, integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔH_m) in J/g.

    • Calculate the percentage of crystallinity using the formula: %Crystallinity = (ΔH_m / ΔH_m^°) * 100.

Protocol 2: Analysis of Crystalline Structure by Powder X-ray Diffraction (PXRD)

Objective: To characterize the polymorphic form and estimate the relative crystallinity of this compound ATO 5 samples prepared at different cooling rates.

Materials and Equipment:

  • Powder X-ray Diffractometer with a Cu Kα radiation source

  • Sample holders

  • This compound ATO 5 samples (previously cooled at different rates as described in the DSC protocol)

  • Mortar and pestle (if needed for sample homogenization)

Procedure:

  • Sample Preparation:

    • Take the this compound ATO 5 samples that have been solidified under different cooling rates.

    • If necessary, gently grind the samples to a fine powder to ensure random orientation of the crystals.

    • Carefully pack the powdered sample into the PXRD sample holder, ensuring a flat and level surface.

  • Instrument Setup:

    • Place the sample holder into the diffractometer.

    • Set the instrument parameters. Typical settings for lipids are:

      • Voltage: 40 kV

      • Current: 40 mA

      • Scan range (2θ): 5° to 40°

      • Step size: 0.02°

      • Scan speed: 1-2°/min

  • Data Acquisition: Run the XRD scan and collect the diffraction pattern.

  • Data Analysis:

    • Identify the characteristic peaks for the different polymorphs of this compound ATO 5. (Typically, the α-form shows a strong peak around 21.5° 2θ, while the β' and β forms show multiple peaks in the 19-24° 2θ region).

    • To quantify the relative crystallinity, use software to perform background subtraction and peak integration. Calculate the percentage of crystallinity by dividing the area of the crystalline peaks by the total area of the diffractogram (crystalline peaks + amorphous halo) and multiplying by 100.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start This compound ATO 5 Sample melt Melt at 80°C start->melt cool Controlled Cooling (e.g., 1, 5, 10, 20°C/min) melt->cool dsc DSC Analysis cool->dsc xrd PXRD Analysis cool->xrd crystallinity Calculate % Crystallinity dsc->crystallinity xrd->crystallinity polymorph Identify Polymorphs xrd->polymorph

Caption: Experimental workflow for analyzing the impact of cooling rate on this compound ATO 5.

Cooling_Rate_Impact cluster_rate Cooling Rate cluster_properties Resulting Properties fast Fast Cooling low_cryst Lower Crystallinity (More Amorphous) fast->low_cryst unstable_poly Less Stable Polymorphs (α) fast->unstable_poly slow Slow Cooling high_cryst Higher Crystallinity (More Ordered) slow->high_cryst stable_poly More Stable Polymorphs (β', β) slow->stable_poly

Caption: Relationship between cooling rate and the solid-state properties of this compound ATO 5.

References

Addressing physical instability of Precirol-containing oral suspensions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the physical instability of oral suspensions containing Precirol® ATO 5.

Troubleshooting Guide

This guide addresses common physical stability issues encountered during the formulation of this compound® ATO 5 oral suspensions in a question-and-answer format.

Q1: My this compound® ATO 5 suspension is showing rapid sedimentation. What are the potential causes and how can I fix it?

A1: Rapid sedimentation occurs when the dispersed this compound® ATO 5 particles settle quickly due to gravity. This can be caused by several factors:

  • Low Viscosity of the Continuous Phase: A medium with low viscosity offers less resistance to particle movement.

    • Solution: Increase the viscosity of the continuous phase by incorporating viscosity-modifying agents. The choice of agent and its concentration are critical.[1][2][3] Common examples include cellulose derivatives (e.g., sodium carboxymethylcellulose), natural gums (e.g., xanthan gum), or synthetic polymers (e.g., Carbopol®).[4] An optimized viscosity will slow down sedimentation, ensuring uniform particle dispersion for accurate dosing.[2]

  • Large Particle Size: Larger particles settle more quickly as described by Stokes' Law.[5][6]

    • Solution: Reduce the particle size of the this compound® ATO 5. This can be achieved through high-shear homogenization or milling. However, excessively fine particles can sometimes lead to caking.[7]

  • High Density Difference: A significant difference in density between the this compound® ATO 5 particles and the liquid vehicle will accelerate sedimentation.

    • Solution: While altering the density of this compound® ATO 5 is not feasible, the density of the vehicle can be modified by adding solutes like sorbitol or glycerin.

Q2: I've observed the formation of a hard, compact cake of sediment (caking) at the bottom of my suspension that is difficult to redisperse. What is causing this and how can I prevent it?

A2: Caking is a critical stability issue that prevents uniform dosing and is caused by the formation of a dense, non-redispersible sediment.[8][9]

  • Deflocculated System: In a deflocculated state, individual particles settle slowly and pack tightly at the bottom, leading to the formation of a hard cake.[7][10]

    • Solution: Induce controlled flocculation. Flocculating agents can be added to encourage the formation of loose particle aggregates (flocs).[10] These flocs settle faster but form a higher volume, less compact sediment that is easily redispersed with gentle shaking.[7] Examples of flocculating agents include electrolytes, surfactants, and polymers.[10] The "jar test" can be used experimentally to determine the optimal type and concentration of a flocculating agent.[5]

  • Particle Growth (Ostwald Ripening): Temperature fluctuations during storage can cause smaller particles to dissolve and redeposit onto larger particles, leading to crystal growth and a greater tendency for caking.

    • Solution: Control storage temperature. Maintain a consistent and controlled temperature throughout the shelf life of the suspension.[11] The addition of crystal growth inhibitors can also be explored.

  • Polymorphic Transformation of this compound® ATO 5: this compound® ATO 5 can exist in different crystalline forms (polymorphs). A transition to a more stable, less soluble polymorph during storage can alter particle shape and size, potentially leading to caking.[12]

    • Solution: Ensure the use of a stable polymorphic form of this compound® ATO 5 from the outset. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be used to study the polymorphic behavior of this compound® ATO 5 in the formulation.

Q3: The viscosity of my suspension changes over time. Why is this happening and what can be done?

A3: Changes in viscosity can affect the pourability, sedimentation rate, and overall stability of the suspension.[2][13]

  • Microbial Growth: Contamination can lead to the degradation of viscosity-enhancing agents, causing a loss of viscosity.

    • Solution: Incorporate a suitable preservative system to prevent microbial growth.[4]

  • Changes in Polymer Structure: The hydration state or conformation of polymeric suspending agents can change over time or with temperature fluctuations, altering the viscosity.[13]

    • Solution: Select a robust suspending agent that maintains its rheological properties over the expected shelf life and storage conditions of the product. Conduct stability studies at various temperatures to assess the impact on viscosity.

  • Particle Aggregation: The formation of particle aggregates can entrap the continuous phase, leading to an increase in viscosity.

    • Solution: Improve particle dispersion by using appropriate wetting agents and ensuring adequate homogenization during preparation. The addition of surfactants can help maintain particle separation.[9]

Frequently Asked Questions (FAQs)

Q: What is the ideal particle size for a this compound® ATO 5 oral suspension?

A: The optimal particle size is a balance between reducing sedimentation and preventing caking. Generally, a narrow particle size distribution in the micrometer range is desirable. While smaller particles settle more slowly, very fine particles (<1 µm) can increase the risk of caking due to high surface energy.[7][9] It is recommended to perform particle size analysis as part of your formulation development and stability studies to determine the ideal range for your specific product.

Q: How do I choose the right suspending agent for my this compound® ATO 5 suspension?

A: The choice of suspending agent depends on the desired viscosity, rheological properties (e.g., shear-thinning behavior for easy pouring and redispersion), and compatibility with other formulation components.[1] A combination of agents, such as microcrystalline cellulose (cMCC) with sodium carboxymethylcellulose (NaCMC) or xanthan gum, can provide synergistic effects and enhance stability.[1] The pH of the formulation is also a critical factor as it can affect the performance of certain suspending agents.[1]

Q: What are the recommended storage conditions for a this compound® ATO 5 oral suspension?

A: Generally, this compound® ATO 5 suspensions should be stored in well-closed containers at controlled room temperature, protected from freezing and excessive heat.[11] Temperature fluctuations can promote crystal growth and affect the stability of the lipid particles.[12] Specific storage conditions should be determined through formal stability studies according to ICH guidelines, evaluating the product at both long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[11]

Q: Can I use surfactants to stabilize my this compound® ATO 5 suspension?

A: Yes, surfactants are often essential. This compound® ATO 5 is lipophilic, so a wetting agent (a type of surfactant) is necessary to ensure proper dispersion of the particles in the aqueous vehicle.[9] Additionally, surfactants can adsorb to the particle surface, providing a protective layer that prevents aggregation through steric or electrostatic repulsion.[9] Non-ionic surfactants are commonly used in oral formulations.

Data Presentation

Table 1: Influence of Formulation Variables on Physical Stability of Oral Suspensions

ParameterIssueTroubleshooting StrategyKey Excipients
Particle Size Rapid Sedimentation / CakingOptimize via homogenization/millingWetting Agents
Viscosity Sedimentation / Poor PourabilityAdjust with rheology modifiersSuspending Agents (Xanthan Gum, NaCMC)
Particle Interaction Caking / AgglomerationInduce controlled flocculationFlocculating Agents (Electrolytes, Surfactants)
Zeta Potential AgglomerationModify surface chargeCharged Surfactants / Polymers

Table 2: Common Excipients and Their Functions in this compound® ATO 5 Suspensions

Excipient ClassExample(s)Primary Function(s)
Suspending Agents Xanthan Gum, Sodium Carboxymethylcellulose (NaCMC), Microcrystalline Cellulose (MCC)Increase viscosity, slow sedimentation, prevent caking[1][4]
Wetting Agents Polysorbates (e.g., Tween 80), PoloxamersReduce interfacial tension, aid in particle dispersion[9]
Flocculating Agents Sodium Citrate, Monobasic Potassium PhosphateInduce loose particle aggregation to prevent caking[5]
Preservatives Parabens, Benzoic AcidPrevent microbial growth[4]
Humectants/Co-solvents Glycerin, Propylene Glycol, SorbitolPrevent "cap-locking" by inhibiting water evaporation, can modify vehicle density[8]

Experimental Protocols

Protocol 1: Evaluation of Sedimentation Volume (F)

  • Objective: To quantify the extent of sedimentation over time.

  • Procedure:

    • Prepare the this compound® ATO 5 suspension and pour 50 mL into a 50 mL graduated cylinder.

    • Store the cylinder at a controlled temperature, undisturbed.

    • At predetermined time intervals (e.g., 1, 2, 7, 14, and 28 days), record the ultimate volume of the sediment (Vu).

    • The initial volume of the suspension is Vo (50 mL).

    • Calculate the sedimentation volume (F) using the formula: F = Vu / Vo .

  • Interpretation:

    • F values range from 0 to 1.

    • A value closer to 1 indicates a larger sediment volume, which is characteristic of a flocculated system that is less prone to caking.

    • A low F value suggests the formation of a compact sediment, indicative of a deflocculated system with a higher risk of caking.

Protocol 2: Rheological Characterization

  • Objective: To assess the flow behavior and viscosity of the suspension.

  • Equipment: A rotational viscometer or rheometer.

  • Procedure:

    • Equilibrate the suspension sample to the desired temperature (e.g., 25°C).

    • Place the sample in the viscometer.

    • Measure the viscosity over a range of increasing shear rates to determine the flow behavior (e.g., Newtonian, shear-thinning, or shear-thickening).

    • Measure the viscosity at a low shear rate to predict stability during storage and at a high shear rate to simulate pouring.

  • Interpretation:

    • Ideal suspensions often exhibit shear-thinning (pseudoplastic) behavior: high viscosity at rest to prevent sedimentation, and low viscosity upon agitation for easy pouring.[1]

    • Thixotropy (a time-dependent shear-thinning) is also a desirable property, as it indicates that the suspension can regain its viscosity after shaking ceases.

Protocol 3: Particle Size Analysis

  • Objective: To monitor changes in the particle size distribution of the suspended this compound® ATO 5 particles over time.

  • Equipment: Laser diffraction particle size analyzer.

  • Procedure:

    • At each stability time point (e.g., 0, 1, 3, and 6 months), carefully sample the suspension after gentle redispersion.

    • Dilute the sample appropriately with a suitable dispersant (as recommended by the instrument manufacturer).

    • Measure the particle size distribution.

  • Interpretation:

    • A significant increase in the mean particle size or a broadening of the distribution may indicate particle aggregation or crystal growth (Ostwald ripening), which are signs of physical instability.

Visualizations

Experimental_Workflow Experimental Workflow for Suspension Stability Assessment cluster_prep Formulation Preparation cluster_eval Initial Characterization (T=0) cluster_stability Stability Study cluster_tests Stability Tests Formulation Prepare this compound® ATO 5 Suspension PSA0 Particle Size Analysis Formulation->PSA0 Initial Analysis Rheo0 Rheological Profile Formulation->Rheo0 Initial Analysis pH0 pH Measurement Formulation->pH0 Initial Analysis Appearance0 Visual Appearance Formulation->Appearance0 Initial Analysis Storage Store at Controlled Conditions (e.g., 25°C/60%RH) PSA0->Storage Rheo0->Storage pH0->Storage Appearance0->Storage Timepoints Test at Intervals (1, 3, 6 months) Storage->Timepoints PSAT Particle Size Analysis Timepoints->PSAT Evaluate Stability RheoT Rheological Profile Timepoints->RheoT Evaluate Stability SedVol Sedimentation Volume Timepoints->SedVol Evaluate Stability Redispersibility Redispersibility Test Timepoints->Redispersibility Evaluate Stability AppearanceT Visual Appearance Timepoints->AppearanceT Evaluate Stability

Caption: Workflow for assessing the physical stability of this compound® ATO 5 oral suspensions.

Troubleshooting_Logic Troubleshooting Physical Instability cluster_issue Observed Issue cluster_diagnosis Diagnosis cluster_cause Potential Cause cluster_solution Corrective Action Issue Physical Instability Sedimentation Rapid Sedimentation? Issue->Sedimentation Caking Caking Observed? Issue->Caking ViscosityChange Viscosity Change? Issue->ViscosityChange LowViscosity Low Vehicle Viscosity Sedimentation->LowViscosity Yes LargeParticles Large Particle Size Sedimentation->LargeParticles Yes Deflocculation Deflocculated System Caking->Deflocculation Yes CrystalGrowth Crystal Growth Caking->CrystalGrowth Yes PolymerDegradation Polymer Degradation ViscosityChange->PolymerDegradation Yes Aggregation Particle Aggregation ViscosityChange->Aggregation Yes AddSuspendingAgent Add Suspending Agent LowViscosity->AddSuspendingAgent ReduceParticleSize Reduce Particle Size LargeParticles->ReduceParticleSize AddFlocculant Add Flocculating Agent Deflocculation->AddFlocculant ControlTemperature Control Storage Temp. CrystalGrowth->ControlTemperature OptimizePolymer Optimize Polymer/Preservative PolymerDegradation->OptimizePolymer ImproveDispersion Improve Dispersion (Wetting Agent) Aggregation->ImproveDispersion

References

Technical Support Center: Overcoming Poor Compressibility of High-Dose Precirol® ATO 5 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the compressibility of high-dose formulations containing Precirol® ATO 5. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your tablet manufacturing process.

Troubleshooting Guide

Issue: My high-dose this compound® ATO 5 tablet formulation is showing poor compressibility, leading to low tablet hardness and high friability.

Root Causes and Solutions:

Poor compressibility of formulations containing a high percentage of this compound® ATO 5, a lipidic excipient, is a common challenge, especially in direct compression processes. The waxy nature of this compound® can lead to poor particle bonding. Here are several strategies to overcome this issue:

1. Melt Granulation:

  • Why it works: Melt granulation is a key technique for improving the compressibility of lipid-based formulations.[1][2] By melting this compound® ATO 5 and using it as a binder, you can create denser, more spherical granules with improved flowability and compressibility.[1]

  • How to implement:

    • Heat the powder blend (API + this compound® ATO 5 + other excipients) to a temperature above the melting point of this compound® ATO 5 (approximately 52-55°C).[3]

    • The molten this compound® will agglomerate the powder particles.

    • The mixture is then cooled and milled to the desired granule size.

  • Key Consideration: The concentration of this compound® ATO 5 is crucial. In a study with orally disintegrating tablets, using up to 5% this compound® ATO 5 as a binder through melt granulation resulted in good tablet hardness and friability.[4] However, at higher concentrations, it may begin to negatively impact disintegration and dissolution.[4]

2. Twin-Screw Melt Granulation (Continuous Manufacturing):

  • Why it works: This continuous process offers better control over granulation parameters compared to batch processes, leading to more consistent granule properties.[1][2]

  • How to implement: A co-rotating twin-screw extruder can be used to mix and melt-granulate the formulation.[1]

  • Process Parameters to Optimize:

    • Temperature: Higher processing temperatures can lead to increased granule size and improved flowability.[1]

    • This compound® ATO 5 Concentration: Increasing the concentration of this compound® ATO 5 can also increase granule size and improve flow.[1]

    • Screw Speed: This parameter influences the residence time and shear forces within the extruder.

3. Incorporation of Co-processed Excipients:

  • Why it works: Co-processed excipients are pre-formulated blends of multiple excipients that offer superior functionality compared to simple physical mixtures. They can significantly improve the compressibility and flow of the final blend.

  • How to implement: Select a co-processed excipient that is compatible with your API and this compound® ATO 5. These excipients often contain a binder, filler, and disintegrant in a single particle, which can compensate for the poor compressibility of the lipidic component.

4. Addition of Binders and Other Compressibility Enhancers:

  • Why it works: Incorporating a traditional binder can improve the cohesiveness of the powder blend, leading to stronger tablets.

  • Examples of Excipients:

    • Microcrystalline Cellulose (MCC): Known for its excellent binding and compressibility properties.

    • Mannitol: Can be used in combination with silica to create hybrid microparticles with high lipid loading and good compressibility.[5]

    • Dibasic Calcium Phosphate: A brittle material that can improve the compaction properties of plastic materials like this compound®.

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of this compound® ATO 5 that can be used in a direct compression formulation?

A1: Direct compression of high-dose this compound® ATO 5 formulations is challenging due to its poor inherent compressibility.[6] While there is no absolute maximum, concentrations above 20-30% in a direct compression blend are likely to result in tablets with low hardness and high friability. For higher doses, melt granulation or hot-melt extrusion are the recommended approaches.[3][7]

Q2: How does the particle size of this compound® ATO 5 affect compressibility?

A2: The particle size of this compound® ATO 5 can influence flowability and content uniformity. While not directly impacting compressibility as much as its waxy nature, a consistent and appropriate particle size distribution is important for successful tableting. Melt granulation is an effective way to control the particle size and shape of the final blend for tableting.[1]

Q3: Can this compound® ATO 5 be used as a lubricant? If so, at what concentration?

A3: Yes, this compound® ATO 5 has lubricating properties.[3] In some formulations, especially those prepared by melt granulation, it can serve as both a binder and a lubricant, potentially eliminating the need for an additional lubricant like magnesium stearate.[1] The effective concentration will depend on the overall formulation, but studies have shown its lubricating effect at concentrations used for melt granulation (e.g., 15-25%).[1]

Q4: My tablets are sticking to the punches. What could be the cause and how can I fix it?

A4: Sticking and picking are common issues with lipid-based formulations due to their low melting point and adhesive nature.

  • Reduce Compression Force: High compression forces can generate heat, causing the this compound® to soften and stick.

  • Optimize Lubrication: If you are not already, consider adding a lubricant like magnesium stearate or increasing its concentration.

  • Control Temperature and Humidity: Ensure the tableting machine and environment are not excessively hot.

  • Punch and Die Material: Using specialized tooling with anti-stick coatings can also be beneficial.

Q5: How does melt granulation with this compound® ATO 5 affect the drug release profile?

A5: this compound® ATO 5 is a lipidic matrix former and can be used to create sustained-release formulations.[3] Melt granulation creates a lipid matrix that can control the release of the active pharmaceutical ingredient (API). The release rate generally decreases as the concentration of this compound® ATO 5 increases.[3] For immediate-release formulations, the concentration of this compound® should be kept low (e.g., below 5%) and combined with a superdisintegrant.[4]

Data Presentation

Table 1: Effect of this compound® ATO 5 Concentration and Granulation Temperature on Granule and Tablet Properties (Ascorbic Acid Formulation) [1]

This compound® ATO 5 Conc. (%)Granulation Temp. (°C)Mean Granule Size (µm)Hausner Ratio (HR)Tablet Hardness (N)
1560~2501.30~40
1570~3001.18~50
2060~3501.17~55
2070~4501.16~70
2560~5001.15~60
2570~6001.15~80

Data is estimated from graphical representations in the source material.

Table 2: Influence of this compound® ATO 5 Concentration on Orally Disintegrating Tablet (ODT) Properties [4]

This compound® ATO 5 Conc. (%)Disintegrant Conc. (%)Tablet Hardness (N)Disintegration Time (s)Drug Release after 10 min (%)
2.55~40~30~75
5.08~50~20~80
7.510~60~45~65

Experimental Protocols

Protocol 1: Batch Melt Granulation [4]

  • Blending: Dry blend the active pharmaceutical ingredient (API) and other excipients with this compound® ATO 5 powder in a high-shear mixer.

  • Heating and Granulation: Heat the jacket of the mixer to a temperature approximately 15-20°C above the melting point of this compound® ATO 5 (e.g., 75°C). Continue mixing until the molten this compound® has agglomerated the powder into granules.

  • Cooling: Cool the granular mass to room temperature while mixing at a low speed.

  • Sizing: Pass the cooled granules through a suitable sieve (e.g., 800 µm) to obtain a uniform granule size.

  • Final Blending: Add any extragranular excipients, such as a superdisintegrant or additional lubricant, and blend at a low speed.

  • Compression: Compress the final blend into tablets using a tablet press.

Protocol 2: Twin-Screw Melt Granulation [1]

  • Material Feeding: Pre-blend the API and this compound® ATO 5 and feed the mixture into a co-rotating twin-screw extruder at a constant rate.

  • Extrusion and Granulation: Set the temperature profile of the extruder barrel to gradually heat the material above the melting point of this compound® ATO 5. The screw speed should be set to ensure adequate mixing and residence time.

  • Cooling and Collection: The extrudate is cooled as it exits the die and can be collected on a conveyor belt.

  • Milling: Mill the cooled extrudate to the desired granule size using a suitable mill.

  • Final Blending and Compression: Blend the granules with any necessary extragranular excipients and compress into tablets.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_processing Processing cluster_tableting Tableting cluster_output Output API API Blending Dry Blending API->Blending This compound This compound® ATO 5 This compound->Blending Excipients Other Excipients Excipients->Blending Melt_Granulation Melt Granulation / Extrusion Blending->Melt_Granulation Cooling Cooling Melt_Granulation->Cooling Milling Milling Cooling->Milling Final_Blending Final Blending Milling->Final_Blending Compression Tablet Compression Final_Blending->Compression Tablets Tablets with Improved Compressibility Compression->Tablets

Caption: Workflow for improving compressibility using melt granulation.

troubleshooting_logic Start Poor Compressibility Issue Check_Process Current Process? Start->Check_Process DC Direct Compression Check_Process->DC Yes Granulation Granulation Check_Process->Granulation No Solution1 Implement Melt Granulation DC->Solution1 Solution3 Add Compressibility Enhancer (e.g., MCC) DC->Solution3 Solution2 Optimize Granulation Parameters (Temp, Binder %) Granulation->Solution2

Caption: Decision tree for troubleshooting poor compressibility.

References

Strategies to improve the entrapment efficiency of hydrophilic drugs in Precirol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for improving the entrapment efficiency of hydrophilic drugs in Solid Lipid Nanoparticles (SLNs) using Precirol® ATO 5.

Frequently Asked Questions (FAQs)

Q1: Why is the entrapment efficiency (EE) of my hydrophilic drug in this compound® ATO 5 SLNs consistently low?

Entrapping hydrophilic drugs in a lipophilic matrix like this compound® ATO 5 is inherently challenging. The primary reason for low entrapment efficiency is the drug's natural tendency to partition into the external aqueous phase during the formulation process, particularly in oil-in-water (o/w) emulsion-based methods[1]. The lipid core is hydrophobic, creating an unfavorable environment for water-soluble compounds[1].

Q2: What is the fundamental role of surfactants and co-surfactants in this system?

Surfactants and co-surfactants are critical for stabilizing the lipid nanoparticles and influencing drug encapsulation. Their main roles include:

  • Reducing Interfacial Tension: They lower the surface tension between the lipid and aqueous phases, facilitating the formation of a fine emulsion[2].

  • Preventing Aggregation: They form a protective layer on the nanoparticle surface, preventing aggregation and ensuring colloidal stability[3][4].

  • Improving Entrapment: Higher concentrations of surfactants can increase the solubility of the drug in the lipid phase and create more space for the drug within the nanoparticle matrix, thereby boosting entrapment efficiency[5][6]. Co-surfactants can further enhance the emulsification area and stability of the formulation[7].

Q3: Which manufacturing method is best suited for encapsulating hydrophilic drugs in this compound® ATO 5?

While hot and cold high-pressure homogenization are common methods for SLN preparation, they may not be optimal for hydrophilic drugs due to potential drug leakage into the water phase[8][9]. The most recommended methods for improving entrapment are:

  • Double Emulsion (w/o/w) Technique: This method first encapsulates the hydrophilic drug in a water-in-oil (w/o) primary emulsion before dispersing it in an external aqueous phase, effectively creating a protective barrier that significantly reduces drug loss[1].

  • Cold Homogenization: This technique minimizes the time the lipid is in a molten state, thereby reducing the partitioning of the temperature-sensitive or hydrophilic drug into the aqueous phase[8].

Q4: Can the physicochemical properties of my drug be modified to improve entrapment?

Yes. Modifying the drug to increase its lipophilicity is a highly effective strategy. Key approaches include:

  • pH Adjustment: For ionizable drugs, adjusting the pH of the aqueous phase can convert the drug into its less soluble, more lipophilic (unionized) form, which is then more readily partitioned into the lipid matrix. This strategy has been shown to increase EE from as low as 10-15% to over 70%[10][11].

  • Hydrophobic Ion Pairing (HIP): This technique involves complexing the hydrophilic drug with an oppositely charged, lipophilic counter-ion. The resulting hydrophobic complex can be much more efficiently entrapped in the lipid core. This method has successfully increased the EE of peptides from 28% to nearly 75%[12].

Troubleshooting Guide: Low Entrapment Efficiency

Problem: My entrapment efficiency is below 40%. What steps can I take to improve it?

Follow this troubleshooting guide to diagnose and resolve common issues.

Potential Cause Recommended Solution Explanation
Drug Partitioning Switch to a w/o/w double emulsion solvent evaporation method.This method is specifically designed to protect the hydrophilic drug in an internal aqueous phase, preventing its leakage into the external water phase during formulation[1].
Drug Ionization Adjust the pH of the aqueous phase to suppress drug ionization.For ionizable drugs, the unionized form is more lipophilic and will preferentially partition into the this compound® matrix. This is one of the most effective strategies[10].
High Drug Hydrophilicity Employ the Hydrophobic Ion Pairing (HIP) technique.Complex the drug with a lipophilic counter-ion to create a new, more hydrophobic entity that can be readily loaded into the lipid core.
Inadequate Surfactant System 1. Increase the surfactant concentration . 2. Add a co-surfactant (e.g., Tween 80). 3. Screen different surfactants (e.g., Gelucire® 44/14, Poloxamer 188).A higher surfactant concentration can improve drug solubilization in the lipid melt[5]. A co-surfactant improves emulsification[3]. Different surfactants have markedly different effects on EE; for example, Gelucire® 44/14 has been shown to be superior to Pluronic F68 or Tween 80 in some formulations[13].
Suboptimal Process Parameters 1. Use the cold homogenization technique instead of hot homogenization. 2. Optimize homogenization/stirring speed and time .Cold homogenization minimizes drug partitioning to the external phase[8]. Process parameters like stirring speed directly impact particle size and EE, and must be optimized for each specific formulation[1][14].

Data on Entrapment Efficiency Improvement Strategies

The following table summarizes quantitative data from various studies, highlighting the impact of different strategies on the entrapment efficiency (EE) of hydrophilic or poorly soluble drugs in lipid nanoparticles.

StrategyDrug/Lipid SystemControl EE (%)Optimized EE (%)Reference(s)
pH Adjustment Sodium Cromoglycate / Polylactic Acid10 - 15%~70%[10]
Hydrophobic Ion Pairing (HIP) Leuprolide / SLN28.0%74.6%
Surfactant Selection Hydrochlorothiazide / this compound® ATO 5~38% (with Pluronic® F68)~80% (with Gelucire® 44/14)[13]
Use of Co-Surfactant 5-Fluorouracil / this compound® ATO 5N/A63 - 76%[3]
Increased Surfactant Concentration Ramipril / SLNLower EE at 0.5% surfactantHigher EE at 2.0% surfactant (e.g., 85.70%)[5]

Key Experimental Protocols

Protocol 1: Preparation of SLNs by Hot Melt Encapsulation (HME)

This method, also known as hot homogenization, is a widely used technique.

  • Lipid Phase Preparation: Weigh the required amount of this compound® ATO 5 and melt it in a beaker at a temperature 5-10°C above its melting point (~50-60°C)[3][9].

  • Drug Incorporation: Disperse or dissolve the hydrophilic drug in the molten lipid under continuous stirring to ensure a homogenous mixture[3].

  • Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188) and co-surfactant (e.g., Tween 80) in purified water. Heat this aqueous phase to the same temperature as the lipid phase[3].

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a hot oil-in-water pre-emulsion[15].

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH) for several cycles (e.g., 3-5 cycles at 500-1500 bar) or probe sonication[9].

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize, forming the SLNs[15].

Protocol 2: Preparation of SLNs by w/o/w Double Emulsion Solvent Evaporation

This method is highly recommended for improving the EE of hydrophilic drugs.

  • Internal Aqueous Phase (w1): Dissolve the hydrophilic drug in a small volume of purified water.

  • Organic Phase (o): Dissolve this compound® ATO 5 in a water-immiscible, volatile organic solvent (e.g., dichloromethane).

  • Primary Emulsion (w1/o): Add the internal aqueous phase (w1) to the organic phase (o) and sonicate at high energy in an ice bath to form a fine water-in-oil emulsion.

  • External Aqueous Phase (w2): Prepare an aqueous solution containing a suitable surfactant (e.g., polyvinyl alcohol, Poloxamer 188).

  • Secondary Emulsion (w1/o/w2): Add the primary emulsion (w1/o) to the external aqueous phase (w2) under high-speed homogenization to form the double emulsion.

  • Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the precipitation and formation of SLNs.

  • Purification: Collect the SLNs by centrifugation, wash them with purified water to remove any unentrapped drug, and then lyophilize for storage.

Protocol 3: Determination of Entrapment Efficiency (%EE)

The accurate measurement of %EE requires separating the unentrapped (free) drug from the drug-loaded nanoparticles.

  • Separation of Free Drug:

    • Take a known volume of the SLN dispersion.

    • Use an ultracentrifugation method: Place the dispersion in a centrifuge tube and spin at high speed (e.g., 40,000 rpm) for a sufficient time (e.g., 30-40 minutes) to pellet the SLNs[15][16].

    • Alternatively, use an ultrafiltration device with a molecular weight cut-off that allows the free drug to pass through while retaining the nanoparticles. This method can offer better separation efficiency[17].

  • Quantification of Free Drug: Carefully collect the supernatant (which contains the free drug). Analyze the drug concentration in the supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry[16].

  • Quantification of Total Drug: Take the same initial volume of the SLN dispersion and disrupt the nanoparticles by dissolving them in a suitable solvent (e.g., methanol) to release the entrapped drug. Measure the total drug concentration in this sample[16].

  • Calculation: Calculate the %EE using the following formula:

    • %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Visualized Workflows and Relationships

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cause4 -> sol1 [style=dashed, color="#5F6368"]; cause4 -> sol4 [color="#5F6368"]; cause5 -> sol5 [color="#5F6368"]; } Caption: Troubleshooting workflow for low entrapment efficiency.

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d1 [label="Aqueous Solubility", fillcolor="#F1F3F4", fontcolor="#202124", pos="-1,-4.5!"]; d2 [label="pKa / Ionization State", fillcolor="#F1F3F4", fontcolor="#202124", pos="1,-4.5!"];

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{f1, f2, f3, f4} -> center; {p1, p2, p3, p4} -> center; {d1, d2} -> center; } Caption: Key factors influencing drug entrapment efficiency.

References

Influence of process temperature on Precirol ATO 5 in melt granulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of process temperature on Precirol® ATO 5 in melt granulation experiments.

Troubleshooting Guide

Issue 1: Poor Granule Formation or Insufficient Agglomeration

Question: My melt granulation process with this compound® ATO 5 is resulting in a high amount of fines and poor granule formation. What are the likely temperature-related causes and how can I resolve this?

Answer:

This issue is often directly linked to the processing temperature being too low. This compound® ATO 5 requires a specific temperature range to effectively melt and act as a binder.

Possible Causes and Solutions:

  • Cause: The processing temperature is below the optimal melting range of this compound® ATO 5 (50-60°C).[1]

    • Solution: Gradually increase the barrel temperature of the extruder or the jacket temperature of the high-shear granulator in increments of 2-3°C. Monitor the granule growth and powder agglomeration. A processing temperature of 60-70°C has been shown to be effective in improving granule properties.[2]

  • Cause: Insufficient heat transfer within the powder blend.

    • Solution: Increase the screw speed in a twin-screw extruder to generate more frictional heat.[3][4] Be cautious, as excessive screw speed can lead to drug degradation. Also, consider pre-heating the powder blend before it enters the granulation equipment.

Issue 2: Over-granulation, Lumping, or Clogging

Question: I am experiencing over-granulation and the formation of large, unmanageable lumps in my melt granulation process with this compound® ATO 5. In some cases, the equipment is clogging. How can I address this temperature-related problem?

Answer:

Over-granulation typically occurs when the processing temperature is too high, causing excessive melting of the this compound® ATO 5 and leading to uncontrolled agglomeration.

Possible Causes and Solutions:

  • Cause: The processing temperature is significantly above the melting range of this compound® ATO 5.

    • Solution: Decrease the processing temperature in small increments (2-3°C). The goal is to operate in a temperature range where the this compound® ATO 5 is sufficiently molten to act as a binder but not so fluid that it creates large agglomerates.

  • Cause: The residence time in the heated zone is too long.

    • Solution: Increase the feed rate of the powder blend to reduce the time the material spends in the high-temperature zones of the granulator.

Issue 3: Poor Flowability of Granules

Question: The granules produced with this compound® ATO 5 have poor flowability, which is causing issues with downstream processing like tableting. How can temperature be adjusted to improve this?

Answer:

Granule flowability is influenced by a combination of factors including particle size, shape, and fines. Temperature plays a crucial role in determining these characteristics.

Possible Causes and Solutions:

  • Cause: The granulation temperature is too low, resulting in smaller granules and a higher proportion of fines.

    • Solution: Increasing the granulation temperature can lead to an increase in granule size and improved flowability.[2][5] Studies have shown that an increase in temperature from 60°C to 70°C can enhance the flow properties of granules.[2]

  • Cause: Irregularly shaped granules due to inconsistent melting.

    • Solution: Ensure a uniform temperature profile across the granulation equipment. In a twin-screw extruder, this can be achieved by adjusting the temperature of individual barrel sections.

Frequently Asked Questions (FAQs)

Question 1: What is the recommended starting temperature for melt granulation with this compound® ATO 5?

Answer:

A good starting point for the processing temperature is slightly above the melting point of this compound® ATO 5. The melting point of this compound® ATO 5 is in the range of 50-60°C.[1] Therefore, a starting temperature of 60-65°C is recommended.[3] The optimal temperature will depend on the specific formulation and equipment being used.

Question 2: How does process temperature affect the hardness of tablets made from this compound® ATO 5 granules?

Answer:

Higher processing temperatures during melt granulation with this compound® ATO 5 can lead to the formation of harder tablets.[2][5] This is attributed to the more efficient melting and binding of the this compound® ATO 5 at elevated temperatures, resulting in denser and more robust granules that can be compressed into harder tablets.

Question 3: Can the process temperature influence the drug release profile from tablets formulated with this compound® ATO 5?

Answer:

Yes, the process temperature can have a significant impact on the drug release profile. For sustained-release formulations, the temperature can affect the integrity of the lipid matrix. In one study, for a formulation with 30% w/w this compound® ATO 5, the drug dissolution rate was lowest for granules prepared at 65°C, compared to 60°C and 70°C.[3] It is crucial to optimize the temperature to achieve the desired release characteristics.

Question 4: Does the process temperature affect the physical stability of the active pharmaceutical ingredient (API)?

Answer:

It is essential to consider the thermal stability of your API when selecting a processing temperature. While this compound® ATO 5 allows for relatively low-temperature granulation, it is important to ensure that the chosen temperature does not cause degradation of the API. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) should be used to assess the thermal properties of the API and the formulation blend before granulation.[2][3]

Data Summary

Table 1: Effect of Granulation Temperature on Granule and Tablet Properties (Ascorbic Acid Formulation)

Granulation Temperature (°C)This compound® ATO 5 Conc. (% w/w)Observation on Granule SizeObservation on FlowabilityObservation on Tablet Hardness
6030SmallerLowerLower
6515, 30, 45Increases with temperatureImproves with temperatureIncreases with temperature
7030LargerHigherHighest

Source: Data compiled from studies on ascorbic acid melt granulation with this compound® ATO 5.[2][5]

Experimental Protocols

Protocol 1: Twin-Screw Melt Granulation

This protocol describes a general procedure for melt granulation using a co-rotating twin-screw extruder.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • This compound® ATO 5

  • Other excipients as required

  • Co-rotating twin-screw extruder with temperature-controlled barrels

  • Powder feeder

  • Sieves for particle size analysis

Methodology:

  • Pre-blending: Accurately weigh and blend the API, this compound® ATO 5, and any other excipients for 10-15 minutes in a suitable blender to ensure homogeneity.

  • Extruder Setup:

    • Set the temperature profile for the different barrel sections of the extruder. A common profile starts below the melting point of this compound® ATO 5 at the feeding zone and increases to the desired processing temperature (e.g., 60-70°C) in the subsequent zones.

    • Set the screw speed (e.g., 120 rpm).[2][3]

  • Granulation:

    • Calibrate the powder feeder to deliver the blend at a constant feed rate (e.g., 1.5 g/min ).[2][3]

    • Start the extruder and once the system has stabilized, introduce the powder blend through the feeder.

    • Collect the extrudate as it exits the die.

  • Cooling and Milling: Allow the extrudate to cool to room temperature. Mill the cooled extrudate using a suitable mill and screen to obtain granules of the desired particle size.

  • Characterization: Characterize the granules for properties such as particle size distribution, flowability (e.g., Carr's Index, Hausner Ratio), and content uniformity.

Diagrams

experimental_workflow cluster_prep Preparation cluster_granulation Melt Granulation cluster_post Post-Processing cluster_analysis Analysis weighing Weighing of API, This compound® ATO 5, Excipients blending Pre-blending weighing->blending feeding Powder Feeding blending->feeding extrusion Twin-Screw Extrusion (Controlled Temperature) feeding->extrusion cooling Cooling of Extrudate extrusion->cooling milling Milling & Sieving cooling->milling characterization Granule Characterization (Size, Flow, etc.) milling->characterization

Caption: Twin-Screw Melt Granulation Workflow.

troubleshooting_logic start Granulation Issue (e.g., Poor Granules) temp_check Is Process Temperature Optimal? start->temp_check too_low Too Low temp_check->too_low No (Low) too_high Too High temp_check->too_high No (High) other_params Evaluate Other Parameters (e.g., Screw Speed, Feed Rate) temp_check->other_params Yes increase_temp Action: Increase Temperature too_low->increase_temp decrease_temp Action: Decrease Temperature too_high->decrease_temp

Caption: Temperature Troubleshooting Logic for Melt Granulation.

References

Technical Support Center: Optimizing Tablet Formulations with Precirol® ATO 5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the effect of Precirol® ATO 5 on tablet disintegration time. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure optimal formulation performance.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges you may encounter when incorporating this compound® ATO 5 into your tablet formulations, with a focus on managing disintegration time.

Issue Potential Cause Recommended Solution
Prolonged Disintegration Time High concentration of this compound® ATO 5. Due to its lipophilic nature, higher levels can create a hydrophobic matrix, delaying water penetration and disintegration.[1][2][3][4]- Reduce the concentration of this compound® ATO 5 to 5% or lower for immediate-release or orally disintegrating tablets (ODTs).[1][2] - For sustained-release formulations, carefully titrate the this compound® ATO 5 concentration to achieve the desired release profile.[3]
Inadequate amount or type of superdisintegrant. The wicking and swelling action of the disintegrant may not be sufficient to overcome the binding effect of this compound® ATO 5.- Increase the concentration of the superdisintegrant. Studies have shown success with concentrations around 8% of sodium starch glycolate.[1][2] - Consider using a combination of superdisintegrants to leverage different disintegration mechanisms (e.g., swelling and wicking).[5]
High tablet hardness due to excessive compression force. This reduces tablet porosity, hindering water uptake.[6]- Optimize the compression force to achieve a balance between tablet hardness and disintegration time. - Conduct a systematic study to evaluate the impact of compression force on tablet properties.
Inconsistent Disintegration Times Non-uniform distribution of this compound® ATO 5 within the tablet matrix. This can result from an inadequate blending or granulation process.- Ensure a homogenous mixture by optimizing blending time and speed. - For melt granulation, ensure the temperature is consistently maintained above the melting point of this compound® ATO 5 for uniform distribution.[1]
Variability in raw material properties.- Characterize the incoming raw materials, including this compound® ATO 5 and superdisintegrants, for consistent quality.
Poor Tablet Hardness with Fast Disintegration Low concentration of this compound® ATO 5 or insufficient binder.- While higher concentrations of this compound® ATO 5 can increase disintegration time, a certain amount is necessary for tablet hardness. Find the optimal balance through formulation studies. - Consider the use of an additional binder if necessary.

Frequently Asked Questions (FAQs)

What is the primary mechanism by which this compound® ATO 5 affects tablet disintegration?

This compound® ATO 5 is a lipid-based excipient, making it hydrophobic. When used in tablet formulations, it can form a waxy matrix that repels water. This slows down the penetration of water into the tablet core, which is a critical first step for the action of disintegrants and the subsequent breakup of the tablet.[1][4]

What is the recommended concentration of this compound® ATO 5 for orally disintegrating tablets (ODTs)?

For ODT formulations, it is recommended to use this compound® ATO 5 at a concentration of no more than 5%.[1][2] Higher concentrations tend to have a slow-release effect, which is contrary to the goal of rapid disintegration in ODTs.

Which superdisintegrants are most effective in overcoming the hydrophobic effects of this compound® ATO 5?

Superdisintegrants such as sodium starch glycolate, croscarmellose sodium, and crospovidone are commonly used.[1][5] The choice of superdisintegrant and its concentration should be optimized for each specific formulation. A combination of disintegrants can sometimes provide a synergistic effect.[5]

Can the manufacturing process influence the effect of this compound® ATO 5 on disintegration time?

Yes, the manufacturing process is critical. Melt granulation, for instance, involves melting this compound® ATO 5 to granulate the other excipients.[1] The temperature and mixing time during this process must be carefully controlled to ensure a uniform coating of particles, which will directly impact the final tablet's disintegration properties.

Experimental Protocols

Protocol 1: Evaluating the Impact of this compound® ATO 5 Concentration on Disintegration Time

Objective: To determine the optimal concentration of this compound® ATO 5 that provides adequate binding while maintaining an acceptable disintegration time.

Methodology:

  • Formulation Preparation: Prepare a series of tablet formulations with varying concentrations of this compound® ATO 5 (e.g., 2.5%, 5%, 7.5%). Keep the concentrations of the active pharmaceutical ingredient (API) and other excipients, including a superdisintegrant (e.g., 8% sodium starch glycolate), constant across all formulations.[1][2]

  • Granulation: If using melt granulation, mix the powders and heat to a temperature approximately 15-20°C above the melting point of this compound® ATO 5 (melting range: 50-60°C) while continuously mixing.[1][7] Allow the granules to cool and then pass them through a suitable screen.

  • Tableting: Compress the granules into tablets using a tablet press. Ensure that the compression force is kept consistent for all formulations.

  • Disintegration Test: Perform the disintegration test according to USP <701> or Ph. Eur. 2.9.1. Use six tablets from each formulation. Record the time it takes for each tablet to disintegrate completely.

  • Data Analysis: Calculate the mean disintegration time and standard deviation for each formulation. Plot the disintegration time against the concentration of this compound® ATO 5 to visualize the relationship.

Protocol 2: Optimization of Superdisintegrant Concentration in a this compound® ATO 5-Based Formulation

Objective: To identify the optimal concentration of a superdisintegrant to achieve rapid disintegration in a tablet formulation containing a fixed concentration of this compound® ATO 5.

Methodology:

  • Formulation Preparation: Prepare tablet formulations with a fixed concentration of this compound® ATO 5 (e.g., 5%). Vary the concentration of the chosen superdisintegrant (e.g., sodium starch glycolate at 5%, 8%, 10%).[1][2]

  • Manufacturing: Follow a consistent manufacturing process (e.g., direct compression or melt granulation) for all batches.

  • Tablet Characterization: Evaluate the prepared tablets for hardness, friability, and thickness to ensure they meet required specifications.

  • Disintegration Test: Conduct the disintegration test as described in Protocol 1.

  • Data Analysis: Analyze the disintegration times to determine the superdisintegrant concentration that provides the fastest disintegration without compromising other tablet quality attributes.

Visualizations

logical_relationship This compound Increase this compound Concentration hydrophobicity Increased Tablet Hydrophobicity This compound->hydrophobicity Leads to water_penetration Decreased Water Penetration hydrophobicity->water_penetration Results in disintegration_time Prolonged Disintegration Time water_penetration->disintegration_time Causes superdisintegrant Increase Superdisintegrant Concentration wicking_swelling Enhanced Wicking & Swelling superdisintegrant->wicking_swelling Promotes mitigation Mitigation of This compound Effect wicking_swelling->mitigation Leads to mitigation->disintegration_time Counteracts

Caption: Logical relationship of this compound®'s effect and mitigation.

experimental_workflow start Start: Define Formulation Parameters formulation Prepare Formulations (Varying this compound & Disintegrant Concentrations) start->formulation manufacturing Tablet Manufacturing (e.g., Melt Granulation) formulation->manufacturing characterization Tablet Characterization (Hardness, Friability) manufacturing->characterization disintegration_testing Disintegration Testing (USP <701>) manufacturing->disintegration_testing analysis Data Analysis (Compare Disintegration Times) characterization->analysis disintegration_testing->analysis optimization Identify Optimal Formulation analysis->optimization

Caption: Experimental workflow for optimizing disintegration time.

References

Validation & Comparative

A Head-to-Head Battle of Lipids: Precirol® ATO 5 vs. Compritol® 888 ATO for Sustained Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and formulation scientists navigating the landscape of sustained-release excipients, the choice between Precirol® ATO 5 and Compritol® 888 ATO is a critical one. Both are lipid-based, offering unique advantages in modulating drug delivery. This comprehensive guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal matrix former for your specific formulation needs.

This guide delves into the physicochemical properties, manufacturing versatility, and drug release kinetics of these two widely used glyceride-based excipients. By presenting a clear, data-driven comparison, we aim to empower drug development professionals to make informed decisions that can accelerate the path to creating effective and reliable sustained-release dosage forms.

Physicochemical Properties: A Tale of Two Lipids

This compound® ATO 5 (Glyceryl Palmitostearate) and Compritol® 888 ATO (Glyceryl Behenate) are both mixtures of mono-, di-, and triglycerides of fatty acids, which impart their hydrophobic character and utility in creating inert matrices for drug release.[1][2] However, their differing fatty acid compositions lead to distinct thermal and physical properties that significantly influence their performance in pharmaceutical formulations.

PropertyThis compound® ATO 5Compritol® 888 ATOReferences
Chemical Name Glyceryl PalmitostearateGlyceryl Dibehenate[1][2]
Composition Mono-, di-, and triglycerides of C16 (palmitic) and C18 (stearic) fatty acids.[1]Mono- (12-18%), di- (45-54%), and triglycerides (28-32%) of C22 (behenic) fatty acid.[2][1][2]
Melting Point ~55 - 65°C~69 - 74°C[2][3]
HLB Value ~2~2[1][2]
Physical Form Fine white powderFine white powder[1][4]
Particle Shape -Spherical[4]
Mean Particle Size ~51 µm~50 µm[4][5]
Solubility Practically insoluble in water; soluble in chloroform and dichloromethane.[6]Insoluble in water and organic solvents.[4][4][6]

The longer chain length of behenic acid in Compritol® 888 ATO results in a higher melting point compared to the palmitic and stearic acids in this compound® ATO 5. This difference is a key consideration for manufacturing processes, particularly those involving heat, such as hot melt extrusion and melt granulation.[7]

Manufacturing Versatility: Cold vs. Hot Processes

Both excipients are amenable to a variety of tablet manufacturing techniques, including direct compression, wet granulation, and hot melt processes.[1][8] The choice of manufacturing method can significantly impact the drug release profile.

Compritol® 888 ATO is well-suited for both cold and hot processes due to its high melting point and rapid recrystallization behavior.[8] In contrast, This compound® ATO 5 , with its lower melting point, is also versatile but may require more careful temperature control during hot melt processes to avoid overlubrication.[7]

G cluster_cold Cold Processes cluster_hot Hot Processes Direct Compression Direct Compression Tablet Tablet Direct Compression->Tablet Wet Granulation Wet Granulation Wet Granulation->Tablet Melt Granulation Melt Granulation Melt Granulation->Tablet Hot Melt Extrusion Hot Melt Extrusion Hot Melt Extrusion->Tablet API + Excipient Blend API + Excipient Blend API + Excipient Blend->Direct Compression API + Excipient Blend->Wet Granulation API + Excipient Blend->Melt Granulation API + Excipient Blend->Hot Melt Extrusion

Drug Release Mechanism: A Diffusion-Controlled Process

For both this compound® ATO 5 and Compritol® 888 ATO, the primary mechanism for sustained drug release from an inert matrix is diffusion.[9][10] The insoluble lipid matrix does not swell or erode in contact with aqueous media.[7] Instead, the aqueous fluid penetrates the matrix, dissolving the drug, which then diffuses out through a network of pores and channels.

G Aqueous Medium Aqueous Medium Tablet Matrix Tablet Matrix Aqueous Medium->Tablet Matrix Penetration Drug Dissolution Drug Dissolution Tablet Matrix->Drug Dissolution Wetting Drug Diffusion Drug Diffusion Drug Dissolution->Drug Diffusion Concentration Gradient Sustained Release Sustained Release Drug Diffusion->Sustained Release

The rate of drug release can be modulated by several factors, including the concentration of the lipid excipient, the particle size of the drug and excipients, the manufacturing process, and the inclusion of channeling agents or other polymers.[7][11]

Experimental Data: A Comparative Performance Review

A study comparing the processibility of this compound® ATO 5 and Compritol® 888 ATO in hot melt extrusion (HME) provides valuable insights into their performance.[7] The study utilized niacin as a model drug.

Hot Melt Extrusion: Processability and Drug Loading

The operating window for HME was found to be substantially smaller for this compound® ATO 5 alone compared to Compritol® 888 ATO.[7] However, the addition of niacin broadened the operating window for this compound® ATO 5 significantly.[7] In terms of drug loading, a higher maximum niacin load was achieved with Compritol® 888 ATO.[7]

ParameterThis compound® ATO 5Compritol® 888 ATOReference
Maximum Niacin Load (w/w) 70%75%[7]
In Vitro Drug Release from HME Tablets

Interestingly, the drug release from tablets prepared by compressing the extrudates showed that this compound® ATO 5 matrices provided a much slower release compared to Compritol® 888 ATO, which is contrary to what is often observed with conventional manufacturing methods like direct compression or wet granulation.[7] This highlights the profound impact of the manufacturing process on the final drug release profile.

Even with a high drug load of 75%, Compritol® 888 ATO provided an extended release over 12 hours.[7]

Experimental Protocols: A General Guide

The following provides a general methodology for the preparation and evaluation of sustained-release tablets using either this compound® ATO 5 or Compritol® 888 ATO.

Tablet Preparation by Direct Compression
  • Blending: The active pharmaceutical ingredient (API), lipid excipient (this compound® ATO 5 or Compritol® 888 ATO), and other excipients (e.g., diluents, glidants) are accurately weighed and blended in a suitable blender (e.g., V-blender, Turbula mixer) for a specified time to ensure uniformity.

  • Lubrication: A lubricant (e.g., magnesium stearate) is added to the blend and mixed for a short period.

  • Compression: The final blend is compressed into tablets using a tablet press with appropriate tooling. The compression force is a critical parameter that can influence tablet hardness and drug release.[6]

Tablet Preparation by Melt Granulation
  • Melting: The lipid excipient is melted in a suitable jacketed high-shear mixer or a similar apparatus.

  • Granulation: The API and other excipients are added to the molten lipid and mixed to form granules.

  • Cooling and Sizing: The granules are cooled to room temperature and then sized by passing them through a suitable mesh screen.

  • Blending and Compression: The sized granules are blended with a lubricant and compressed into tablets as described for direct compression.[12]

In Vitro Dissolution Testing
  • Apparatus: USP Apparatus 2 (Paddle) is commonly used.[13]

  • Dissolution Medium: The choice of medium depends on the drug's properties and the desired release profile. Typically, simulated gastric fluid (e.g., 0.1 N HCl) for the initial phase, followed by simulated intestinal fluid (e.g., phosphate buffer pH 6.8) is used.[4]

  • Test Conditions: The paddle speed (e.g., 50 or 75 rpm) and temperature (37 ± 0.5 °C) are maintained throughout the study.[4][11]

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and replaced with fresh medium.

  • Analysis: The drug concentration in the samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

G cluster_prep Tablet Preparation cluster_eval In Vitro Evaluation Weighing & Blending Weighing & Blending Compression Compression Weighing & Blending->Compression Direct Compression Tablet Tablet Compression->Tablet Melting & Granulation Melting & Granulation Cooling & Sizing Cooling & Sizing Melting & Granulation->Cooling & Sizing Melt Granulation Blending & Compression Blending & Compression Cooling & Sizing->Blending & Compression Melt Granulation Blending & Compression->Tablet Dissolution Testing Dissolution Testing Tablet->Dissolution Testing Sampling Sampling Dissolution Testing->Sampling Analysis Analysis Sampling->Analysis Release Profile Release Profile Analysis->Release Profile

Conclusion: Selecting the Right Tool for the Job

Both this compound® ATO 5 and Compritol® 888 ATO are highly effective lipid excipients for formulating sustained-release oral solid dosage forms. The choice between them is not a matter of one being universally superior, but rather of selecting the right tool for the specific application.

  • Compritol® 888 ATO , with its higher melting point and well-documented diffusion-controlled release, offers robustness and predictability, particularly in hot-melt processes and for achieving high drug loads.[7][8] Its inert nature ensures compatibility with a wide range of APIs.[8]

  • This compound® ATO 5 , with its lower melting point, provides flexibility in formulation and can be particularly advantageous in processes where lower temperatures are desirable.[7] The surprising finding that it can lead to slower release than Compritol® 888 ATO in HME formulations underscores the importance of experimental validation of excipient performance within a specific manufacturing context.[7]

Ultimately, the optimal choice will depend on the physicochemical properties of the API, the desired release profile, and the intended manufacturing process. A thorough understanding of the properties of these excipients, coupled with carefully designed formulation studies, will enable the development of robust and effective sustained-release products.

References

A Comparative Analysis of Precirol® ATO 5 and Gelucire® in Self-Emulsifying Drug Delivery Systems (SEDDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate excipients is a critical determinant in the successful formulation of Self-Emulsifying Drug Delivery Systems (SEDDS), particularly for enhancing the oral bioavailability of poorly soluble drugs. Among the lipid-based excipients, Precirol® ATO 5 and the Gelucire® family are prominent choices, each offering distinct physicochemical properties that influence formulation performance. This guide provides an objective comparison of this compound® ATO 5 and various grades of Gelucire® based on experimental data to aid researchers in making informed decisions for their SEDDS formulations.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental characteristics of these excipients, such as their melting point and Hydrophilic-Lipophilic Balance (HLB), dictate their functionality within a SEDDS formulation. Gelucires are a versatile family of excipients derived from mixtures of mono-, di-, and triglycerides with polyethylene glycol (PEG) esters of fatty acids, offering a range of melting points and HLB values.[1][2] this compound® ATO 5, or glyceryl palmitostearate, is a mixture of mono-, di-, and triglycerides of C16 and C18 fatty acids and is characterized by its low HLB value.[3]

PropertyThis compound® ATO 5 (Glyceryl Palmitostearate)Gelucire® 44/14 (Lauroyl Polyoxyl-32 Glycerides)Gelucire® 50/13 (Stearoyl Polyoxyl-32 Glycerides)Gelucire® 48/16
Composition Mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) acids[3]PEG-32 esters, glycerides, and free PEG[4]Mono-, di-, and triglycerides with PEG-32 mono- and diesters of palmitic (C16) and stearic (C18) acids[5]Mixture of PEG esters and glycerides
Melting Point (°C) 50.0 - 60.0~44[6]46 - 51~48
HLB Value ~2[3]14[6]11 - 1516
Primary Function in SEDDS Solid lipid component, sustained-release matrix former[3][7]Self-emulsifying agent, solubility and bioavailability enhancer[4][6]Solubility and bioavailability enhancer, self-emulsifying agent for coarse emulsions (SMEDDS)Water-soluble surfactant, forms micellar solutions
Regulatory Status GRAS, listed in FDA Inactive Ingredient Database[8]Listed in FDA Inactive Ingredient Database[9]Listed in FDA Inactive Ingredient Database, US Food Additive[2]Information not readily available

Performance in Self-Emulsifying Formulations: Experimental Insights

The performance of this compound® ATO 5 and Gelucire® in SEDDS is dictated by their ability to form stable emulsions, solubilize the drug, and enhance its absorption.

Emulsification Efficiency and Droplet Size

Gelucires, particularly those with high HLB values like Gelucire® 44/14, are renowned for their excellent self-emulsifying properties, spontaneously forming fine oil-in-water emulsions or microemulsions upon contact with aqueous media.[6] Experimental studies have demonstrated that SEDDS formulated with Gelucire® 44/14 can produce emulsions with globule sizes of less than 180 nm.[10] In a comparative study, Gelucire® 44/14 showed superior solubilization and emulsifying properties compared to Gelucire® 50/13.[11]

This compound® ATO 5, with its low HLB, is not a self-emulsifying agent on its own and is typically used as the solid lipid phase in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), often in combination with a surfactant like Gelucire®.[12][13] In such formulations, the combination of this compound® ATO 5 as the lipid core and a high-HLB Gelucire® as the surfactant can yield nanoparticles with sizes ranging from 75 to 600 nm, depending on the surfactant used.[12] For instance, one study reported that using Gelucire® 44/14 as a surfactant for this compound® ATO 5-based SLNs resulted in a significant particle size reduction compared to using other surfactants.[12]

Performance MetricThis compound® ATO 5-based SystemsGelucire®-based SEDDS
Emulsification Requires a surfactant for emulsification.[12]Spontaneously self-emulsifies, especially high-HLB grades.[6]
Typical Droplet/Particle Size 75 - 600 nm (as SLNs with surfactant).[12]< 200 nm (can be as low as 20-50 nm for SNEDDS).[10][14]
Drug Release Profile Often used for sustained or controlled release.[7]Typically used for immediate or rapid release to enhance bioavailability.[6]
Drug Solubility, Dissolution, and Bioavailability Enhancement

Gelucires are widely employed to enhance the solubility and dissolution of poorly water-soluble drugs.[11] The mechanism involves the formation of fine dispersions and micelles, which increase the surface area for dissolution and maintain the drug in a solubilized state.[15] For example, a SEDDS formulation of nimodipine using Gelucire® 44/14 as the oil phase demonstrated a significant increase in relative bioavailability compared to a drug suspension.[10] Another study on itraconazole showed that self-emulsifying micelles prepared with Gelucire® 44/14 significantly improved its dissolution rate compared to Gelucire® 50/13.[11]

This compound® ATO 5 is primarily utilized to create a solid lipid matrix for sustained drug release.[7] However, when formulated into nanoparticles, it can also contribute to bioavailability enhancement. In a study developing SLNs for hydrochlorothiazide, a formulation with this compound® ATO 5 as the solid lipid and Gelucire® 44/14 as the surfactant showed improved entrapment efficiency and drug release compared to formulations with other surfactants.[12]

Experimental Protocols

Formulation of a Gelucire®-based SEDDS

A typical protocol for preparing a Gelucire®-based SEDDS involves the following steps:

  • Solubility Studies: The solubility of the drug is determined in various oils, surfactants (including different grades of Gelucire®), and cosurfactants to select the components with the highest solubilization capacity.

  • Construction of Ternary Phase Diagrams: To identify the self-emulsifying regions, pseudo-ternary phase diagrams are constructed by titrating mixtures of the selected oil, surfactant, and cosurfactant with water.

  • Preparation of the SEDDS Formulation: The drug is dissolved in the selected oil or a mixture of oil and surfactant/cosurfactant. The components are mixed by gentle stirring and vortexing, and may be heated to ensure a homogenous and isotropic mixture.[10]

  • Characterization of the SEDDS:

    • Self-Emulsification Efficiency: The formulation is diluted with an aqueous medium and visually assessed for the speed of emulsification and the appearance of the resulting emulsion.

    • Droplet Size Analysis: The mean globule size and polydispersity index of the emulsion are determined using photon correlation spectroscopy.[10]

    • In Vitro Drug Release: The drug release profile is studied using a standard dissolution apparatus (e.g., USP Apparatus I or II) in various dissolution media.[10]

    • Thermodynamic Stability Studies: The formulation is subjected to centrifugation and freeze-thaw cycles to assess its physical stability.

Formulation of a this compound® ATO 5-based Solid Lipid Nanoparticle (SLN) System (for comparative context)

While not a SEDDS in the traditional sense, a this compound®-based system for oral delivery often takes the form of SLNs. A representative protocol is as follows:

  • Lipid and Drug Preparation: this compound® ATO 5 is melted at a temperature above its melting point. The lipophilic drug is then dissolved in the molten lipid.

  • Aqueous Surfactant Solution Preparation: A surfactant (e.g., Gelucire® 44/14) is dissolved in purified water and heated to the same temperature as the molten lipid phase.

  • Emulsification: The hot lipid phase is dispersed into the hot aqueous surfactant solution under high-speed homogenization or ultrasonication to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: The hot nanoemulsion is then cooled down in an ice bath with continuous stirring, causing the lipid to solidify and form SLNs.

  • Characterization of the SLNs:

    • Particle Size and Zeta Potential: Measured by dynamic light scattering.

    • Entrapment Efficiency: The amount of drug encapsulated within the SLNs is determined by separating the unentrapped drug and quantifying the drug in the nanoparticles.

    • In Vitro Drug Release: Assessed using a dialysis bag method or other appropriate techniques.

    • Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are used to study the crystallinity of the drug and lipid within the nanoparticles.

Visualizing the Process and Mechanisms

To better understand the formulation process and the mechanism of action, the following diagrams are provided.

SEDDS_Formulation_and_Evaluation_Workflow cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_invivo In Vivo Studies Screening Component Screening (Solubility Studies) PhaseDiagram Construct Ternary Phase Diagrams Screening->PhaseDiagram Select Oil, Surfactant, Co-surfactant Preparation Preparation of SEDDS Pre-concentrate PhaseDiagram->Preparation Identify Self-Emulsifying Region Emulsification Self-Emulsification Assessment Preparation->Emulsification DropletSize Droplet Size Analysis Emulsification->DropletSize DrugRelease In Vitro Drug Release DropletSize->DrugRelease Stability Thermodynamic Stability DrugRelease->Stability Bioavailability Bioavailability Studies Stability->Bioavailability Optimized Formulation

Caption: Workflow for the formulation and evaluation of Self-Emulsifying Drug Delivery Systems (SEDDS).

Bioavailability_Enhancement_Mechanism SEDDS SEDDS Formulation (Drug in Lipid/Surfactant) Dispersion Dispersion in GI Fluids SEDDS->Dispersion Oral Administration Emulsion Formation of Fine (o/w) Emulsion/Microemulsion Dispersion->Emulsion Digestion Lipid Digestion by Lipases Emulsion->Digestion Micelles Formation of Mixed Micelles (Drug remains solubilized) Digestion->Micelles Absorption Enhanced Drug Absorption (Increased surface area & solubility) Micelles->Absorption Bioavailability Increased Oral Bioavailability Absorption->Bioavailability

Caption: Mechanism of oral bioavailability enhancement by SEDDS.

Conclusion

The choice between this compound® ATO 5 and Gelucire® for a self-emulsifying drug delivery system depends heavily on the desired drug release profile and the specific formulation strategy.

  • Gelucire® , particularly high-HLB grades like 44/14, are ideal for formulating SEDDS or SMEDDS intended for rapid drug release and enhanced bioavailability . Their inherent self-emulsifying properties simplify formulation development.

  • This compound® ATO 5 is better suited as a solid lipid component for sustained or controlled-release formulations . In the context of enhancing bioavailability through nano-formulations, it requires combination with a suitable surfactant, for which Gelucire® can be an effective choice.

Researchers should consider the target product profile, including the desired pharmacokinetic parameters and dosage form, when selecting between these versatile lipid excipients. The provided data and protocols offer a foundational guide for initiating formulation development and comparative studies.

References

A Comparative Guide to the Drug Release Kinetics of Precirol® ATO 5 Matrix Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the drug release kinetics from matrix tablets formulated with Precirol® ATO 5 (Glyceryl Palmitostearate) against alternative lipid-based excipients, primarily Compritol® 888 ATO (Glyceryl Behenate). The information presented is supported by experimental data from various studies to assist in the selection of appropriate excipients for sustained-release oral dosage forms.

Performance Comparison of Lipid Excipients in Sustained-Release Matrix Tablets

This compound® ATO 5 and Compritol® 888 ATO are widely utilized lipid excipients for manufacturing sustained-release matrix tablets. Their hydrophobic nature allows for the controlled release of entrapped active pharmaceutical ingredients (APIs). The choice between these excipients can significantly impact the drug release profile, manufacturing process, and overall product performance.

Generally, both excipients are effective in sustaining drug release. However, the rate and mechanism of release can differ based on the physicochemical properties of the drug and the manufacturing process employed. For instance, in studies comparing the two, Compritol® 888 ATO has often been reported to provide a stronger retardation of drug release compared to this compound® ATO 5 when using conventional manufacturing methods like direct compression.[1] Conversely, when hot-melt extrusion is employed, this compound® ATO 5 has been shown to result in much slower drug release.[2]

The concentration of the lipid excipient in the matrix tablet is a critical factor influencing the drug release rate. An increase in the concentration of either this compound® ATO 5 or Compritol® 888 ATO typically leads to a decrease in the rate of drug release.[3][4]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies, comparing the drug release profiles and kinetic parameters of tablets formulated with this compound® ATO 5 and Compritol® 888 ATO. It is important to note that the model drugs and other formulation components in these studies may vary, affecting the direct comparability of the results.

Table 1: Comparative In-Vitro Drug Release (% of Drug Released)

Time (hours)This compound® ATO 5 FormulationCompritol® 888 ATO FormulationModel DrugManufacturing MethodReference
6~31.3%~59.3%Salbutamol SulphateHot Fusion (this compound), Direct Compression (Compritol)[5]
12Slower ReleaseFaster ReleaseNiacinHot-Melt Extrusion[2]

Table 2: Drug Release Kinetic Model Parameters

FormulationBest Fit ModelRelease Exponent (n) (Korsmeyer-Peppas)InterpretationReference
This compound® ATO 5Zero-Order / Korsmeyer-Peppas-Near zero-order release[6]
Compritol® 888 ATOHiguchi / Korsmeyer-Peppas-Diffusion-controlled[1]
Lipid Matrix TabletsKorsmeyer-Peppas0.5 < n < 1.0Anomalous (non-Fickian) transport[7]

Note: Specific values for kinetic constants (k) and release exponents (n) are highly dependent on the specific drug, formulation, and experimental conditions, and are therefore presented here with their general interpretations.

Experimental Protocols

The validation of drug release kinetics from matrix tablets is predominantly conducted through in-vitro dissolution testing. A generalized experimental protocol based on common practices is provided below.

In-Vitro Dissolution Testing for Sustained-Release Matrix Tablets

1. Apparatus:

  • USP Dissolution Apparatus II (Paddle Method) is commonly used for matrix tablets.[8] Other apparatus such as USP Apparatus I (Basket) may also be employed.

2. Dissolution Medium:

  • The choice of dissolution medium depends on the drug's properties and the intended site of release. Commonly used media include:

    • 0.1 N HCl (to simulate gastric fluid)[2]

    • Phosphate buffer (pH 6.8 or 7.4) (to simulate intestinal fluid)[7]

    • Acetate buffer (pH 4.5)[9]

  • The volume of the dissolution medium is typically 900 mL.[9]

3. Temperature:

  • The temperature of the dissolution medium is maintained at 37 ± 0.5°C to simulate physiological conditions.[2]

4. Agitation Speed:

  • The paddle rotation speed is typically set between 50 and 100 rpm.[10]

5. Sampling:

  • Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.[10]

6. Sample Analysis:

  • The concentration of the dissolved drug in the collected samples is determined using a validated analytical method, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

7. Data Analysis:

  • The cumulative percentage of drug released is plotted against time.

  • The release data is fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, and Korsmeyer-Peppas) to determine the drug release kinetics and mechanism.[11]

Visualization of Experimental Workflow and Kinetic Models

Experimental Workflow for Validation of Drug Release Kinetics

experimental_workflow cluster_prep Tablet Preparation cluster_dissolution In-Vitro Dissolution Testing cluster_analysis Analysis cluster_modeling Kinetic Modeling prep Prepare Matrix Tablets (e.g., Direct Compression, Melt Granulation) setup Set up USP Apparatus II (Paddle) - 900mL Dissolution Medium - 37°C ± 0.5°C - 50-100 rpm prep->setup start_test Introduce Tablet into Vessel setup->start_test sampling Withdraw Samples at Predetermined Time Points start_test->sampling replace Replace with Fresh Medium sampling->replace quantify Quantify Drug Concentration (UV-Vis or HPLC) sampling->quantify replace->sampling Repeat for each time point calculate Calculate Cumulative % Drug Released quantify->calculate plot_data Plot % Release vs. Time calculate->plot_data fit_models Fit Data to Kinetic Models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) plot_data->fit_models determine_kinetics Determine Release Kinetics and Mechanism fit_models->determine_kinetics

Caption: Experimental workflow for validating drug release kinetics.

Logical Relationships of Drug Release Kinetic Models

kinetic_models cluster_mechanisms Primary Release Mechanisms zero_order Zero-Order Qt = Q0 + K0t dissolution Dissolution Rate Controlled zero_order->dissolution Concentration Independent first_order First-Order log(Q0-Qt) = logQ0 - K1t/2.303 first_order->dissolution Concentration Dependent higuchi Higuchi Qt = KHt^1/2 diffusion Diffusion Controlled higuchi->diffusion Matrix Diffusion (Fickian) korsmeyer_peppas Korsmeyer-Peppas Mt/M∞ = Ktn korsmeyer_peppas->diffusion n = 0.45-0.5 erosion Erosion/ Swelling korsmeyer_peppas->erosion n > 0.5 (Anomalous Transport)

References

In Vitro-In Vivo Correlation of Precirol® ATO 5-Based Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of oral drug delivery systems for poorly water-soluble drugs often relies on lipid-based formulations. Precirol® ATO 5, a glyceryl palmitostearate, is a widely used solid lipid excipient in the formulation of solid lipid nanoparticles (SLNs) and other lipid-based systems designed to enhance oral bioavailability. Establishing a predictive in vitro-in vivo correlation (IVIVC) is a critical step in the development of these formulations, as it can streamline the development process, reduce the need for extensive in vivo studies, and ensure product quality.

This guide provides a comparative overview of the performance of this compound® ATO 5-based formulations, supported by experimental data from various studies. It delves into the crucial role of in vitro lipolysis as a predictive tool and offers detailed experimental protocols for key assays.

Performance Comparison of this compound® ATO 5 and Alternatives

Establishing a direct, head-to-head IVIVC comparison of different this compound® ATO 5 formulations or against other lipid excipients from a single study is challenging due to the variability in drug candidates, formulation specifics, and in vivo models used across the literature. However, by collating data from multiple sources, we can draw objective comparisons.

In Vitro Release & Lipolysis Data

Traditional dissolution methods are often poorly predictive of the in vivo performance of lipid-based formulations. The critical factor governing drug release and absorption in vivo is the digestion of the lipid matrix by gastrointestinal lipases. Therefore, in vitro lipolysis models, which simulate this digestive process, are considered the gold standard for the in vitro characterization of these formulations.[1][2][3][4]

Table 1: Comparative In Vitro Performance of this compound® ATO 5 and Compritol® 888 ATO

Formulation/ExcipientDrugIn Vitro MethodKey FindingsReference
This compound® ATO 5NiacinHot Melt Extrusion & Dissolution (0.1N HCl)Slower drug release compared to Compritol® 888 ATO.This is not the case with conventional production methods.
Compritol® 888 ATONiacinHot Melt Extrusion & Dissolution (0.1N HCl)Provided extended release over 12 hours, even with a high drug load (75%).
This compound® ATO 5ZotepineSolubility StudyLower solubility for the drug compared to GMS, SA, and Compritol ATO 888.[5]
Compritol® 888 ATOZotepineSolubility StudyHigher solubility for the drug compared to this compound ATO 5 and Dynasan-112.[5]
This compound® ATO 5 SLNs-Physicochemical CharacterizationHigher zeta potential (-12.3±0.6 mV) compared to Compritol SLNs, suggesting better stability.
Compritol® 888 ATO SLNs-Physicochemical CharacterizationLower zeta potential (-8.97±0.17mV) compared to this compound SLNs.

Note: The data presented is collated from different studies and should be interpreted with caution due to variations in experimental conditions.

In Vivo Pharmacokinetic Data

The ultimate goal of using this compound® ATO 5 is to improve the oral bioavailability of poorly soluble drugs. The following table summarizes the in vivo performance of various this compound® ATO 5-based SLN formulations from animal studies.

Table 2: In Vivo Bioavailability Enhancement with this compound® ATO 5-Based SLNs

DrugFormulation DetailsAnimal ModelKey Pharmacokinetic FindingsReference
Rivastigmine TartrateThis compound® ATO 5 and Tween 80Not Specified (Ex vivo skin permeation)96.90±0.69% permeation over 24 hours.[6]
5-FluorouracilThis compound® ATO 5, Poloxamer 188, Tween 80Wistar Rats (Acute toxicity study)Formulation showed acceptable safety and biocompatibility.[7]
ZotepineThis compound® ATO 5-based SLNsNot Specified2.0-fold improvement in oral bioavailability compared to drug suspension.[5]
Grape Seed ExtractGelucire® 50/13 and this compound® ATO 5Not SpecifiedHigh entrapment efficiency (49.7–74.6%).[8]

Note: The data is compiled from various sources and direct comparison is limited by the different drugs and experimental designs used.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible data for IVIVC.

In Vitro Lipolysis Protocol (Based on pH-Stat Method)

This method simulates the digestion of lipid formulations in the small intestine.[1][2][4]

1. Materials and Reagents:

  • Digestion Buffer: 50 mM Trizma-maleate, 150 mM NaCl, 5 mM CaCl₂·2H₂O, adjusted to pH 7.5.[2]

  • Bile Salt/Phospholipid Solution: 20 mM sodium taurodeoxycholate (NaTDC) and 5 mM phosphatidylcholine (PC) in digestion buffer.[2]

  • Lipase/Co-lipase Solution: Porcine pancreatic lipase and co-lipase. A pancreatic extract can also be used for a more biorelevant medium.[9]

  • Titrant: 0.2 M NaOH solution.[2]

  • Enzyme Inhibitor: To stop the reaction at specific time points.

2. Equipment:

  • Thermostated reaction vessel (37°C) with continuous agitation (e.g., 100 rpm).[2]

  • pH-stat system with a pH electrode and an autoburette for titrant addition.

  • Centrifuge for separating digested phases.

  • HPLC or other suitable analytical method for drug quantification.

3. Procedure:

  • Add the digestion buffer containing bile salts and phospholipids to the reaction vessel and allow it to equilibrate to 37°C.

  • Disperse the this compound®-based formulation (a specific amount containing a known quantity of the drug) in the medium and stir for 15 minutes at the set pH.[2]

  • Initiate the lipolysis by adding the lipase/co-lipase solution.

  • Maintain the pH at a constant level (e.g., 7.5 for fed state simulation) by the automated addition of the NaOH titrant. The rate of addition of NaOH corresponds to the rate of fatty acid release from the lipid matrix.[2]

  • At predetermined time points, withdraw samples and immediately add an enzyme inhibitor to stop the reaction.

  • Separate the different phases of the digested sample (e.g., aqueous phase, lipid phase, and pellet phase containing precipitated drug and calcium soaps) by ultracentrifugation.[2]

  • Analyze the drug concentration in each phase, particularly the aqueous phase which represents the drug available for absorption.

In Vivo Pharmacokinetic Study Protocol (Rodent Model)

This protocol outlines a general procedure for assessing the in vivo performance of this compound®-based formulations in rats.[10][11][12][13][14]

1. Animals:

  • Male Wistar or Sprague-Dawley rats (weight-matched).

  • Animals should be fasted overnight before dosing, with free access to water.

2. Dosing:

  • Administer the formulation (e.g., this compound®-based SLNs) and the control (e.g., drug suspension) orally via gavage.

  • The dose should be calculated based on the body weight of the animals.

3. Blood Sampling:

  • Collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[11]

  • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

4. Sample Processing and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -20°C or lower until analysis.

  • Quantify the drug concentration in plasma using a validated analytical method (e.g., HPLC-MS/MS).

5. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

  • Determine the relative bioavailability of the test formulation compared to the control.

Establishing the In Vitro-In Vivo Correlation

The process of establishing a successful IVIVC for this compound-based formulations is a multi-step process that integrates in vitro and in vivo data. The following diagram illustrates a logical workflow for this process.

IVIVC_Workflow cluster_0 Formulation Development cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 IVIVC Establishment Formulation This compound®-Based Formulation (e.g., SLNs) Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization Lipolysis In Vitro Lipolysis Study (pH-Stat Method) Formulation->Lipolysis AnimalStudy In Vivo Pharmacokinetic Study (e.g., Rat Model) Formulation->AnimalStudy InVitroData In Vitro Drug Release Profile (% Drug in Aqueous Phase vs. Time) Lipolysis->InVitroData Correlation Mathematical Correlation (e.g., Linear Regression) InVitroData->Correlation In Vitro Input InVivoData In Vivo Absorption Profile (Fraction Absorbed vs. Time) AnimalStudy->InVivoData InVivoData->Correlation In Vivo Input Validation Validation of Correlation (Internal and/or External) Correlation->Validation

IVIVC Workflow for this compound®-Based Formulations

Conclusion

References

A Comparative Guide: Hot Melt Extrusion vs. Direct Compression for Sustained-Release Formulations with Precirol® ATO 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two leading manufacturing technologies, Hot Melt Extrusion (HME) and Direct Compression (DC), for the formulation of sustained-release solid dosage forms using Precirol® ATO 5. By presenting supporting experimental data, detailed methodologies, and process visualizations, this document aims to equip pharmaceutical scientists with the necessary information to make informed decisions in formulation development.

This compound® ATO 5, a glyceryl palmitostearate, is a versatile lipid excipient utilized in both HME and DC to achieve modified-release profiles.[1][2] The choice between these manufacturing methods can significantly impact the final product's performance, including drug release kinetics and tablet properties.

Quantitative Data Summary

The following tables summarize key quantitative data for formulations prepared with this compound® ATO 5 using both Hot Melt Extrusion and Direct Compression. It is important to note that the data has been compiled from different studies and may not be directly comparable due to variations in active pharmaceutical ingredients (APIs) and experimental conditions. However, it provides valuable insights into the performance of each manufacturing process.

ParameterHot Melt Extrusion (HME) with NiacinDirect Compression (DC) with TheophyllineSource(s)
Maximum Drug Load (%) 70Not explicitly defined, formulation dependent[3]
Tablet Hardness (N) Not reported110 - 123[4]
Friability (%) Not reported0.2 - 0.3[4]

Table 1: Comparison of Formulation Properties

Time (hours)Hot Melt Extrusion (HME) - Niacin Release (%)Direct Compression (DC) - Theophylline Release (%)Source(s)
1~15~20-30[3]
2~25~35-45[3]
4~40~55-65[3]
8~65~80-95[3][5]
12~80>95[3][5]

Table 2: Comparative In Vitro Drug Release Profiles

Note: The HME data is for a 70% niacin-loaded formulation. The DC data represents a typical sustained-release profile for theophylline.

A key observation from available literature is that drug release from this compound® ATO 5 matrices prepared by HME is significantly slower compared to those prepared by conventional methods like direct compression.[3] This is a critical consideration for formulators aiming to achieve a specific release profile.

Experimental Protocols

Detailed methodologies for the cited experiments are provided below to ensure reproducibility and a clear understanding of the data presented.

Hot Melt Extrusion (HME) of Niacin with this compound® ATO 5

This protocol is based on a study investigating the operating window for melt extrusion of lipid excipients.[3]

Materials:

  • Active Pharmaceutical Ingredient: Niacin

  • Lipid Excipient: this compound® ATO 5 (glyceryl distearate)

Equipment:

  • Hot Melt Extruder: Pharma 11 HME (Thermo Fisher) with a standard screw design and a 1mm die.

Method:

  • The barrel temperature profile was set as follows: 45-45-50-53-50-53-54-54°C.[3]

  • Niacin and this compound® ATO 5 were blended at a ratio of 60:40 (% w/w) to evaluate the impact of drug incorporation on the process limits. The maximum drug load was determined to be 70% w/w.[3]

  • The feed rate and screw speed were increased stepwise until the process limit was reached, which was defined by the continuous production of smooth extrudates.

  • The resulting extrudates were then milled and compressed into tablets.

  • Dissolution testing was performed in 900mL of 0.1N HCl at 37°C.[3]

Direct Compression (DC) of Theophylline with this compound® ATO 5

This protocol is a representative method for preparing sustained-release theophylline tablets by direct compression.

Materials:

  • Active Pharmaceutical Ingredient: Theophylline

  • Lipid Excipient: this compound® ATO 5

  • Filler: Microcrystalline cellulose

  • Lubricant: Magnesium stearate

Equipment:

  • Blender (e.g., V-blender)

  • Tablet press

Method:

  • Theophylline, this compound® ATO 5, and microcrystalline cellulose are accurately weighed and passed through a suitable mesh sieve to ensure uniformity.

  • The sieved powders, excluding the lubricant, are blended for a specified period (e.g., 15-20 minutes) to achieve a homogenous mixture.[6]

  • Magnesium stearate is then added to the blend and mixed for a shorter duration (e.g., 2-3 minutes).[6]

  • The final blend is compressed into tablets using a tablet press with appropriate tooling to achieve the target tablet weight and hardness.

  • Dissolution testing is typically carried out using a USP apparatus (e.g., paddle method) in a suitable dissolution medium (e.g., phosphate buffer pH 6.8) at 37°C.[6]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for both Hot Melt Extrusion and Direct Compression with this compound® ATO 5.

HME_Workflow cluster_0 Pre-Extrusion cluster_1 Hot Melt Extrusion cluster_2 Downstream Processing A Weighing & Blending (API + this compound® ATO 5) B Feeding into Extruder A->B C Melting & Mixing (Controlled Temperature & Shear) B->C D Extrusion through Die C->D E Cooling & Solidification of Extrudate D->E F Milling of Extrudate E->F G Blending with other excipients (optional) F->G H Tablet Compression G->H

Caption: Experimental workflow for Hot Melt Extrusion (HME) with this compound® ATO 5.

DC_Workflow cluster_0 Blending cluster_1 Lubrication cluster_2 Compression A Weighing & Sieving (API, this compound® ATO 5, Fillers) B Primary Blending A->B C Addition of Lubricant (e.g., Magnesium Stearate) B->C D Final Blending C->D E Direct Compression into Tablets D->E

Caption: Experimental workflow for Direct Compression (DC) with this compound® ATO 5.

References

A Comparative Guide to Precirol® ATO 5 and Other Lipid Excipients for Solid Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable lipid excipient is a critical determinant in the successful formulation of solid lipid nanoparticles (SLNs). This decision profoundly influences the physicochemical properties of the nanoparticles, including particle size, drug encapsulation efficiency, and release profile, which in turn dictate the overall therapeutic efficacy and stability of the final drug product. This guide provides an objective comparison of Precirol® ATO 5 with other commonly employed lipid excipients in SLN formulations, supported by experimental data to aid researchers in making informed decisions.

Overview of Lipid Excipients

Solid lipid nanoparticles are typically formulated using biodegradable and biocompatible lipids that are solid at room and body temperature. The choice of lipid affects the crystalline structure of the nanoparticle matrix, which plays a crucial role in drug loading and release characteristics. This compound® ATO 5 (Glyceryl Palmitostearate) is a widely used lipid excipient known for its ability to form stable SLNs with high encapsulation efficiency for a variety of drugs.[1][2][3] Other frequently used lipids include Compritol® 888 ATO (Glyceryl Behenate), stearic acid, glyceryl monostearate (GMS), and cetyl palmitate.

Comparative Performance Data

The following tables summarize key performance parameters of SLNs formulated with this compound® ATO 5 and other lipid excipients based on various experimental studies.

Table 1: Physicochemical Properties of SLNs Formulated with Different Lipid Excipients

Lipid ExcipientDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound® ATO 5 5-Fluorouracil76.82 ± 1.48 - 327 ± 4.46--11.3 ± 2.11 to -28.4 ± 2.40[1]
Rhein120.8 ± 7.9--16.9 ± 2.3[3]
Hydrochlorothiazide~85< 0.25-[4]
Compritol® 888 ATO Desvenlafaxine1560.139-[5]
Epirubicin~1300.247-[6]
Stearic Acid Paliperidone230 ± 30--[7]
Podophyllotoxin56.5 ± 25.8--[8]
Glyceryl Monostearate Docetaxel~100< 0.2-[9]
Dibenzoyl peroxide194.6 ± 5.03 - 406.6 ± 15.2--
Cetyl Palmitate ----[10]

Table 2: Drug Encapsulation Efficiency and Loading of SLNs with Different Lipid Excipients

Lipid ExcipientDrugEncapsulation Efficiency (%)Drug Loading (%)Reference
This compound® ATO 5 5-Fluorouracil63.46 ± 1.13 - 76.08 ± 2.42-[1]
Hydrochlorothiazide~80-[4]
Compritol® 888 ATO Desvenlafaxine65.90-[5]
Epirubicin86 ± 4.5-[6]
Stearic Acid Paliperidone42.44.1[7]
Podophyllotoxin85.6-[8]
Glyceryl Monostearate Dibenzoyl peroxide80.5 ± 9.450.805 ± 0.093
Erythromycin94.6 ± 14.90.946 ± 0.012
Triamcinolone acetonide96 ± 11.50.96 ± 0.012

In Vitro Drug Release Behavior

The lipid matrix structure significantly influences the drug release profile. This compound® ATO 5 often provides a sustained release pattern. For instance, SLNs loaded with 5-Fluorouracil exhibited a biphasic release with an initial burst followed by sustained release over 48 hours.[1] Similarly, rhein-loaded SLNs made with this compound® ATO 5 showed a burst release within the first 2 hours, followed by a sustained release.[3] In contrast, stearic acid-based SLNs loaded with paliperidone also demonstrated a controlled release pattern.[7] The less ordered crystal lattice of lipids like Compritol® 888 ATO can provide more space for drug incorporation, potentially leading to a more sustained release profile.[5]

Experimental Protocols

A detailed methodology for a commonly used technique for SLN preparation is provided below.

Hot Melt Encapsulation (HME) Method for 5-FU-loaded SLNs using this compound® ATO 5

This protocol is adapted from a study by Al-Ghamdi et al. (2023).[1]

Materials:

  • 5-Fluorouracil (5-FU)

  • This compound® ATO 5 (Solid Lipid)

  • Poloxamer 188 (Surfactant)

  • Tween 80 (Co-surfactant)

  • Ethanol

  • Deionized Water

Procedure:

  • Lipid Phase Preparation: this compound® ATO 5 is melted at a temperature 5°C above its melting point. 5-FU is then added to the molten lipid. Stirring is continued for 5 minutes. A small amount of ethanol is added to ensure the homogenous mixing of 5-FU in the lipid phase.[1]

  • Aqueous Phase Preparation: The aqueous phase is prepared by dissolving Poloxamer 188 and Tween 80 in deionized water. This solution is heated to the same temperature as the lipid phase.[1]

  • Emulsification: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: The coarse emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: The formulated SLNs are then characterized for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflow for the formulation and characterization of solid lipid nanoparticles.

SLN_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation SLN Formulation Lipid_Phase Lipid Phase (e.g., this compound® ATO 5 + Drug) Heating Heating above Lipid Melting Point Lipid_Phase->Heating Aqueous_Phase Aqueous Phase (Surfactant + Water) Aqueous_Phase->Heating Emulsification High-Speed Stirring Heating->Emulsification Homogenization High-Pressure Homogenization/ Ultrasonication Emulsification->Homogenization Cooling Cooling & Solidification Homogenization->Cooling SLN_Dispersion SLN Dispersion Cooling->SLN_Dispersion

Caption: Workflow for Solid Lipid Nanoparticle (SLN) Formulation.

SLN_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_drug_analysis Drug Analysis SLN_Dispersion SLN Dispersion Particle_Size Particle Size & PDI (DLS) SLN_Dispersion->Particle_Size Zeta_Potential Zeta Potential SLN_Dispersion->Zeta_Potential Morphology Morphology (TEM/SEM) SLN_Dispersion->Morphology Crystallinity Crystallinity (DSC/XRD) SLN_Dispersion->Crystallinity EE_DL Encapsulation Efficiency (EE) & Drug Loading (DL) SLN_Dispersion->EE_DL In_Vitro_Release In Vitro Drug Release SLN_Dispersion->In_Vitro_Release

Caption: Workflow for SLN Characterization.

Conclusion

This compound® ATO 5 stands out as a versatile and effective lipid excipient for the formulation of SLNs, often resulting in nanoparticles with desirable physicochemical properties and sustained drug release profiles. Its looser crystal structure can be advantageous for encapsulating both hydrophilic and lipophilic drugs.[1] However, the optimal lipid for any given formulation is highly dependent on the specific drug molecule and the desired therapeutic outcome. Compritol® 888 ATO is another excellent choice, particularly for achieving high encapsulation of hydrophilic drugs due to its imperfect crystal lattice.[5] Stearic acid, while also a viable option, may sometimes result in larger particle sizes.[7] Glyceryl monostearate has demonstrated high encapsulation efficiencies for several lipophilic drugs.

Researchers should consider the specific requirements of their drug delivery system, including the desired particle size, drug loading capacity, and release kinetics, when selecting a lipid excipient. The experimental data presented in this guide serves as a valuable starting point for the rational design and development of effective solid lipid nanoparticle formulations.

References

A Comparative Analysis of Lubricating Efficiency: Precirol vs. Magnesium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

In the manufacturing of oral solid dosage forms, the selection of an appropriate lubricant is paramount to ensure a smooth, efficient, and reproducible tableting process. Lubricants are critical excipients that reduce the friction between the tablet surface and the die wall during ejection, prevent sticking of the formulation to the punches, and can influence powder flow. For decades, magnesium stearate has been the industry's go-to lubricant due to its high efficiency at low concentrations. However, its pronounced hydrophobicity can lead to challenges such as decreased tablet hardness and delayed drug dissolution.[1][2] This has prompted the exploration of alternative lubricants, with Precirol® ATO 5 (Glyceryl Dibehenate/Palmitostearate) emerging as a viable contender.[3][4]

This guide provides an objective comparison of the lubricating efficiency of this compound and magnesium stearate, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their formulations.

Mechanism of Lubrication

Both magnesium stearate and this compound function as boundary lubricants.[1] They operate by forming a thin, hydrophobic film over the granules of the formulation and on the metal surfaces of the tablet press tooling (die walls and punch faces).[5][6] This film acts as a barrier, reducing inter-particle friction and minimizing the adhesion of the tablet to the die, which in turn lowers the force required for tablet ejection.[5][7]

Magnesium stearate's lubricating prowess is attributed to its small particle size and lamellar structure, which allows it to effectively coat other particles in the blend.[8][9] However, this same mechanism, when prolonged through over-blending, can lead to excessive film formation, which waterproofs the granules, hindering water penetration and thus delaying tablet disintegration and drug dissolution.[6][8] This over-lubrication can also interfere with inter-particle bonding, resulting in mechanically weaker tablets.[8][10]

This compound, a glyceride of behenic or palmitic and stearic acids, offers an alternative.[4][11] While also hydrophobic, it is often considered to have a less detrimental impact on tablet hardness and dissolution profiles compared to magnesium stearate, making it a suitable replacement when such issues arise.[3][12][13]

Logical Relationship of Lubricant Properties

G cluster_lubricant Lubricant Properties cluster_process Tableting Process cluster_quality Tablet Quality Attributes L_Type Lubricant Type (e.g., this compound, Mg Stearate) P_Flow Powder Flowability L_Type->P_Flow Q_Hardness Hardness / Tensile Strength L_Type->Q_Hardness Major Impact Q_Disintegration Disintegration Time L_Type->Q_Disintegration Significant Impact Q_Ejection Ejection Force L_Type->Q_Ejection L_Conc Concentration L_Conc->P_Flow L_Conc->Q_Hardness Major Impact L_Conc->Q_Disintegration Significant Impact L_Conc->Q_Ejection L_Blend Blending Time L_Blend->P_Flow Can be affected L_Blend->Q_Hardness Major Impact L_Blend->Q_Disintegration Significant Impact L_Blend->Q_Ejection L_Phys Physical Properties (Particle Size, Surface Area) L_Phys->P_Flow P_Comp Tablet Compression P_Flow->P_Comp P_Eject Tablet Ejection P_Comp->P_Eject P_Eject->Q_Ejection Q_Friability Friability Q_Hardness->Q_Friability Q_Dissolution Dissolution Rate Q_Disintegration->Q_Dissolution G cluster_prep Formulation Preparation cluster_comp Tableting cluster_test Tablet Characterization cluster_analysis Data Analysis A 1. Blend API and Excipients (excluding lubricant) B 2. Add Lubricant (this compound or Mg Stearate) A->B C 3. Final Blend (Varying times, e.g., 2, 5, 10 min) B->C D 4. Tablet Compression (Instrumented Press) C->D E Ejection & Detachment Force Measurement D->E F Hardness & Friability Testing D->F G Disintegration Testing D->G H Dissolution Testing (USP Apparatus 2) D->H I Compare Lubricant Performance E->I F->I G->I H->I

References

A Comparative Guide to Precirol ATO 5-Based Nanocarriers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Precirol ATO 5, a glyceryl palmitostearate, is a widely utilized solid lipid excipient in the formulation of nanocarriers for drug delivery. Its biocompatibility, biodegradability, and ability to form stable nanoparticles make it a prime candidate for developing Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1] This guide provides a comparative analysis of this compound ATO 5-based nanocarriers, summarizing key performance data from various studies to aid in the selection and design of effective drug delivery systems.

Performance Data of this compound ATO 5-Based Nanocarriers

The efficacy of a nanocarrier is determined by its physicochemical properties, which influence drug loading, release, and stability. The following tables summarize key data from multiple studies on this compound ATO 5-based SLNs and NLCs, offering a cross-study comparison of their performance with different drug molecules.

Solid Lipid Nanoparticles (SLNs)

This compound ATO 5 is a common choice for the solid lipid core of SLNs.[2] These nanocarriers have demonstrated high entrapment efficiency for both lipophilic and hydrophilic drugs.

DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Key Findings & Surfactants
Lycopene 125 ± 3.89Monodispersed-10.06 ± 0.0898.4 ± 0.54.48 ± 0.046This compound-based SLNs showed smaller particle size compared to those prepared with Compritol.[3]
Hydrochlorothiazide ~95< 0.3Not specified~80Not specifiedUse of Gelucire® 44/14 as a surfactant resulted in smaller particle size and improved entrapment efficiency compared to Pluronic F68 or Tween® 80.[4][5][6]
5-Fluorouracil 76.82 ± 1.48 to 327 ± 4.46Not specified-11.3 ± 2.11 to -28.4 ± 2.4063.46 ± 1.13 to 76.08 ± 2.42Not specifiedParticle size decreased with decreasing this compound® ATO 5 concentration. Surfactants used were Poloxamer 188 and Tween 80.[2]
Rhein 120.8 ± 7.9Not specified-16.9 ± 2.3Not specifiedNot specifiedShowed a biphasic drug release pattern with an initial burst release followed by sustained release.[7]
Resveratrol Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedPrepared using probe ultrasonication with Tween 20 as a surfactant for skin targeting.[7]
Flutamide Not specifiedNot specifiedNot specified55.49 to 83.04Not specifiedZeta potential values between -21 and -33 mV indicated good stability.[7]
Doxylamine Not specifiedNot specifiedNot specified76.88 ± 2.94Not specifiedKolliphor CS12 was selected as the surfactant for smaller particle size and higher entrapment efficiency.[8][9]
Gemfibrozil Not specifiedNot specifiedNot specified78.63 ± 1.95Not specifiedKolliphor CS12 was selected as the surfactant for smaller particle size and higher entrapment efficiency.[8][9]
Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles that incorporate a liquid lipid into the solid lipid matrix, creating a less ordered structure that can enhance drug loading and stability.[10][11] this compound ATO 5 is frequently used as the solid lipid component in NLC formulations.

DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Key Findings & Other Lipids/Surfactants
Hydrochlorothiazide ~75< 0.3Not specified~90Not specifiedNLCs showed better performance than SLNs with higher entrapment and release. Liquid lipid: Transcutol® HP; Surfactant: Gelucire® 44/14.[4][5][6][12]
Grape Seed Extract 139 - 283Not specified+25.6 to +43.449.7 - 74.6Not specifiedCombination with Gelucire® 50/13 as another lipid component.[13]
5-Fluorouracil 208.32 ± 8.210.352 ± 0.060-21.82 ± 0.4071.45 ± 2.45 to 86.62 ± 1.94Not specifiedLiquid lipid: Labrasol®; Surfactants: Poloxamer 188 and Solutol® HS15.[14]
Riluzole 147.2 - 203.1< 0.3-22.5 to -27.5Not specifiedNot specifiedLiquid lipid: Mygliol® 812; Surfactants: Polysorbate 80 and Poloxamer 188.[15]
Peptides (Leuprolide) < 1300.2Not specifiedSignificantly higher with hydrophobic ion pairingNot specifiedLiquid lipid: Capryol® 90; Surfactant: Kolliphor® RH40.[16]

Experimental Protocols

The preparation and characterization of this compound-based nanocarriers typically follow standardized methodologies. Below are detailed protocols for key experiments.

Preparation of SLNs and NLCs by Hot Homogenization and Ultrasonication

This is a widely used method for producing lipid nanoparticles that avoids the use of organic solvents.[2]

  • Lipid Phase Preparation : this compound ATO 5 (for SLNs) or a mixture of this compound ATO 5 and a liquid lipid (for NLCs) is melted at a temperature approximately 5-10°C above the melting point of the solid lipid (melting point of this compound ATO 5 is around 56°C). The lipophilic drug is then dissolved or dispersed in the molten lipid phase.

  • Aqueous Phase Preparation : The surfactant(s) and any co-surfactants are dissolved in double-distilled water and heated to the same temperature as the lipid phase.

  • Emulsification : The hot aqueous phase is added to the hot lipid phase under high-speed homogenization (e.g., using an Ultra-Turrax) for a specified time (e.g., 3-5 minutes) to form a coarse oil-in-water emulsion.

  • Sonication : The coarse emulsion is then subjected to high-power ultrasonication using a probe sonicator for a defined period (e.g., 3-15 minutes) to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation : The resulting nanoemulsion is cooled down to room temperature or in an ice bath under gentle stirring, allowing the lipid to recrystallize and form the solid nanoparticles.

Characterization of Nanocarriers

Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are typically measured by Dynamic Light Scattering (DLS) using a Zetasizer. The sample is diluted with deionized water before analysis. The PDI value indicates the homogeneity of the particle size distribution, with values below 0.3 being desirable. Zeta potential provides information about the surface charge of the nanoparticles, which is a key factor in their stability.

Entrapment Efficiency (EE) and Drug Loading (LC):

  • Separation of Free Drug : The nanoparticle dispersion is centrifuged at high speed (e.g., 15,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous phase containing the unentrapped drug.

  • Quantification of Free Drug : The amount of free drug in the supernatant is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation :

    • Entrapment Efficiency (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • Drug Loading (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the preparation and characterization of this compound-based nanocarriers.

G cluster_prep Nanocarrier Preparation Workflow A Lipid Phase Preparation (this compound ATO 5 +/- Liquid Lipid + Drug) C Heating (Above lipid melting point) A->C B Aqueous Phase Preparation (Water + Surfactant) B->C D High-Speed Homogenization (Coarse Emulsion Formation) C->D E Ultrasonication (Nanoemulsion Formation) D->E F Cooling & Recrystallization (SLN/NLC Formation) E->F G cluster_char Nanocarrier Characterization Workflow Start Nanoparticle Dispersion DLS Dynamic Light Scattering (DLS) - Particle Size - PDI - Zeta Potential Start->DLS Centrifuge High-Speed Centrifugation Start->Centrifuge Supernatant Supernatant Analysis (Free Drug Quantification) Centrifuge->Supernatant Pellet Nanoparticle Pellet Centrifuge->Pellet Calc Calculation - Entrapment Efficiency - Drug Loading Supernatant->Calc

References

A Comparative Analysis of Precirol® ATO 5 and Eudragit® Polymers for Taste-Masking Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to effectively mask the unpleasant taste of active pharmaceutical ingredients (APIs) is a critical factor in the development of palatable oral dosage forms, significantly impacting patient compliance, particularly in pediatric and geriatric populations. Among the various excipients utilized for this purpose, lipid-based materials and polymers are two of the most prominent classes. This guide provides a detailed, objective comparison of the taste-masking efficiency of Precirol® ATO 5, a widely used glyceryl distearate, and the versatile family of Eudragit® polymethacrylate polymers.

Introduction to Taste-Masking Mechanisms

Taste-masking technologies primarily aim to create a physical barrier between the bitter API and the taste buds in the oral cavity. The effectiveness of this barrier is determined by its ability to prevent the dissolution and release of the API in saliva, while ensuring its availability for absorption in the gastrointestinal tract.

  • This compound® ATO 5 (Lipid-Based): this compound® ATO 5 is a lipid excipient (glyceryl distearate) that achieves taste-masking by forming a continuous, uniform lipid film around the API particles.[1][2] This is typically accomplished through melt-based processes like high-shear coating or hot-melt coating.[3][4][5] The lipid barrier is hydrophobic and largely insoluble in the aqueous environment of saliva, thus preventing the API from dissolving and interacting with taste receptors.[2]

  • Eudragit® Polymers (Polymer-Based): Eudragit® polymers are a family of polymethacrylates with varying physicochemical properties.[1] For taste-masking, pH-sensitive polymers like Eudragit® E PO and Eudragit® E 100 are frequently employed.[1][6] These cationic polymers are insoluble at the neutral pH of saliva but readily dissolve in the acidic environment of the stomach.[1][6] This pH-dependent solubility ensures that the API is not released in the mouth but becomes available for absorption after swallowing. The coating is typically applied using techniques such as fluid-bed coating, spray drying, or solvent evaporation.[6][7][8]

Quantitative Comparison of Taste-Masking Efficiency

Direct comparative studies between this compound® ATO 5 and Eudragit® polymers under identical experimental conditions are limited in the available literature. However, by collating data from various studies, a comparative assessment can be made. It is crucial to consider the differences in APIs, formulation methods, and evaluation techniques when interpreting this data.

Table 1: In-Vitro Drug Release in Simulated Salivary Fluid (SSF)

ExcipientAPIFormulation MethodDrug:Excipient Ratio% Drug Release in SSF (Time)Reference
This compound® ATO 5 Potassium ChlorideHigh-Shear Coating80:20< 2.2 mg/mL (5 min)[4][5][9]
Eudragit® E PO Diclofenac SodiumRotary Evaporation1:0.25Significantly inhibited[7][10][11]
Eudragit® E 100 Ondansetron HClExtrusion1:5Minimal
Eudragit® E 100 AzithromycinFluid-Bed Coating- (45% weight gain)< 1.78 µg/mL[8]

Table 2: Sensory Panel Evaluation

ExcipientAPIEvaluation MethodKey FindingsReference
This compound® ATO 5 Potassium ChlorideHuman Taste Panel (0-10 scale)Significant reduction in salty and bitter taste[4][5]
Eudragit® E PO VariousTrained Human Taste PanelSignificant improvement in bitterness suppression[12]

Table 3: Electronic Tongue Evaluation

ExcipientAPIKey FindingsReference
This compound® ATO 5 Chloroquine PhosphateEffective taste-masking confirmed[13]
Eudragit® Polymers QuinineReduction in bitterness with increasing sweetener concentration[14][15]

Experimental Protocols

3.1. High-Shear Coating with this compound® ATO 5

This technique utilizes the heat generated by friction between particles in a high-shear mixer to melt the lipid excipient, which then coats the API particles.[3][4][5]

  • Materials: API, this compound® ATO 5.

  • Equipment: High-shear mixer/granulator.

  • Procedure:

    • Pre-blend the API and this compound® ATO 5 (e.g., 80:20 ratio) at a low impeller speed for a few minutes to ensure homogeneity.[3]

    • Increase the impeller speed to generate friction and heat.[3][4]

    • Monitor the product temperature. When it reaches a target temperature (e.g., 42-45°C), reduce the impeller speed and start the chopper.[3]

    • Continue mixing for a defined coating time to allow for the formation of a uniform lipid film.[9]

    • Cool the coated particles by reducing the impeller and chopper speeds.[9]

3.2. Fluid-Bed Coating with Eudragit® Polymers

In this process, a solution or dispersion of the Eudragit® polymer is sprayed onto the fluidized API particles.[7][8]

  • Materials: API, Eudragit® polymer, plasticizer, anti-tacking agent, solvent/dispersion medium.

  • Equipment: Fluid-bed coater with a spray nozzle.

  • Procedure:

    • Dissolve or disperse the Eudragit® polymer and other excipients in a suitable solvent system.

    • Load the API particles into the fluid-bed coater.

    • Fluidize the particles with heated air.

    • Spray the coating solution/dispersion onto the fluidized particles at a controlled rate.

    • Continue the process until the desired coating level (weight gain) is achieved.[8]

    • Dry the coated particles in the fluid bed.

3.3. In-Vitro Drug Release in Simulated Salivary Fluid (SSF)

This test evaluates the amount of drug released from the taste-masked formulation in a medium that mimics human saliva.

  • SSF Composition (representative example):

    • Sodium chloride

    • Potassium chloride

    • Calcium chloride

    • Sodium bicarbonate

    • Magnesium chloride

    • Potassium phosphate monobasic

    • Adjust pH to ~6.8

  • Apparatus: USP dissolution apparatus (e.g., paddle or basket) or a small-volume apparatus to better simulate oral conditions.[12]

  • Procedure:

    • Place the taste-masked formulation in the dissolution vessel containing a small volume of SSF maintained at 37°C.[9]

    • Stir at a gentle speed.

    • Withdraw samples at predetermined time intervals (e.g., 1, 2, 5 minutes).

    • Analyze the samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

3.4. Sensory Panel Evaluation

Human taste panels are considered the gold standard for assessing taste.[16]

  • Panelists: Trained or untrained volunteers, screened for their ability to detect bitterness.[16]

  • Procedure:

    • Panelists are presented with the taste-masked formulation and a placebo or control.

    • They are instructed to hold the sample in their mouth for a specific duration.

    • Panelists rate the bitterness and other sensory attributes (e.g., aftertaste, mouthfeel) on a predefined scale (e.g., a 0-10 numerical scale or a labeled hedonic scale).[4][17]

    • The mouth is rinsed with water between samples.

3.5. Electronic Tongue Analysis

An electronic tongue is an analytical instrument that uses an array of sensors to generate a taste profile of a liquid sample.[18][19]

  • Apparatus: Electronic tongue system with a set of specific sensors.

  • Procedure:

    • Prepare solutions of the uncoated API, the taste-masked formulation, and a placebo in purified water or SSF.

    • The sensor array is immersed in each solution.

    • The instrument measures the potentiometric or voltammetric response of each sensor.

    • The data is processed using statistical software (e.g., Principal Component Analysis - PCA) to generate a "taste map" that visualizes the differences between the samples.[14][15] A smaller distance between the taste-masked formulation and the placebo on the PCA plot indicates more effective taste-masking.[14][15]

Visualization of Workflows and Mechanisms

Taste_Masking_Mechanism cluster_this compound This compound® ATO 5 (Lipid-Based) cluster_Eudragit Eudragit® Polymers (pH-Sensitive) API_P Bitter API Melt_Coating High-Shear or Hot-Melt Coating API_P->Melt_Coating This compound This compound® ATO 5 This compound->Melt_Coating Coated_P Lipid-Coated API Melt_Coating->Coated_P Saliva_P In Saliva (Neutral pH) Coated_P->Saliva_P No_Release_P API Not Released (Taste Masked) Saliva_P->No_Release_P API_E Bitter API Polymer_Coating Fluid-Bed or Spray-Dry Coating API_E->Polymer_Coating Eudragit Eudragit® E PO Eudragit->Polymer_Coating Coated_E Polymer-Coated API Polymer_Coating->Coated_E Saliva_E In Saliva (Neutral pH) Coated_E->Saliva_E Stomach In Stomach (Acidic pH) Coated_E->Stomach No_Release_E API Not Released (Taste Masked) Saliva_E->No_Release_E Release_E API Released for Absorption Stomach->Release_E

Caption: Mechanisms of taste-masking for this compound® ATO 5 and Eudragit® polymers.

Taste_Masking_Workflow Formulation Formulation Development (Coating of API) InVitro In-Vitro Evaluation Formulation->InVitro InVivo In-Vivo Evaluation Formulation->InVivo Dissolution Drug Release in SSF InVitro->Dissolution ETongue Electronic Tongue Analysis InVitro->ETongue SensoryPanel Human Sensory Panel InVivo->SensoryPanel Optimization Formulation Optimization Dissolution->Optimization ETongue->Optimization SensoryPanel->Optimization Optimization->Formulation Iterate

Caption: Experimental workflow for assessing taste-masking efficiency.

Discussion and Conclusion

Both this compound® ATO 5 and Eudragit® polymers offer effective solutions for taste-masking bitter APIs, albeit through different mechanisms and formulation processes.

This compound® ATO 5 is advantageous for its use in solvent-free, melt-based processes, which can be simpler and more environmentally friendly.[4][5] The high-shear coating method, in particular, is a robust and scalable process.[2] Being a lipid, it provides a hydrophobic barrier that is effective regardless of the pH of the oral cavity.

Eudragit® polymers provide the flexibility of pH-dependent drug release, which is a highly effective mechanism for taste-masking.[1] The wide range of Eudragit® grades allows for the tailoring of release profiles for different APIs and dosage forms.[1] However, the formulation processes often involve the use of organic solvents or aqueous dispersions, which may add complexity.

Choice of Excipient: The selection between this compound® ATO 5 and a Eudragit® polymer will depend on several factors:

  • API Properties: The solubility, melting point, and stability of the API will influence the choice of the coating process and, consequently, the excipient.

  • Dosage Form: The final dosage form (e.g., orally disintegrating tablet, powder for suspension) will have different requirements for particle size and release characteristics.

  • Processing Capabilities: The availability of equipment for high-shear mixing, fluid-bed coating, or other techniques will be a determining factor.

  • Desired Release Profile: If a delayed or enteric release is also required, a pH-sensitive polymer like Eudragit® may be a more suitable choice.

References

Safety Operating Guide

A Guide to the Proper Disposal of Precirol®

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials like Precirol® is a critical component of ensuring a safe and compliant work environment. While specific disposal instructions from the manufacturer, Gattefossé, are not publicly detailed, a safe disposal plan can be formulated based on the product's composition and general best practices for non-hazardous pharmaceutical and lipid-based excipients.

This compound® ATO 5 (Glyceryl Palmitostearate) is a lipid-based excipient generally regarded as non-toxic and non-irritant.[1] According to its safety profile, it is not classified as a hazardous material, which simplifies its disposal process compared to hazardous chemicals.[2]

Key Safety and Handling Information

Before disposal, it's essential to be aware of the fundamental properties and handling precautions for this compound®.

PropertyDataCitation
Chemical Name Glyceryl Palmitostearate[1]
Primary Use Lubricant, coating agent for taste masking, modified-release matrix[3][4][5]
Hazard Classification Not classified as hazardous under GHS criteria[2]
Storage Temperature Should not be stored at temperatures above 35°C[1]

Step-by-Step Disposal Procedure

The following procedure is a recommended guideline for the proper disposal of this compound® in a laboratory setting.

  • Segregation of Waste: The first critical step is to segregate this compound® waste from other waste streams. It should not be mixed with hazardous materials, solvents, or aqueous waste.[6]

  • Containment: Place the this compound® waste in a clearly labeled, leak-proof container to prevent any spills or environmental contamination.[6]

  • Disposal as Non-Hazardous Waste: As this compound® is not considered hazardous, it can typically be disposed of as solid, non-hazardous laboratory waste. Follow your institution's specific guidelines for this waste stream.

  • Consider Local Regulations: Always adhere to local, state, and federal regulations for waste disposal. While this compound® is generally non-hazardous, local regulations may have specific requirements for pharmaceutical excipients.[7]

  • Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal, as part of good laboratory practice.

For expired or out-of-specification this compound®, Gattefossé's policy indicates that the product must be disposed of at the owner's expense if it no longer meets specifications after re-evaluation.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound®.

G start Start: this compound® Waste Generated assess Assess Contamination start->assess mixed Mixed with Hazardous Waste? assess->mixed Contaminated? non_hazardous Segregate as Non-Hazardous Lipid Waste assess->non_hazardous Uncontaminated mixed->non_hazardous No hazardous_protocol Follow Institutional Protocol for Hazardous Waste mixed->hazardous_protocol Yes contain Place in Labeled, Leak-Proof Container non_hazardous->contain end End: Disposal Complete hazardous_protocol->end dispose Dispose as Solid Non-Hazardous Waste contain->dispose dispose->end

This compound® Disposal Workflow

General Handling Precautions for Lipid Excipients

When handling this compound® and other lipid-based excipients, observe the following precautions to ensure safety and maintain product integrity:

  • Use Appropriate Containers: Store lipids in glass containers with Teflon-lined closures, especially when in an organic solution.[9]

  • Avoid Plastic Contamination: Do not use plastic containers or pipette tips for lipids in organic solvents, as this can lead to leaching of impurities.[9]

  • Proper Transfer: Utilize glass, stainless steel, or Teflon for transferring lipid solutions.[9]

  • Temperature Control: For long-term storage (over one month), glyceryl palmitostearate should be kept at 5-15°C in an airtight container, protected from light and moisture.[1]

By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound®, contributing to a secure and compliant research environment.

References

Essential Safety and Handling Guide for Precirol® ATO 5

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Precirol® ATO 5 (Glyceryl Palmitostearate), a versatile lipid excipient used in pharmaceutical formulations. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound® ATO 5 to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications & Use
Eye Protection Safety GlassesMust be equipped with side shields to protect against airborne particles.
Hand Protection Nitrile GlovesOr other chemically resistant gloves. Consult with your safety officer or glove manufacturer for specific compatibility if handling this compound® ATO 5 with other chemicals.
Body Protection Laboratory CoatTo protect skin and clothing from dust and spills.
Respiratory Protection Dust Mask or RespiratorRecommended when handling large quantities or when there is a potential for significant dust generation. Use in a well-ventilated area is crucial.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedures to ensure the safe and effective use of this compound® ATO 5 in a laboratory setting.

  • Preparation and Area Setup :

    • Ensure the work area, such as a fume hood or a designated benchtop, is clean and free of contaminants.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and materials before handling the powder.

  • Handling the Powder :

    • Don the required PPE as specified in the table above.

    • To minimize dust, handle this compound® ATO 5 in a well-ventilated area, preferably within a fume hood with appropriate exhaust ventilation.

    • When weighing and transferring the powder, do so carefully to avoid creating airborne dust.

    • Keep the container of this compound® ATO 5 closed when not in use.

  • In Case of a Spill :

    • For small spills, gently sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.

    • For larger spills, cordon off the area and follow your institution's specific spill response procedures.

  • After Handling :

    • Thoroughly wash hands with soap and water after handling is complete.

    • Clean all equipment and the work surface to prevent cross-contamination.

    • Remove and properly dispose of or decontaminate PPE.

Disposal Plan: Step-by-Step Waste Management

This compound® ATO 5 is considered a non-hazardous pharmaceutical excipient. However, proper disposal is crucial to prevent environmental contamination.

  • Waste Segregation :

    • Do not mix this compound® ATO 5 waste with hazardous chemical waste.

    • Collect all waste this compound® ATO 5, including spilled material and contaminated disposables (e.g., gloves, weighing paper), in a dedicated, clearly labeled waste container.

  • Container Labeling :

    • Label the waste container as "Non-Hazardous Pharmaceutical Waste: this compound® ATO 5 (Glyceryl Palmitostearate)".

  • Storage of Waste :

    • Store the sealed waste container in a designated, secure area away from general laboratory traffic.

  • Final Disposal :

    • Dispose of the waste in accordance with all local, state, and federal regulations for non-hazardous pharmaceutical waste.

    • Incineration is the preferred method of disposal for non-hazardous pharmaceutical waste to ensure complete destruction.[1]

    • Alternatively, consult your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.

Experimental Protocols

This compound® ATO 5 is a key excipient in various pharmaceutical manufacturing processes. Below are detailed methodologies for its application in a laboratory setting.

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes the formulation of Solid Lipid Nanoparticles (SLNs) using this compound® ATO 5 as the lipid matrix.

Materials:

  • This compound® ATO 5 (Solid Lipid)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

  • Magnetic stirrer with heating plate

  • High-shear homogenizer or sonicator

  • Beakers and other standard laboratory glassware

Procedure:

  • Lipid Phase Preparation :

    • Weigh the required amount of this compound® ATO 5 and place it in a beaker.

    • Heat the this compound® ATO 5 on a heating plate to approximately 5-10°C above its melting point (Melting range of this compound® ATO 5 is 50-60°C).[2]

    • Once melted, add the pre-weighed API to the molten lipid and stir until a clear, homogenous solution is obtained.

  • Aqueous Phase Preparation :

    • In a separate beaker, dissolve the surfactant(s) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification :

    • Slowly add the hot aqueous phase to the hot lipid phase while stirring continuously with a magnetic stirrer.

    • Subject the resulting coarse emulsion to high-shear homogenization or sonication. The duration and intensity will depend on the specific equipment and desired particle size.

  • Nanoparticle Formation :

    • Rapidly cool the hot nanoemulsion by placing it in an ice bath while continuing to stir. This will cause the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization :

    • Analyze the resulting SLN dispersion for particle size, polydispersity index, and zeta potential.

Hot-Melt Extrusion (HME) for Sustained-Release Formulations

This protocol outlines the use of this compound® ATO 5 in a laboratory-scale hot-melt extruder to prepare a sustained-release drug matrix.

Materials:

  • This compound® ATO 5

  • Active Pharmaceutical Ingredient (API)

  • Laboratory-scale twin-screw hot-melt extruder

  • Blender or mortar and pestle

  • Downstream processing equipment (e.g., pelletizer, film roller)

Procedure:

  • Material Preparation :

    • Accurately weigh the this compound® ATO 5 and the API.

    • Physically mix the powders in a blender or with a mortar and pestle to ensure a homogenous blend.

  • Extruder Setup :

    • Set the temperature profile of the extruder barrel zones. For this compound® ATO 5, a typical temperature profile might range from 45°C to 54°C.

    • Select an appropriate screw design and die size for the desired extrudate characteristics.

  • Extrusion Process :

    • Feed the powder blend into the extruder at a constant rate.

    • Set the screw speed to the desired rotations per minute (RPM).

    • Monitor the process parameters, such as torque and die pressure, to ensure a stable extrusion process.

  • Collection and Downstream Processing :

    • Collect the extrudate as it exits the die.

    • The extrudate can then be further processed, for example, by pelletizing for encapsulation or by calendering into films.

  • Characterization :

    • Analyze the extrudate for drug content uniformity and dissolution properties to confirm the sustained-release profile.

Logical Workflow for Safe Handling of this compound® ATO 5

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Weigh and Transfer this compound® ATO 5 (Minimize Dust Generation) C->D E Perform Experimental Procedure (e.g., SLN Preparation, HME) D->E spill Spill Occurs D->spill F Clean Equipment and Workspace E->F E->spill G Remove and Dispose of PPE F->G I Segregate Waste this compound® ATO 5 into Labeled Container F->I H Wash Hands Thoroughly G->H J Store Waste Securely I->J K Dispose via Institutional EHS Protocol (Incineration Preferred) J->K cleanup_spill Follow Spill Cleanup Protocol spill->cleanup_spill cleanup_spill->F

Caption: Workflow for the safe handling and disposal of this compound® ATO 5.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.